6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
6-benzyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-11-7-16(8-12(11)14-9-15-13)6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTKDSGWHLTBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675414 | |
| Record name | 6-Benzyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-66-3 | |
| Record name | 3,5,6,7-Tetrahydro-6-(phenylmethyl)-4H-pyrrolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Basic Properties of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[3,4-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, including potent kinase inhibitors.[1][2] Understanding the fundamental physicochemical properties, particularly the basicity of this core structure, is paramount for the rational design and development of novel therapeutics. This document will delve into the structural attributes, synthesis, and an in-depth analysis of the basicity of the title compound, providing a valuable resource for researchers in the field of drug discovery.
Introduction: The Significance of the Pyrrolo[3,4-d]pyrimidine Scaffold
The fusion of pyrrole and pyrimidine rings gives rise to a class of bicyclic heteroaromatic compounds known as pyrrolopyrimidines. These structures are of immense interest in pharmaceutical research due to their diverse biological activities. Various isomers of pyrrolopyrimidines have been investigated, with many exhibiting potent inhibitory effects on a range of enzymes, particularly protein kinases.[3][4] The 6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one core, in particular, has been identified as a privileged scaffold in the development of inhibitors for critical cellular targets such as the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.[1][2] The benzyl substituent at the 6-position is a common feature in many kinase inhibitors, often serving to occupy a hydrophobic pocket in the enzyme's active site. A thorough understanding of the basic properties of this core structure is essential for predicting its pharmacokinetic and pharmacodynamic behavior, including target engagement, solubility, and off-target effects.
Chemical and Structural Properties
IUPAC Name: this compound
CAS Number: 1092352-66-3
Molecular Formula: C₁₃H₁₃N₃O
Molecular Weight: 227.26 g/mol
| Property | Value |
| Molecular Formula | C₁₃H₁₃N₃O |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 1092352-66-3 |
The structure of this compound is characterized by a dihydropyrrolopyrimidinone core with a benzyl group attached to the nitrogen atom of the pyrrolidine ring.
Caption: Chemical structure of this compound.
Synthesis
Proposed Synthetic Pathway:
A potential route could start from a suitably protected 3,4-pyrroledicarboxylic acid derivative. This could be converted to an amino-ester intermediate, which would then undergo cyclization with a source of the final carbon atom of the pyrimidine ring, such as formamidine or a related reagent. The benzyl group could be introduced via N-alkylation of the pyrrole nitrogen.
A more direct, and likely more efficient, approach would be analogous to the synthesis of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione.[5] This would involve the condensation of a suitable precursor, such as a 3,4-dihydropyrrole derivative containing appropriate functional groups, with a reagent that provides the missing atoms of the pyrimidine ring, followed by benzylation.
Exemplary Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of a Pyrrolidine Intermediate. A protected pyrrolidine with functional groups at the 3 and 4 positions, amenable to pyrimidine ring formation, would be synthesized.
-
Step 2: Pyrimidine Ring Formation. The pyrrolidine intermediate would be reacted with a suitable cyclizing agent, such as urea or thiourea followed by desulfurization, to form the dihydropyrrolo[3,4-d]pyrimidinone core.
-
Step 3: Benzylation. The resulting bicyclic core would then be subjected to N-benzylation using benzyl bromide or a similar benzylating agent in the presence of a base to yield the final product.
Caption: Predicted order of basicity of the nitrogen atoms.
4.3. Tautomerism
The presence of the lactam functionality (amide within a ring) in the pyrimidinone portion of the molecule introduces the possibility of keto-enol tautomerism. The molecule is depicted in its lactam (keto) form, which is generally the more stable tautomer for such systems. The alternative lactim (enol) form would have an aromatic pyrimidine ring, but the high stability of the amide bond in the lactam form typically predominates.
Biological Relevance and Therapeutic Potential
The 6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one scaffold is a component of molecules that have shown significant promise as therapeutic agents. Derivatives of this core structure have been identified as potent inhibitors of ATR kinase. [1][2]ATR is a critical component of the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents or in tumors with specific DNA repair defects.
The basic properties of this scaffold are crucial for its biological activity. The ability to accept a proton at a specific nitrogen can be critical for forming hydrogen bonds with key amino acid residues in the active site of the target kinase. Furthermore, the overall pKa of the molecule will influence its solubility, membrane permeability, and metabolic stability, all of which are key parameters in drug development.
The benzyl group at the N6 position is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket within the ATP-binding site of the enzyme. The flexibility of this group allows for optimization of binding affinity and selectivity. [6][7]
Conclusion
This compound is a heterocyclic compound built upon a scaffold of significant interest in medicinal chemistry. Its basic properties are governed by the electronic interplay between the fused pyrrole and pyrimidine rings. The N3 atom of the pyrimidine ring is predicted to be the most basic center, a feature that is likely critical for its interaction with biological targets. The therapeutic potential of this scaffold, particularly in the development of kinase inhibitors, underscores the importance of understanding its fundamental physicochemical properties. This guide provides a foundational understanding of these properties to aid in the design and development of novel therapeutics based on the pyrrolo[3,4-d]pyrimidine core.
References
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Sun, H., Jiang, L., Xu, H., Lu, X., & Li, Y. (2011). 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2895. [Link]
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Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651. [Link]
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Dou, J., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 793. [Link]
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6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one chemical structure
An In-depth Technical Guide to 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one: Synthesis, Characterization, and Therapeutic Potential
Introduction
The pyrrolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its structural resemblance to purine nucleosides allows it to function as a compelling mimic in various biological pathways, particularly as an ATP-competitive inhibitor of protein kinases.[2] This has led to the development of several pyrrolopyrimidine-based drugs approved for treating various diseases, including cancer and inflammatory conditions.[3][4] This guide focuses on a specific derivative, This compound , a molecule of significant interest for its potential as a targeted therapeutic agent.
This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the molecule's chemical structure, outlines a robust synthetic methodology with detailed protocols, describes methods for its structural elucidation, and explores its therapeutic potential, particularly as a kinase inhibitor within the DNA Damage Response (DDR) pathway.
Chemical Structure and Physicochemical Properties
The chemical identity of this compound is defined by its fused bicyclic core, a benzyl substituent, and a lactam moiety. The core consists of a pyrimidine ring fused with a pyrrolidine ring. The benzyl group, attached at the N6 position, introduces a significant hydrophobic character, which is often crucial for binding within the active sites of protein targets. The lactam carbonyl at the C4 position provides a key hydrogen bond acceptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃O | [5] |
| Molecular Weight | 227.26 g/mol | [5] |
| Canonical SMILES | C1=CC=C(C=C1)CN2CC3=C(C2)N=CNC3=O | - |
| InChI Key | InChI=1S/C13H13N3O/c17-13-14-9-15-11-7-12(16(13)11)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,(H,14,15,17) | - |
| Predicted LogP | 1.0 - 1.5 | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
Note: Predicted values are calculated using standard cheminformatics software and may vary slightly from experimental values.
Synthesis and Mechanistic Rationale
The synthesis of the pyrrolo[3,4-d]pyrimidine core can be achieved through several routes, often involving the construction of the pyrimidine ring onto a pre-formed pyrrolidine precursor.[6] The following section details a plausible and robust synthetic workflow, culminating in the target molecule.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach involves disconnecting the pyrimidine ring. The target molecule can be envisioned as arising from the cyclization of an N-benzyl-3,4-diaminopyrrolidine derivative with a one-carbon carbonyl source, or more efficiently, from a precursor already containing the necessary atoms for the pyrimidine ring. A practical strategy involves the condensation of a suitably functionalized N-benzyl-pyrrolidine-dione with a source of ammonia or a formamide equivalent. This approach offers high convergence and control over the substitution pattern.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol
This protocol is a representative methodology based on established chemical transformations for this class of compounds.[6][7]
Step 1: Synthesis of 1-Benzyl-4,5-dioxopyrrolidine-3-carboxylate
-
Rationale: This step employs a Dieckmann condensation, a classic method for forming five-membered rings through intramolecular cyclization of a diester.
-
Procedure: a. To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol under an argon atmosphere, add N-benzylglycine ethyl ester (1.0 eq) dropwise at 0 °C. b. After stirring for 15 minutes, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 5 °C. c. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a precipitate indicates product formation. d. Quench the reaction by carefully pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base. e. Collect the resulting solid by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield the pyrrolidine-dione intermediate.
Step 2: Synthesis of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione
-
Rationale: This step involves the condensation of the β-ketoester system of the pyrrolidine-dione with urea to form the fused pyrimidine ring.
-
Procedure: a. Combine the pyrrolidine-dione from Step 1 (1.0 eq) and urea (1.5 eq) in glacial acetic acid. b. Heat the mixture to reflux (approx. 118 °C) for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product. d. Pour the mixture into ice water, collect the solid by filtration, wash thoroughly with water, and dry to yield the dione product.
Step 3: Selective Reduction to this compound
-
Rationale: A chemoselective reduction is required to reduce one of the two carbonyl groups. The C2-carbonyl, being part of a urea-like system, may exhibit different reactivity from the C4-carbonyl (a simple lactam). Careful choice of reducing agent and conditions is paramount. A milder hydride reagent like sodium borohydride (NaBH₄) under controlled temperature might selectively reduce the more electrophilic carbonyl.
-
Procedure: a. Suspend the dione from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol under an argon atmosphere. b. Cool the suspension to 0 °C and add sodium borohydride (1.0-1.5 eq) portion-wise over 30 minutes. c. Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC. d. Carefully quench the reaction by the slow addition of water, followed by dilute acetic acid to neutralize excess borohydride. e. Extract the aqueous mixture with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. g. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to isolate the final product.
Structural Elucidation and Characterization
Confirmation of the final structure requires a suite of analytical techniques. The expected data presented below are based on the known chemical structure and spectral data from closely related analogs.[8]
Table 2: Expected Spectroscopic Data for Structural Characterization
| Technique | Expected Observations |
| ¹H NMR | - ~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group. - ~4.5 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph). - ~3.5-3.8 ppm (m, 4H): Methylene protons of the pyrrolidine ring (-CH₂-CH₂-). - ~8.0 ppm (s, 1H): Proton on the pyrimidine ring (C2-H). - ~10-12 ppm (br s, 1H): NH proton of the lactam. |
| ¹³C NMR | - ~165 ppm: Carbonyl carbon (C4). - ~150 ppm: C2 carbon of the pyrimidine ring. - ~127-135 ppm: Aromatic carbons of the benzyl group. - ~50 ppm: Methylene carbon of the benzyl group. - ~40-45 ppm: Methylene carbons of the pyrrolidine ring. |
| IR (Infrared) | - ~3200-3300 cm⁻¹: N-H stretching vibration. - ~3030 cm⁻¹: Aromatic C-H stretching. - ~2950 cm⁻¹: Aliphatic C-H stretching. - ~1680 cm⁻¹: Strong C=O stretching (lactam). - ~1600, 1495 cm⁻¹: C=C and C=N stretching vibrations. |
| HRMS (ESI+) | - m/z: Calculated for [C₁₃H₁₃N₃O + H]⁺: 228.1131. Found should be within 5 ppm. |
Biological Activity and Therapeutic Potential
The pyrrolo[3,4-d]pyrimidine core is a potent pharmacophore for kinase inhibition. Derivatives of the closely related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold have been identified as highly potent inhibitors of Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical enzyme in the DNA Damage Response (DDR) pathway.[9]
Mechanism of Action: ATR Kinase Inhibition
ATR kinase is a master regulator that senses replication stress and single-stranded DNA breaks.[9] Upon activation, it phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. In many cancers, there is an increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress. Inhibiting ATR can therefore selectively kill cancer cells, a concept known as synthetic lethality.
This compound, as an ATP-competitive inhibitor, is hypothesized to bind to the ATP-binding pocket of ATR kinase. The N-benzyl group likely occupies a hydrophobic region of the pocket, while the heterocyclic core forms key hydrogen bonds with the hinge region of the enzyme, preventing ATP from binding and blocking the kinase's function.
Signaling Pathway Diagram
Caption: Inhibition of the ATR kinase pathway by the title compound.
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of targeted therapeutics. Its structural features are well-suited for interaction with kinase active sites, and the synthetic routes are accessible and amenable to modification.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with diverse substitutions on the benzyl ring to probe the hydrophobic pocket of target kinases and optimize potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and permeability of the lead compound to assess its drug-like properties.
-
In Vivo Efficacy: Testing the compound in preclinical cancer models to validate its therapeutic potential and establish a dose-response relationship.
By leveraging the rich medicinal chemistry of the pyrrolopyrimidine core, this molecule serves as an excellent starting point for the discovery of novel and effective therapies.
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Elucidating the Mechanism of Action of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one: A Kinase-Centric Hypothesis
An In-depth Technical Guide
Abstract: The pyrrolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to form the basis of potent and selective kinase inhibitors. While direct experimental data for 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is not extensively documented in public literature, its structural features allow for a robust, data-driven hypothesis of its mechanism of action. This guide synthesizes current knowledge on structurally analogous compounds to propose a primary mechanism centered on the inhibition of key cellular kinases, particularly Ataxia telangiectasia and Rad3-related (ATR) kinase. We will deconstruct this proposed mechanism, outline the experimental workflows required for its validation, and provide the scientific rationale behind these protocols.
The Privileged Scaffold: Pyrrolopyrimidines as ATP Mimetics
The therapeutic efficacy of numerous small molecule drugs hinges on their ability to inhibit protein kinases, enzymes that regulate a vast majority of cellular processes. The pyrrolopyrimidine core is an isostere of the adenine base in adenosine triphosphate (ATP), enabling molecules built on this scaffold to act as competitive inhibitors at the ATP-binding site of kinases.[1][2] This mimicry allows them to occupy the active site, preventing the phosphorylation of downstream substrates and effectively blocking signal transduction.
The specific compound, this compound, belongs to a class of compounds recently identified as potent kinase inhibitors.[3] The dihydro-pyrrolo core maintains the essential hinge-binding features, while the benzyl group provides a critical anchor into a hydrophobic pocket within the kinase active site, a common strategy for enhancing binding affinity and selectivity.
Primary Inferred Target: ATR Kinase and the DNA Damage Response
Recent breakthroughs have specifically identified 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a novel class of potent inhibitors of ATR kinase.[3] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a signaling network that detects and repairs DNA lesions to maintain genomic integrity. ATR is primarily activated by replication stress—the slowing or stalling of DNA replication forks—a common hallmark of cancer cells.[3]
Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1). This phosphorylation event initiates cell cycle arrest, providing time for DNA repair, and promotes the stabilization and repair of stalled replication forks.
The proposed mechanism of action for this compound is the direct inhibition of ATR's kinase activity. By blocking ATR, the compound would effectively dismantle the replication stress response. This would lead to:
-
Abrogation of the G2/M cell cycle checkpoint: Cells with damaged DNA would proceed into mitosis, leading to mitotic catastrophe and cell death.
-
Collapse of replication forks: Without ATR-mediated stabilization, stalled forks would degrade, causing lethal DNA damage.
-
Synthetic lethality: In cancers with existing defects in other DDR pathways (e.g., ATM or p53 mutations), ATR inhibition becomes synthetically lethal, making it a highly attractive therapeutic strategy.
Versatility of the Scaffold: Other Potential Kinase Targets
The pyrrolopyrimidine core is a remarkably versatile scaffold, and its derivatives have been optimized to target a wide array of kinases beyond ATR. While ATR inhibition is the most direct hypothesis based on the 6,7-dihydro-pyrrolo[3,4-d]pyrimidine core, a comprehensive analysis must consider other potential targets. This is crucial for understanding the compound's selectivity profile and potential off-target effects. Notable examples include:
-
Cyclin-Dependent Kinase 2 (CDK2): Structurally related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were developed as highly selective CDK2 inhibitors.[4] CDK2 is a key regulator of cell cycle progression, and its inhibition is a validated anti-cancer strategy.
-
Receptor Tyrosine Kinases (RTKs): Various pyrrolo[2,3-d]pyrimidine series have shown potent, multi-targeted inhibition of RTKs like VEGFR and EGFR, which are crucial for tumor angiogenesis and growth.[2][5][6]
-
Akt (Protein Kinase B): The discovery of AZD5363, a pyrrolo[2,3-d]pyrimidine-based inhibitor of Akt, highlights the scaffold's utility in targeting key survival pathways.[7]
-
p21-Activated Kinase 4 (PAK4): 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as ATP-competitive inhibitors of PAK4, a kinase implicated in cancer cell proliferation and metastasis.[8]
Experimental Validation: A Step-by-Step Methodological Framework
A hypothesis, no matter how well-grounded, requires rigorous experimental validation. The following section details the essential protocols to definitively establish the mechanism of action for this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of the compound against a panel of purified kinases, with a primary focus on ATR.
-
Methodology (LanthaScreen™ Eu Kinase Binding Assay - Example):
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 pM) in kinase buffer. Prepare a solution containing the specific kinase (e.g., human recombinant ATR), a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the compound dilution to each well.
-
Kinase/Tracer Addition: Add 5 µL of the kinase/tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at both 665 nm and 615 nm.
-
Analysis: Calculate the emission ratio. The signal is inversely proportional to the amount of tracer displaced by the compound. Plot the signal versus compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
-
Objective: To measure the effect of the compound on the growth and viability of cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to untreated controls and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot for Cellular Target Engagement
-
Objective: To confirm that the compound inhibits the intended kinase target within a cellular context by measuring the phosphorylation of a key downstream substrate.
-
Methodology:
-
Cell Treatment: Plate cells (e.g., HeLa) and treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2 hours.
-
Induce Replication Stress: Add a DNA-damaging agent like hydroxyurea (HU) or UV radiation to activate the ATR pathway. Incubate for an additional 2-4 hours.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated CHK1 (Ser345).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Also, probe separate blots for total CHK1 and a loading control (e.g., β-actin).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Quantify the band intensity. A potent ATR inhibitor should show a dose-dependent decrease in the p-CHK1 signal relative to the total CHK1 and loading control.
-
Anticipated Data and Interpretation
A successful validation would yield a cohesive dataset that strongly supports the proposed mechanism.
| Kinase Target | Hypothetical IC50 (nM) | Interpretation |
| ATR | 7 | Potent and primary target |
| ATM | > 5,000 | High selectivity over related PIKK family kinase |
| DNA-PK | > 10,000 | High selectivity over related PIKK family kinase |
| CDK2 | 850 | Moderate off-target activity, may contribute to phenotype |
| VEGFR2 | 1,200 | Weak off-target activity |
| EGFR | > 10,000 | Highly selective against common RTKs |
Table 1: Example of a hypothetical kinase inhibition profile for this compound.
The biochemical data in Table 1, combined with a potent GI50 in cellular assays and a clear, dose-dependent reduction in p-CHK1 levels via Western blot, would provide a trifecta of evidence confirming that this compound functions as a potent and selective ATR inhibitor in cells.
Conclusion and Future Directions
Based on a thorough analysis of its privileged scaffold and data from structurally proximate molecules, the principal mechanism of action for This compound is hypothesized to be the ATP-competitive inhibition of ATR kinase . This action disrupts the cellular response to replication stress, leading to cell cycle deregulation, genomic instability, and ultimately, apoptosis, particularly in cancer cells.
While this guide provides a robust and actionable framework, future work must focus on executing the described protocols to confirm this hypothesis. Further studies should also explore its efficacy in combination with standard-of-care DNA-damaging agents and investigate its pharmacokinetic and pharmacodynamic properties in preclinical in vivo models to fully assess its therapeutic potential.
References
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The Emergence of 6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-ones as Potent Modulators of the DNA Damage Response: A Technical Guide to their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one scaffold has recently been identified as a privileged structure in medicinal chemistry, yielding a new class of potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. As a central regulator of the DNA Damage Response (DDR), ATR kinase represents a critical node for therapeutic intervention in oncology. This technical guide provides an in-depth exploration of the biological activity of 6-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one and its congeners. We will dissect the mechanism of action, detail the key signaling pathways, present structure-activity relationship (SAR) insights, and provide validated experimental protocols for the evaluation of these compounds. This document serves as a comprehensive resource for researchers aiming to understand and exploit the therapeutic potential of this promising chemical series.
Introduction: The Rationale for Targeting the DNA Damage Response
The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). The DDR is responsible for detecting DNA lesions, arresting the cell cycle to allow time for repair, and initiating apoptosis if the damage is irreparable.[1][2] Central to this network are the phosphatidylinositol 3-kinase-related kinases (PIKKs), including Ataxia Telangiectasia Mutated (ATM) and ATR.[3] While ATM primarily responds to double-strand breaks, ATR is the master regulator that senses replication stress and a broad range of DNA lesions that result in single-stranded DNA (ssDNA).[1][4]
Many cancer cells exhibit an increased reliance on the ATR signaling pathway for survival due to high levels of replication stress and defects in other DDR pathways (e.g., p53 or ATM deficiency).[4][5] This dependency creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells through a concept known as synthetic lethality.[6] The 6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one scaffold has emerged as a novel and potent chemotype for the development of selective ATR inhibitors.
Mechanism of Action: Inhibition of the ATR Kinase Signaling Pathway
The primary biological activity of the this compound class of compounds is the direct inhibition of ATR kinase activity.[5] These small molecules act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the ATR enzyme and preventing the phosphorylation of its downstream substrates.[6]
The canonical downstream target of ATR is the checkpoint kinase 1 (CHK1).[7] Upon activation by ATR, CHK1 is phosphorylated at serine 345 (Ser345), an event that triggers a signaling cascade leading to cell cycle arrest, primarily at the G2/M transition.[7][8] By inhibiting ATR, 6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one derivatives block this crucial phosphorylation event, abrogating the cell cycle checkpoint and allowing cells with damaged DNA to proceed into mitosis, ultimately leading to mitotic catastrophe and cell death.[5]
Caption: ATR Signaling and Point of Inhibition.
Synthesis of the Core Scaffold
The synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-one core is accessible through multi-step synthetic routes. While the exact synthesis for the title compound is not publicly detailed, a general and plausible approach can be derived from the literature on related heterocyclic systems. A key strategy often involves the construction of the pyrimidine ring onto a pre-formed pyrrolidine precursor.
Illustrative Synthetic Workflow:
Caption: General Synthetic Workflow.
A more detailed, step-by-step protocol for a related pyrazolo[3,4-d]pyrimidine scaffold, which can be adapted, is outlined below. The key is the cyclization to form the fused pyrimidine ring.
Protocol: Synthesis of a Fused Pyrimidine Scaffold [9]
-
Step 1: Pyrazole Formation: React ethyl (ethoxymethylene)cyanoacetate with a substituted hydrazine (e.g., phenylhydrazine) in ethanol and heat to form the initial pyrazole ring system.
-
Step 2: Pyrimidine Ring Cyclization: The resulting amino-pyrazole is then cyclized with a suitable one-carbon source, such as formamide, at high temperature to construct the pyrimidinone ring.
-
Step 3: Chlorination: The hydroxyl group on the pyrimidinone is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This creates a reactive intermediate for further modification.
-
Step 4: Nucleophilic Substitution: The chloro-intermediate can then be reacted with various nucleophiles to introduce diversity. For the title compound, this would be the point to introduce the benzyl group at the desired position, likely through a reaction with benzylamine.
Structure-Activity Relationship (SAR)
Systematic SAR studies on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold have revealed key structural features that govern its ATR inhibitory potency and selectivity.[5][10]
| Position | Modification | Impact on ATR Inhibition | Reference |
| Core Scaffold | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | Essential for high-potency ATR inhibition. | [5] |
| Position 2 | Substituted aryl or heteroaryl rings | Significantly influences potency. Electron-donating and withdrawing groups can be explored to optimize interactions within the ATP-binding pocket. | [10] |
| Position 6 | Alkyl, Benzyl, substituted Benzyl | Tolerates a range of substituents. The nature of this group can modulate pharmacokinetic properties and potency. A benzyl group is a common and often potent substituent. | [5] |
| Position 7 | Gem-dimethyl substitution | Can enhance potency and improve metabolic stability. | [10] |
One of the most potent compounds identified in this class, compound 5g , exhibits an IC₅₀ value of 0.007 µM against ATR kinase.[5] Another potent analog, 48f , demonstrated an IC₅₀ of 0.0030 µM and showed strong efficacy in ATM-deficient tumor cell lines.[10] These findings underscore the therapeutic potential of this scaffold.
Experimental Protocols for Biological Evaluation
Verifying the biological activity of a potential ATR inhibitor requires a multi-faceted approach, combining biochemical assays to confirm direct enzyme inhibition and cell-based assays to demonstrate on-target effects in a physiological context.
In Vitro ATR Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ATR kinase. A common method is a fluorescence-based assay that quantifies ATP consumption.[11][12]
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 10 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Dilute recombinant human ATR kinase and its substrate (e.g., a peptide derived from a known ATR target like CHK1) in the assay buffer to the desired concentrations.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions to create a dose-response curve.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions. Include a positive control (known ATR inhibitor) and a negative control (DMSO vehicle).
-
Add the ATR kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a luciferase-based reaction that generates a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular ATR Target Engagement Assay (Western Blot)
This assay confirms that the compound inhibits ATR activity within cancer cells by measuring the phosphorylation of its direct downstream target, CHK1, at Ser345.[7][8]
Protocol:
-
Cell Culture and Treatment:
-
Plate a cancer cell line known to rely on ATR signaling (e.g., HT-29 or LoVo) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage or replication stress to activate the ATR pathway. A common method is treatment with hydroxyurea (HU) (e.g., 2 mM for 4 hours) or UV irradiation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CHK1 (Ser345).
-
Also, probe separate blots or strip and re-probe the same blot for total CHK1 and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities. A dose-dependent decrease in the p-CHK1(Ser345) signal (normalized to total CHK1 and the loading control) indicates cellular ATR inhibition.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel ATR inhibitors. The potent and selective nature of compounds derived from this core structure validates ATR as a druggable target and provides a clear path for further optimization. Future research should focus on refining the SAR to enhance potency, improve selectivity across the kinome, and optimize pharmacokinetic and pharmacodynamic properties for in vivo efficacy. The exploration of this chemical space could lead to the development of next-generation cancer therapeutics that effectively exploit the synthetic lethal relationship between ATR inhibition and DDR deficiencies in tumors.
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Zhang, T., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][4][8][13]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry. [Link]
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Uto, K., et al. (2004). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds. ResearchGate. [Link]
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ResearchGate. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate. [Link]
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Al-Said, M. S., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Zhang, H., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][4][8][13]triazole derivatives as necroptosis inhibitors. RSC Publishing. [Link]
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Scott, M. E., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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The Pyrrolo[3,4-d]pyrimidine Scaffold: A Technical Guide for Drug Discovery
Abstract
The pyrrolo[3,4-d]pyrimidine core is a fascinating yet underexplored heterocyclic scaffold in medicinal chemistry. As a member of the pyrrolopyrimidine family—isomers of which are prevalent in numerous FDA-approved drugs—this specific 7,5-fused ring system presents a unique spatial arrangement of hydrogen bond donors and acceptors, offering novel opportunities for therapeutic targeting. While its siblings, the pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, are well-established as potent kinase inhibitors, the pyrrolo[3,4-d]pyrimidine scaffold has begun to emerge in distinct therapeutic areas, including anti-inflammatory and antiviral applications. This in-depth guide provides a comprehensive overview of the synthesis, known biological activities, and structure-activity relationships of the pyrrolo[3,4-d]pyrimidine core, offering a forward-looking perspective for its application in modern drug discovery.
Introduction: The Pyrrolopyrimidine Family and the Untapped Potential of the [3,4-d] Isomer
Fused heterocyclic systems are the cornerstone of modern medicinal chemistry, providing rigid frameworks that can be precisely decorated to optimize interactions with biological targets. Among these, the pyrrolopyrimidines, bioisosteres of the endogenous purine core, have proven to be exceptionally fruitful. This structural resemblance to adenine allows them to act as competitive inhibitors for a vast array of enzymes, most notably ATP-dependent kinases.
The pyrrolopyrimidine family consists of several isomers, with the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffolds being the most extensively studied. However, the pyrrolo[3,4-d]pyrimidine isomer presents a distinct arrangement of nitrogen atoms and substitution vectors, which can lead to novel intellectual property and interactions with different biological targets. This guide will focus exclusively on the pyrrolo[3,4-d]pyrimidine scaffold, elucidating its unique characteristics and potential as a privileged structure in drug discovery.
Synthesis of the Pyrrolo[3,4-d]pyrimidine Core
The construction of the pyrrolo[3,4-d]pyrimidine scaffold can be approached through several synthetic strategies, primarily focusing on the sequential or convergent assembly of the fused pyrrole and pyrimidine rings.
Synthesis of Spiro Pyrrolo[3,4-d]pyrimidine Derivatives
A notable and efficient method for generating highly functionalized pyrrolo[3,4-d]pyrimidines involves a one-pot, multi-component condensation reaction. This approach has been successfully employed to synthesize a library of spiro derivatives with interesting biological activities.[1][2][3]
Experimental Protocol: One-Pot Synthesis of Spiro Pyrrolo[3,4-d]pyrimidines [3]
-
Reactant Preparation: A mixture of an amino cyclohexane derivative (e.g., 2-amino-1-cyanocyclohex-1-ene, 1 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1 mmol), and a barbituric acid derivative (1 mmol) is prepared in ethanol (20 mL).
-
Catalysis: A few drops of a suitable catalyst, such as triethylamine (TEA), are added to the reaction mixture.
-
Reaction Execution: The mixture is heated under reflux for a specified period (typically 4-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/DMF).
This methodology provides a robust and atom-economical route to complex spiro-fused pyrrolo[3,4-d]pyrimidines, allowing for rapid diversification of the scaffold for structure-activity relationship (SAR) studies.
Synthesis of Pyrrolo[3,4-d]pyrimidine-2,4-diones from Uracil Derivatives
An alternative strategy leverages the pre-existing pyrimidine ring of uracil to construct the fused pyrrole moiety. This has been demonstrated in an efficient synthesis of pyrrolo[3,4-d]pyrimidine-2,4-dione.[4] The key transformation in this synthetic route is the construction of the pyrrole ring using tosylmethylisocyanide (TosMIC), a versatile reagent in heterocyclic synthesis.
Conceptual Workflow: Uracil to Pyrrolo[3,4-d]pyrimidine-2,4-dione
Caption: Conceptual workflow for the synthesis of the pyrrolo[3,4-d]pyrimidine-2,4-dione core starting from a uracil precursor.
Physicochemical Properties
-
Aromaticity: The fused ring system is aromatic, contributing to its thermal and chemical stability.
-
Hydrogen Bonding: The scaffold contains hydrogen bond donors (N-H in the pyrrole ring) and acceptors (nitrogen atoms in the pyrimidine ring), which are crucial for molecular recognition by biological targets.
-
Solubility: The unsubstituted core is expected to have low solubility in nonpolar organic solvents and moderate solubility in polar aprotic solvents. The solubility of derivatives is highly dependent on the nature of their substituents.
Biological Activities and Therapeutic Potential
While not as extensively explored as its isomers, the pyrrolo[3,4-d]pyrimidine scaffold has been associated with several distinct and promising biological activities.
Anti-inflammatory Activity: COX-2 Inhibition
Recent studies have identified spiro pyrrolo[3,4-d]pyrimidine derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][2] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a clinically validated strategy for the treatment of inflammatory disorders with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Mechanism of Action: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by spiro pyrrolo[3,4-d]pyrimidine derivatives, blocking the conversion of arachidonic acid to prostaglandins.
Structure-Activity Relationship (SAR) for COX-2 Inhibition
For a series of synthesized spiro pyrrolo[3,4-d]pyrimidine derivatives, the following SAR trends were observed:[1]
| Compound Feature | Observation | Implication |
| Spirocyclic Moiety | Cyclohexane-fused spiro compounds showed potent activity. | The spirocyclic nature and its conformation are critical for binding to the COX-2 active site. |
| Substituents on Phenyl Rings | Electron-donating or electron-withdrawing groups on pendant phenyl rings modulated activity. | Substituents influence the electronic properties and steric fit within the enzyme's binding pocket. |
| Thione vs. Oxo Derivatives | Both thione and oxo derivatives at the 2-position of the pyrimidine ring exhibited significant activity. | This position is tolerant to modification, allowing for fine-tuning of physicochemical properties. |
Notably, several compounds in the series demonstrated selectivity indices for COX-2 over COX-1 that were superior to the reference drug, celecoxib.[1]
Antiviral Activity: HCV NS5B Polymerase Inhibition
The pyrrolo[3,4-d]pyrimidine scaffold has also been investigated for its potential as an antiviral agent. Specifically, a series of 1-methyl-4-phenyl-6-substituted-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-diones were evaluated as non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[5] The NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the HCV genome, making it a prime target for antiviral drug development.[6][7]
While the reported compounds showed moderate to weak activity, this initial exploration validates the scaffold as a starting point for the design of novel HCV inhibitors. The non-nucleoside inhibitor binding site on NS5B is an allosteric pocket, and the unique geometry of the pyrrolo[3,4-d]pyrimidine core may offer a novel way to engage with this site.
Potential as MCT-1 Inhibitors
A specific derivative, 5-(3-hydroxypropylsulfanyl)-3-methyl-1-(2-methylpropyl)-6-(naphthalen-1-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione, has been identified in the literature as a monocarboxylate transporter 1 (MCT1) inhibitor. MCT1 is involved in the transport of lactate across cell membranes and is a target of interest in oncology, as many cancer cells rely on high rates of glycolysis and lactate export to sustain their growth.[8][9] Inhibition of MCT1 can lead to an accumulation of intracellular lactate and a disruption of cancer cell metabolism. While this is a single example, it suggests a promising avenue for the application of the pyrrolo[3,4-d]pyrimidine scaffold in oncology.
Comparative Landscape and Future Directions
The pyrrolo[3,4-d]pyrimidine scaffold is currently in the nascent stages of exploration compared to its more famous isomers. The vast body of research on pyrrolo[2,3-d]pyrimidines as kinase inhibitors provides a valuable roadmap for potential future investigations into the [3,4-d] isomer in this therapeutic area. It is plausible that with the appropriate substitution patterns, this scaffold could also be directed to inhibit specific kinases.
The demonstrated activities as COX-2, HCV NS5B, and potentially MCT-1 inhibitors highlight the versatility of this scaffold. The future of pyrrolo[3,4-d]pyrimidine-based drug discovery will likely involve:
-
Broader Screening: Systematic screening of existing and novel libraries of pyrrolo[3,4-d]pyrimidine derivatives against a wide range of biological targets.
-
Core Synthesis Optimization: Development of more versatile and efficient synthetic routes to the core scaffold to facilitate broader SAR exploration.
-
Computational Modeling: Utilization of in silico methods to predict potential targets and guide the design of new derivatives with improved potency and selectivity.
-
Physicochemical Profiling: A thorough investigation of the fundamental physicochemical properties of the core and its simple derivatives to better understand its drug-like properties.
Conclusion
The pyrrolo[3,4-d]pyrimidine scaffold represents a promising, yet underutilized, platform for the discovery of novel therapeutic agents. Its demonstrated efficacy in the realms of anti-inflammatory and antiviral research, coupled with its unique structural features, distinguishes it from its more heavily studied isomers. For researchers and drug development professionals, this scaffold offers a gateway to new chemical space, novel intellectual property, and the potential to address challenging biological targets. As synthetic methodologies become more refined and our understanding of its biological potential expands, the pyrrolo[3,4-d]pyrimidine core is poised to become an increasingly important tool in the medicinal chemist's arsenal.
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An In-Depth Technical Guide to the Synthesis of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for the preparation of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[3,4-d]pyrimidine scaffold is a core structural motif in a variety of biologically active molecules, including kinase inhibitors. This document outlines a detailed, step-by-step methodology, grounded in established chemical principles and supported by relevant literature. The proposed synthesis is designed for reproducibility and scalability, addressing the needs of researchers in both academic and industrial settings.
Introduction: The Significance of the Pyrrolo[3,4-d]pyrimidine Core
The pyrrolo[3,4-d]pyrimidine heterocyclic system is a purine isostere that has garnered considerable attention from the medicinal chemistry community. Its structural resemblance to endogenous purines allows molecules incorporating this scaffold to interact with a wide range of biological targets, particularly protein kinases. The dihydro-pyrrolo[3,4-d]pyrimidin-4-one core, in particular, serves as a versatile template for the design of potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases. The N-benzyl substituent in the target molecule, this compound, is a common feature in many kinase inhibitors, often contributing to enhanced binding affinity and favorable pharmacokinetic properties.
Derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold have been investigated as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response, highlighting their potential in cancer therapy[1][2]. The strategic placement of substituents on this core allows for the fine-tuning of inhibitory activity and selectivity. This guide presents a logical and robust synthetic approach to access the title compound, providing a foundation for further derivatization and biological evaluation.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests that the pyrimidinone ring can be constructed from a suitably functionalized N-benzylpyrrolidine precursor. The key disconnection lies in the pyrimidine ring, leading back to a 3-amino-4-cyanopyrrolidine derivative (II). This intermediate contains the vicinal amino and cyano groups necessary for the formation of the fused pyrimidine ring. The N-benzyl group can be introduced early in the synthesis to ensure its presence in the final product.
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6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one solubility and stability
An In-depth Technical Guide to the Physicochemical Characterization of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one: Solubility and Stability Profiling
Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery
The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges. Among the most critical early hurdles is the thorough characterization of its physicochemical properties. For heterocyclic compounds like This compound , a member of the promising pyrrolopyrimidine class of kinase inhibitors, understanding solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful drug development.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of this and related compounds, ensuring the generation of robust and reliable data to inform critical downstream decisions.
Introduction to this compound
The pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including inhibitors of kinases such as ATR.[1] The title compound, this compound, possesses key structural features—a fused heterocyclic core and a benzyl substituent—that suggest its potential as a therapeutic agent. However, these same features dictate its physicochemical behavior, which must be fully elucidated.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃O₂ | [4] |
| Molecular Weight | 243.26 g/mol | [4] |
| CAS Number | 1092352-66-3 | [5] |
| Appearance | White to off-white solid | General Observation |
| Calculated LogP | 0.9 - 1.5 | Varies by algorithm |
Aqueous Solubility: A Cornerstone of Bioavailability
Poor aqueous solubility is a primary cause of failure for many promising drug candidates. Therefore, a precise and early determination of a compound's solubility is paramount. We will explore two key types of solubility: thermodynamic and kinetic.
Theoretical Underpinnings
The solubility of a compound is governed by its crystal lattice energy (for solids) and the energy of solvation. The benzyl group introduces lipophilicity, while the pyrimidinone core with its hydrogen bond donors and acceptors contributes to potential aqueous interactions. The overall solubility will be a balance of these competing factors. It is crucial to assess solubility in various aqueous media, including buffers at different pH values, to understand the impact of potential ionization on this property.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the true equilibrium solubility of a compound.
Rationale: The extended equilibration time in the shake-flask method ensures that the measurement reflects the true thermodynamic equilibrium between the solid state and the solution, providing the most accurate and reliable solubility value.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.
-
Compound Addition: Add an excess of this compound to a known volume of each buffer in a sealed glass vial. A visual excess of solid should remain to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Caption: Workflow for Thermodynamic Solubility Determination.
Experimental Protocol: Kinetic Solubility Determination (High-Throughput Method)
This method is often used in early discovery to quickly assess the solubility of a large number of compounds from a DMSO stock solution.
Rationale: Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, which can be more relevant to certain in vitro assays and formulation strategies where a compound is introduced from a stock solution.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small volume of each DMSO dilution to a 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation and Precipitation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), allowing for potential precipitation.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Chemical Stability: Ensuring Compound Integrity
Assessing the chemical stability of this compound is crucial to determine its shelf-life and identify potential degradation pathways.
Theoretical Considerations
The pyrrolopyrimidine core may be susceptible to hydrolysis, particularly at extreme pH values. The benzyl group is generally stable, but the overall molecule could be sensitive to oxidation or photolytic degradation. A forced degradation study is essential to probe these potential liabilities.
Experimental Protocol: Forced Degradation Study
This study exposes the compound to a range of stress conditions to accelerate degradation.
Rationale: Forced degradation studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. This is a requirement for regulatory submissions.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C) for several hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate under the same conditions.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution to a controlled source of UV and visible light, as per ICH Q1B guidelines.
-
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
The HPLC method should be capable of separating the parent compound from all major degradation products.
-
The PDA detector helps in assessing peak purity.
-
The MS detector aids in the identification of degradation products.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point and identify the structures of any significant degradation products.
Caption: Decision tree for a forced degradation study.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 0-24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 0-24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 0-24 hours |
| Thermal | Solid & Solution | 80°C | 0-72 hours |
| Photolytic | ICH Q1B compliant light source | Ambient | Per guidelines |
Data Interpretation and Reporting
All experimental results should be meticulously documented. Solubility should be reported in µg/mL and µM for each condition tested. For stability studies, the report should include chromatograms showing the separation of degradants, a table summarizing the percentage of compound remaining under each condition, and tentative structures for any identified degradation products.
Conclusion
A thorough understanding of the solubility and stability of this compound is indispensable for its advancement as a potential drug candidate. The protocols outlined in this guide provide a robust framework for generating the high-quality data needed to assess its developability, guide formulation efforts, and ensure the integrity of this promising molecule throughout the drug development process. By adhering to these principles of scientific integrity and rigorous experimentation, researchers can confidently navigate the critical early stages of pharmaceutical development.
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The Emergence of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines: A Technical Guide to a Novel Class of ATR Inhibitors
Abstract
The integrity of the human genome is under constant assault from both endogenous and exogenous sources, leading to DNA damage. Cells have evolved a sophisticated network of signaling pathways, collectively known as the DNA Damage Response (DDR), to detect and repair this damage, thereby maintaining genomic stability. A central pillar of this response is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator activated by replication stress—a hallmark of many cancer cells. This reliance on the ATR pathway for survival presents a therapeutic vulnerability. This technical guide provides an in-depth exploration of the discovery and preclinical development of a novel class of potent and selective ATR inhibitors based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. We will dissect the strategic design, synthesis, and structure-activity relationship (SAR) studies that led to the identification of highly active lead compounds. Furthermore, this guide will furnish detailed, field-proven protocols for the key biochemical and cell-based assays essential for characterizing these inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for advancing this promising therapeutic strategy.
The Rationale for Targeting ATR in Oncology
ATR is a serine/threonine-protein kinase that plays a pivotal role in the cellular response to DNA damage and replication stress.[1] In response to single-strand breaks or stalled replication forks, ATR is activated and phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (Chk1).[2] This initiates a signaling cascade that orchestrates cell cycle arrest, promotes DNA repair, and stabilizes replication forks, ultimately allowing the cell to resolve the stress and survive.[3]
Many cancers exhibit a high degree of intrinsic replication stress due to oncogene-driven proliferation, cell cycle deregulation, and defects in other DDR pathways (e.g., mutations in ATM).[4] This renders them critically dependent on the ATR signaling pathway for their continued growth and survival.[5] This dependency creates a synthetic lethal relationship: while the loss of either a DDR gene (like ATM) or the inhibition of ATR alone may be tolerated, the combination is lethal to the cancer cell.[6] Therefore, potent and selective ATR inhibitors are being pursued as a promising therapeutic strategy, both as monotherapy in tumors with specific DDR deficiencies and in combination with DNA-damaging agents like chemotherapy and radiation.[3][4]
Caption: The ATR Signaling Pathway in Response to Replication Stress.
Discovery of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold
The journey to identify novel ATR inhibitors led to the exploration of various heterocyclic scaffolds capable of fitting into the ATP-binding pocket of the kinase. The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core emerged as a promising starting point. This bicyclic structure provides a rigid framework for orienting key pharmacophoric features and allows for substitution at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.
Initial screening and subsequent structure-based drug design efforts identified early hits with this core structure.[6][7] The general synthetic strategy involves the construction of the fused ring system, followed by the introduction of various substituents to explore the structure-activity relationships.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has been crucial in developing highly potent compounds. The SAR exploration focused on several key positions of the molecule, revealing critical insights for enhancing ATR inhibition.
One of the most successful series of compounds features a 3,5-difluorophenyl group at the C4 position of the pyrimidine ring and an isopropylsulfonyl moiety at the N2 position.[7] Further optimization led to the discovery that installing gem-dimethyl groups at the C7 position of the pyrrolo ring could enhance potency and improve metabolic stability.[6]
The table below summarizes the SAR for a representative set of compounds, highlighting the impact of substitutions at key positions (R1, R2, and R3) on ATR kinase inhibitory activity (IC50).
| Compound | R1 | R2 | R3 | ATR IC50 (µM) |
| Scaffold | H | H | H | >10 |
| 5a | 3,5-difluorophenyl | H | H | 0.125 |
| 5g | 3,5-difluorophenyl | isopropylsulfonyl | H | 0.007[7] |
| 48a | 3,5-difluorophenyl | isopropylsulfonyl | 7,7-dimethyl | 0.012 |
| 48f | 1-(methylsulfonyl)cyclopropyl | isopropylsulfonyl | 7,7-dimethyl | 0.003[6] |
Data synthesized from published reports.[6][7]
Key SAR Insights:
-
R1 Position (C4 of pyrimidine): A substituted phenyl ring is crucial for activity. The 3,5-difluoro substitution in compound 5g provided a significant boost in potency compared to an unsubstituted phenyl group.[7] Replacing this with a (methylsulfonyl)cyclopropyl group, as in 48f , further enhanced inhibitory activity, suggesting that this region of the binding pocket can accommodate and favorably interact with such moieties.[6]
-
R2 Position (N2 of pyrimidine): The introduction of a small, polar group like an isopropylsulfonyl moiety at this position was found to be highly beneficial for potency, as demonstrated by the dramatic improvement from compound 5a to 5g .[7] This group likely forms key hydrogen bonds or other favorable interactions within the kinase's active site.
-
R3 Position (C7 of pyrrolo): While the initial lead compounds were unsubstituted at this position, the introduction of gem-dimethyl groups (as in 48a and 48f ) was well-tolerated and, in the context of other optimal substitutions, contributed to picomolar potency.[6] This modification can also serve to block potential sites of metabolism, thereby improving the compound's pharmacokinetic profile.
Experimental Protocols for Inhibitor Characterization
The robust evaluation of novel ATR inhibitors requires a validated set of biochemical and cell-based assays. The following protocols are provided as a guide for researchers in the field.
Caption: A Typical Experimental Workflow for ATR Inhibitor Evaluation.
Biochemical ATR Kinase Inhibition Assay (HTRF-based)
Principle: This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the ATR kinase. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for this purpose, measuring the FRET between a donor fluorophore on an antibody that recognizes the phosphorylated substrate and an acceptor fluorophore on the substrate itself.[1][6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a stock solution of recombinant human ATR/ATRIP complex in kinase buffer.
-
Prepare a stock solution of the substrate (e.g., GST-p53) in kinase buffer.
-
Prepare a stock solution of ATP at a concentration close to its Km for ATR.
-
Serially dilute the test compounds in DMSO, then further dilute in kinase buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
In a 384-well assay plate, add the test compound solution.
-
Add the ATR/ATRIP enzyme and substrate mixture to all wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection solution containing EDTA and the HTRF antibodies (e.g., Europium-labeled anti-phospho-Ser15 antibody and a d2-labeled anti-GST antibody).[8]
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percent inhibition versus compound concentration to determine the IC50 value.[8]
-
Cellular Target Engagement: Western Blot for Phospho-Chk1
Principle: To confirm that the inhibitor is acting on the intended target within a cellular context, we measure the phosphorylation of ATR's primary downstream substrate, Chk1, at serine 345 (p-Chk1 Ser345).[9] A potent ATR inhibitor should reduce the level of p-Chk1 induced by a DNA damaging agent.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., OVCAR-3, HT-29) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the ATR inhibitor for 1-2 hours.
-
Induce DNA damage by treating the cells with an agent like hydroxyurea (HU) or UV radiation for a specified time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-Chk1 (Ser345).[10][11]
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Strip and re-probe the membrane for total Chk1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Phenotypic Assay: Cell Viability
Principle: This assay determines the effect of the ATR inhibitor on the proliferation and viability of cancer cells. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan product, which is proportional to the number of living cells.[12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[12]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the ATR inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for an extended period, typically 72 hours, to allow for effects on cell proliferation to manifest.
-
-
CCK-8 Reaction:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability percentage against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives represents a significant advancement in the pursuit of clinically viable ATR inhibitors. Through meticulous SAR studies, compounds with picomolar potency against the ATR kinase have been identified.[6][7] These compounds effectively engage the ATR target in cancer cells, leading to the inhibition of downstream signaling and potent anti-proliferative effects.[7] The lead compound, 5g , demonstrated good anti-tumor activity in vitro, and further optimized compounds like 48f have shown both strong monotherapy efficacy in ATM-deficient cell lines and synergistic activity with other DNA damaging agents.[6][7] Furthermore, compound 48f exhibited a favorable pharmacokinetic profile in preclinical models, marking it as a promising candidate for further investigation.[6]
The future of this chemical series lies in comprehensive preclinical evaluation, including in vivo efficacy studies in relevant xenograft models and detailed toxicological assessments. The strong rationale for combining ATR inhibitors with PARP inhibitors or conventional chemotherapies suggests that the clinical development of these compounds could offer a powerful new tool in the arsenal against difficult-to-treat cancers. The methodologies outlined in this guide provide a robust framework for the continued characterization and optimization of this exciting new class of anticancer agents.
References
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Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. 2022 May 1. Available from: [Link]
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Discovery of pyrazolopyrimidine derivatives as novel inhibitors of ataxia telangiectasia and rad3 related protein (ATR). PubMed. 2017 Feb 15. Available from: [Link]
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Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. PubMed. 2023 Jan 15. Available from: [Link]
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Lanthascreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available from: [Link]
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Molecular Pathways: Targeting ATR in Cancer Therapy. PMC - PubMed Central. Available from: [Link]
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ATR/ATRIP Human PIKK Kinase Enzymatic [Km ATP] KinaseProfiler LeadHunter Assay. Eurofins Discovery. Available from: [Link]
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(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. 2025 Aug 6. Available from: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]
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Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. 2022 May 1. Available from: [Link]
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HTRF Human and Mouse Phospho-CHK-1 (Ser345) Detection Kit, 500 Assay Points. Cisbio. Available from: [Link]
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Chloroquine Potentiates the Chemotherapeutic Effect of Carboplatin and ATR/Chk1 Inhibitors by Increasing the Replication Stress. MDPI. Available from: [Link]
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Targeting ATR in DNA damage response and cancer therapeutics. Available from: [Link]
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Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH. 2022 Nov 16. Available from: [Link]
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ATR Pathway as a Therapeutic Target for Cancer. Encyclopedia MDPI. 2024 Mar 8. Available from: [Link]
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The Diverse Biological Landscape of Pyrrolo[3,4-c]pyridine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Therapeutic Potential of a Privileged Scaffold
The pyrrolo[3,4-c]pyridine core, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. This structure, composed of fused pyrrole and pyridine rings, is a recurring motif in a variety of biologically active natural products and synthetic compounds.[1] Its inherent structural features allow for three-dimensional diversity, enabling interactions with a wide range of biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of pyrrolo[3,4-c]pyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. For researchers and drug development professionals, this document serves as a comprehensive resource to navigate the promising landscape of this versatile chemical class.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrrolo[3,4-c]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating activity against various cancer cell lines through the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.[1][2]
Mechanism of Action: Inhibition of Kinases and Other Key Enzymes
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, particularly those in the phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a central regulator of cell metabolism, growth, and survival, and its aberrant activation is a hallmark of many cancers.[3][4][5]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Pyrrolo[3,4-c]pyridine Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrrolo[3,4-c]pyridine derivatives.
Other notable anticancer mechanisms include the inhibition of:
-
Nicotinamide Phosphoribosyltransferase (NAMPT): This enzyme is crucial for NAD+ biosynthesis, and its inhibition can lead to energy depletion and cell death in cancer cells.[6]
-
FMS-like Tyrosine Kinase 3 (FMS): Overexpression of FMS is associated with various cancers, making it a viable therapeutic target.[7]
-
Tubulin Polymerization: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro activity of representative pyrrolo[3,4-c]pyridine derivatives against various cancer cell lines.
| Compound ID | Target | Cancer Cell Line | IC50 | Reference |
| Compound 18 | Not Specified | Ovarian Cancer | Moderate Cytotoxicity | [1] |
| Mannich bases 20g–s | Not Specified | Not Specified | 19–29 µg/mL | [1] |
| Compound 18 (NAMPT Inhibitor) | NAMPT | PC-3 (Prostate) | 36 nM | [6] |
| Compound 29 (NAMPT Inhibitor) | NAMPT | A2780 (Ovarian) | 7 nM | [6] |
| Compound 1r (FMS Inhibitor) | FMS | Ovarian, Prostate, Breast Cancer Cell Lines | 0.15-1.78 µM | [7] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow: MTT Assay for Cytotoxicity
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[3,4-c]pyridine derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Antiviral Activities
The pyrrolo[3,4-c]pyridine scaffold has also demonstrated significant potential in combating infectious diseases.
Antimycobacterial Activity: Targeting InhA
Several derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target for these compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway.[1]
Quantitative Antimycobacterial Activity Data
| Compound Class | Target | Activity | Reference |
| Pyrrolo[3,4-c]pyridine-3-one derivatives (14a-e) | InhA | Active inhibitors | [1] |
| 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine esters (15-16) | Not Specified | MIC90 <0.15 µM | [1] |
Antiviral Activity: HIV-1 Inhibition
Certain pyrrolo[3,4-c]pyridine derivatives have been identified as potent inhibitors of HIV-1 replication.[1] The mechanism of action for some of these compounds involves the inhibition of HIV-1 integrase, a crucial enzyme for the integration of the viral genome into the host cell's DNA.[8]
Quantitative Anti-HIV-1 Activity Data
| Compound ID | Target | EC50 | Therapeutic Index (TI) | Reference |
| Compound 12j | HIV-1 Replication | 1.65 µM | 7.98 | [1] |
| Compound 9g | HIV-1 Replication | < 5 µM | > 100 | [9] |
| Compound 15i | HIV-1 Replication | < 5 µM | > 100 | [9] |
Neuroprotective and Analgesic Properties
Derivatives of pyrrolo[3,4-c]pyridine have shown significant promise in the treatment of neurological disorders, exhibiting both neuroprotective and analgesic effects.[10][11]
Neuroprotective Effects
The neuroprotective activity of these compounds is often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival.[12][13] Some derivatives have shown potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting enzymes such as glycogen synthase kinase-3β (GSK-3β) and monoamine oxidase B (MAO-B).[14][15]
Analgesic Activity
Several pyrrolo[3,4-c]pyridine derivatives have demonstrated potent analgesic activity in preclinical models, often superior to that of acetylsalicylic acid (ASA).[1][16] The analgesic effects are evaluated using standard models such as the hot-plate and writhing tests.
Quantitative Analgesic Activity Data
| Compound ID | Test Model | ED50 | Reference |
| Compound 30a | Writhing Test | Most Active in Series | [1] |
| Compound 34c | Writhing Test | 0.78 mg/kg | [1] |
| Compound 9 | Writhing Test | 3.25 mg/kg | [16] |
| Compound 11 | Writhing Test | 3.67 mg/kg | [16] |
Experimental Protocol: Hot-Plate Test for Analgesia
This test assesses the response to thermal pain and is used to evaluate centrally acting analgesics.
Step-by-Step Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animal Acclimatization: Acclimatize the animals (typically mice) to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each mouse on the hot plate and record the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Compound Administration: Administer the test compound or a reference analgesic (e.g., morphine) to the animals.
-
Post-Treatment Latency: At specific time intervals after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record the reaction latency.
-
Data Analysis: An increase in the reaction latency compared to the baseline indicates an analgesic effect.
Antidiabetic Activity
Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their potential in managing diabetes. Certain compounds have been shown to reduce blood glucose levels and increase insulin sensitivity.[1][17]
Mechanism of Action: Enhancing Glucose Uptake
The antidiabetic effect of these derivatives is linked to their ability to stimulate glucose uptake into muscle and fat cells.[1]
Quantitative Antidiabetic Activity Data
| Compound Class | Effect | Observation | Reference |
| 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Increased Insulin Sensitivity | 7.4–37.4% increase in mouse adipocytes | [1] |
Experimental Protocol: Glucose Uptake Assay in Adipocytes
This assay measures the uptake of glucose into adipocytes, a key process in maintaining glucose homeostasis.[18]
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1 cells) and differentiate them into mature adipocytes.
-
Serum Starvation: Before the assay, starve the adipocytes in a serum-free medium to reduce basal glucose uptake.
-
Compound Incubation: Incubate the cells with the test compounds for a specified period.
-
Glucose Uptake Stimulation: Stimulate glucose uptake by adding a labeled glucose analog (e.g., 2-deoxy-D-[3H]glucose or a fluorescent analog) with or without insulin.
-
Lysis and Scintillation Counting/Fluorescence Measurement: Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: An increase in glucose uptake in the presence of the compound indicates potential antidiabetic activity.
Conclusion and Future Perspectives
The pyrrolo[3,4-c]pyridine scaffold has unequivocally demonstrated its value as a source of diverse and potent biologically active molecules. The wide array of therapeutic targets modulated by these derivatives, spanning from kinases in oncology to enzymes in infectious diseases and receptors in the central nervous system, underscores their versatility. The structure-activity relationship studies highlighted in various research endeavors provide a solid foundation for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms: Investigating new biological targets and signaling pathways to broaden the therapeutic applications of this scaffold.
-
Lead Optimization: Utilizing computational modeling and medicinal chemistry strategies to enhance the drug-like properties of lead compounds.
-
In Vivo Efficacy and Safety Profiling: Advancing promising candidates into preclinical and clinical studies to validate their therapeutic potential in complex biological systems.
The continued exploration of the chemical space around the pyrrolo[3,4-c]pyridine nucleus holds immense promise for the discovery and development of innovative medicines to address unmet medical needs across a spectrum of diseases.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Abstract
The pyrrolo[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating significant potential as a core structure for the development of targeted therapeutics, particularly in oncology. This guide focuses on the specific derivative, 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, and its associated chemical class. We will provide an in-depth analysis of its primary, experimentally-validated therapeutic target—Ataxia Telangiectasia and Rad3-related (ATR) kinase—and explore high-potential secondary targets based on robust structure-activity relationship (SAR) data from related pyrrolopyrimidine analogs. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, detailed experimental protocols, and future-facing perspectives to guide further investigation and optimization of this promising compound class.
Introduction: The Pyrrolopyrimidine Scaffold in Kinase Inhibition
Fused heterocyclic systems are the cornerstone of modern drug discovery. Among them, the pyrrolopyrimidine nucleus, a deaza-isostere of the native adenine found in adenosine triphosphate (ATP), is of particular interest.[1] This structural mimicry allows pyrrolopyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of a vast array of protein kinases. Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a highly successful class of therapeutics.[1][2][3]
While extensive research has been conducted on pyrrolo[2,3-d] and pyrrolo[3,2-d]pyrimidine isomers, the 6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one core has recently emerged as a potent and selective scaffold. This guide specifically addresses the therapeutic potential of this core, using this compound as a representative molecule to explore its validated and prospective molecular targets.
Part 1: Primary Therapeutic Target: ATR Kinase and the DNA Damage Response
The most compelling and direct evidence for the therapeutic application of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core lies in its potent inhibition of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[4][5]
Mechanistic Rationale: Why Target ATR?
ATR is a master regulator kinase in the DNA Damage Response (DDR), a critical signaling network that maintains genomic stability.[6][7] While Ataxia Telangiectasia-mutated (ATM) kinase primarily responds to DNA double-strand breaks, ATR is activated by a broader range of DNA lesions and, crucially, by replication stress (RS)—a state of slowed or stalled DNA replication.[6][8]
Many cancer cells exhibit high levels of intrinsic replication stress due to oncogene activation and rapid proliferation. Furthermore, many tumors have defects in other DDR pathways (e.g., ATM or p53 deficiency), making them highly dependent on the ATR pathway for survival.[9] This creates a state of "synthetic lethality," where inhibiting ATR is significantly more toxic to cancer cells than to normal, healthy cells. Therefore, ATR inhibitors are a highly promising class of anticancer agents, both as monotherapy and in combination with DNA-damaging chemotherapies or radiation.[8][9]
Preclinical Evidence: Potent Inhibition of ATR Kinase
A pivotal study identified a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a novel class of potent ATR inhibitors.[4][5] Within this series, a lead compound, designated 5g , demonstrated exceptional potency against ATR kinase.[4][5]
| Compound | Target Kinase | IC50 (μM) | Reference |
| Compound 5g | ATR | 0.007 | [4][5] |
Table 1: In vitro inhibitory activity of a lead 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative.
Mechanistically, treatment with compound 5g led to a significant reduction in the phosphorylation of ATR itself and its key downstream effector, Checkpoint Kinase 1 (Chk1), confirming target engagement within the cell.[4] This inhibition of the ATR-Chk1 signaling axis disrupts vital cellular processes required for cancer cell survival, including cell cycle arrest and replication fork stabilization.[8]
ATR Signaling Pathway
The following diagram illustrates the central role of ATR in the DNA damage response and the point of intervention for pyrrolo[3,4-d]pyrimidine inhibitors.
Experimental Protocol: In Vitro ATR Kinase Inhibition Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for quantifying kinase activity and inhibitor potency in a high-throughput format.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide (e.g., GST-p53) by the ATR kinase.[10] Phosphorylation is detected using a Europium cryptate-labeled anti-phospho-serine antibody and an XL665-conjugated streptavidin. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the Europium donor and XL665 acceptor into close proximity, generating a FRET signal.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
ATR Enzyme: Dilute recombinant human ATR/ATRIP complex in kinase buffer to a working concentration of 2x (e.g., 0.4 nM).
-
Substrate/ATP Mix: Prepare a 4x solution in kinase buffer containing biotinylated GST-p53 substrate (e.g., 300 nM) and ATP (e.g., 40 µM, corresponding to the Kₘ).[10]
-
Test Compound: Prepare serial dilutions of this compound in 100% DMSO, then dilute to a 4x final concentration in kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4x test compound or vehicle (DMSO) to appropriate wells.
-
Add 5 µL of 2x ATR enzyme solution to all wells.
-
Initiate the reaction by adding 10 µL of 4x Substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of HTRF detection mix (containing Eu-anti-phospho antibody and SA-XL665 in detection buffer).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize data to high (vehicle) and low (no enzyme) controls.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 2: High-Potential Secondary Targets
The versatility of the pyrrolopyrimidine scaffold suggests that this compound may exhibit activity against other therapeutically relevant kinase families. This analysis is based on established structure-activity relationships of closely related isomers.
Target Family: Cyclin-Dependent Kinases (CDKs)
Rationale: Pyrrolopyrimidine derivatives have been successfully developed as potent inhibitors of CDKs, which are key regulators of the cell cycle.[11][12][13] Specifically, the related pyrrolo[2,3-d]pyrimidine scaffold has yielded compounds with strong inhibitory activity against CDK9 and pan-CDK activity.[13] Furthermore, a recent study identified a halogenated pyrrolo[2,3-d]pyrimidine derivative as a potent inhibitor of CDK2.[14] Inhibition of CDKs, particularly CDK2, is a promising strategy to overcome resistance to approved CDK4/6 inhibitors in breast cancer.
| Related Scaffold | Target Kinase | Potency | Reference |
| Pyrrolo[2,3-d]pyrimidine | CDK9 | Strong Inhibition | [13] |
| Pyrrolo[2,3-d]pyrimidine | CDK2 | IC50 = 40-204 nM | [14] |
Table 2: CDK inhibitory activity of related pyrrolopyrimidine scaffolds.
Proposed Action: Screening this compound against a panel of CDKs (CDK1, 2, 4, 6, 9) is a logical next step to explore its potential as a cell cycle inhibitor.
Target Family: Receptor Tyrosine Kinases (RTKs)
Rationale: The pyrrolo[2,3-d]pyrimidine nucleus is a well-established "warhead" for targeting RTKs involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3] Numerous derivatives have been synthesized and shown to potently inhibit these kinases, with some demonstrating efficacy against clinically relevant EGFR mutations found in non-small cell lung cancer (NSCLC).[3][15]
| Related Scaffold | Target Kinase | Potency | Reference |
| Pyrrolo[2,3-d]pyrimidine | EGFR (mutant) | IC50 = 0.21 nM | [3] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | IC50 = 77 nM (AE788) | |
| Pyrrolo[3,2-d]pyrimidine | VEGFR-2 | IC50 = 4.4 nM (HUVEC) |
Table 3: RTK inhibitory activity of related pyrrolopyrimidine scaffolds.
Proposed Action: The structural similarity suggests that the title compound could possess inhibitory activity against key RTKs. Biochemical and cellular assays against EGFR and VEGFR2 would be highly informative.
Part 3: Drug Discovery Workflow and Future Directions
The identification of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold as a potent ATR inhibitor provides a validated starting point for a comprehensive drug discovery program.
Future Research Imperatives:
-
Kinome-wide Selectivity Profiling: The primary lead compound and newly synthesized analogs should be profiled against a broad panel of human kinases to fully characterize their selectivity. This is critical to identify potential off-target effects and to uncover opportunities for developing multi-targeted inhibitors.
-
Structure-Based Drug Design: Obtaining a co-crystal structure of the compound bound to ATR kinase would provide invaluable insights for optimizing potency and selectivity through rational, structure-based design.
-
Cellular Assay Development: Beyond biochemical assays, robust cellular assays are needed to confirm on-target activity. This includes Western blotting for downstream biomarkers (e.g., p-Chk1 for ATR, p-Rb for CDKs, p-ERK for RTKs) and cell viability assays in cancer cell lines with known genetic backgrounds (e.g., ATM-deficient lines).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Promising lead compounds must be evaluated in animal models to assess their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to establish a clear relationship between drug exposure and target modulation in vivo.
Conclusion
The this compound scaffold and its derivatives represent a highly promising class of therapeutic agents. Strong preclinical data firmly establishes ATR kinase as a primary and potent therapeutic target, offering a clear path for development in oncology based on the principle of synthetic lethality. Furthermore, compelling evidence from related pyrrolopyrimidine isomers strongly suggests that this scaffold warrants investigation for inhibitory activity against other critical cancer targets, including CDKs and RTKs . A systematic approach involving lead optimization, comprehensive selectivity profiling, and robust in vivo evaluation will be essential to fully unlock the therapeutic potential of this versatile chemical entity.
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Methodological & Application
In vitro assay for 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Topic: In Vitro Assay for 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases.[1][2][3] This document provides a comprehensive guide for determining the in vitro inhibitory potency of this compound, a compound of this class, against its putative target, Polo-like Kinase 1 (Plk1). Plk1 is a critical serine/threonine kinase that governs multiple stages of mitosis, and its overexpression is a hallmark of numerous human cancers, making it a high-value oncology target.[4][5][6] We present a detailed protocol for a robust, high-throughput biochemical assay using the ADP-Glo™ Kinase Assay technology. This luminescent assay quantifies kinase activity by directly measuring the amount of ADP produced, providing a sensitive and reliable method for determining inhibitor IC₅₀ values. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis steps to ensure the generation of trustworthy and reproducible results.
Scientific Background & Rationale
Plk1: A Key Regulator of Mitosis and a Prime Cancer Target
Polo-like kinase 1 (Plk1) is a master regulator of the cell cycle. Its activity is tightly controlled, peaking during the G2/M transition and mitosis.[7] A primary activation step involves phosphorylation by Aurora A kinase, which enables Plk1 to phosphorylate a cascade of downstream substrates essential for centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[4]
Given its fundamental role in cell division, it is not surprising that Plk1 is frequently overexpressed in a wide array of human cancers, and its elevated levels often correlate with poor prognosis.[4][5] Cancer cells can become "addicted" to Plk1 activity for their survival, making Plk1 an attractive and selective target for therapeutic intervention.[8] Inhibition of Plk1 leads to mitotic arrest and subsequent apoptotic cell death in cancer cells.[7] Small molecule inhibitors targeting the ATP-binding pocket of the Plk1 kinase domain are therefore of significant interest in drug discovery.
Assay Principle: The ADP-Glo™ Luminescent Kinase Assay
To evaluate the inhibitory potential of compounds like this compound, a direct and robust measure of Plk1 enzymatic activity is required. The ADP-Glo™ Kinase Assay is a superior choice for this purpose. Unlike assays that measure the depletion of ATP, ADP-Glo™ directly quantifies the formation of the reaction product, ADP.[9][10] This results in a positive correlation where the luminescent signal intensity is directly proportional to kinase activity, simplifying data interpretation.[9]
The assay is performed in two sequential steps, as illustrated below:
-
Kinase Reaction & ATP Depletion: The Plk1 kinase reaction is performed in the presence of its substrate, ATP, and the test inhibitor. Upon completion, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes any remaining, unconsumed ATP.
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced by Plk1 into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal.[11] The intensity of this light is directly proportional to the initial amount of ADP produced by Plk1.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Recombinant Human Plk1 Kinase | Promega | V3911 |
| Plk1 Substrate (e.g., Casein, dephosphorylated) | Sigma-Aldrich | C4765 |
| Ultra Pure ATP | Promega | V7151 |
| Ultra Pure ADP | Promega | V9151 |
| This compound | Custom Synthesis / Vendor | N/A |
| Staurosporine (Positive Control Inhibitor) | Sigma-Aldrich | S4400 |
| Dimethyl Sulfoxide (DMSO), Molecular Biology Grade | Sigma-Aldrich | D8418 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
| HEPES | Sigma-Aldrich | H3375 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| BSA, Acetylated | Promega | R3961 |
| Nuclease-Free Water | Various | N/A |
| Assay Plates (White, 384-well, low-volume) | Corning | 3572 |
Detailed Experimental Protocols
Reagent Preparation
Causality Insight: Proper reagent preparation is critical for assay consistency. Working concentrations should be prepared fresh from concentrated stocks to minimize degradation. BSA is included in the kinase buffer to prevent the enzyme from adsorbing to plate wells and pipette tips.
-
5X Kinase Reaction Buffer: Prepare a stock solution containing 125 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM DTT, and 0.5 mg/mL BSA. Filter sterilize and store in aliquots at -20°C.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Positive Control Stock: Prepare a 1 mM stock solution of Staurosporine in 100% DMSO. Store at -20°C.
-
ATP Stock Solution: Prepare a 10 mM ATP stock solution in nuclease-free water. Adjust pH to 7.0 if necessary. Store in aliquots at -20°C. The final ATP concentration in the assay should be at or near the Kₘ of Plk1 for ATP to ensure competitive inhibitors can be accurately assessed.
-
Plk1 Enzyme Working Solution: Thaw the recombinant Plk1 enzyme on ice. Dilute the enzyme to a 2X working concentration (e.g., 5 ng/µL) in 1X Kinase Reaction Buffer just before use. Note: The optimal enzyme concentration must be empirically determined to achieve ~10-30% ATP-to-ADP conversion in the linear range of the reaction.
-
Substrate Working Solution: Prepare a 2X working solution of the Plk1 substrate (e.g., 1 mg/mL Casein) in 1X Kinase Reaction Buffer.
Assay Workflow for IC₅₀ Determination
This protocol is designed for a 384-well plate format with a final kinase reaction volume of 5 µL.
Caption: Step-by-step experimental workflow for IC₅₀ determination.
Step-by-Step Procedure:
-
Compound Plating:
-
Prepare a serial dilution series of the test compound in DMSO. A common scheme is an 11-point, 3-fold dilution starting from 100 µM.
-
Add 1 µL of each compound dilution to the appropriate wells of a 384-well assay plate.
-
Add 1 µL of DMSO to the "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2.5X master mix of Plk1 enzyme and substrate in 1X Kinase Reaction Buffer.
-
Add 2 µL of this master mix to all wells except the "No Enzyme" controls.
-
Add 2 µL of a substrate-only mix (no enzyme) to the "No Enzyme" control wells.
-
-
Pre-incubation: Gently mix the plate on a plate shaker for 30 seconds and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Kinase Reaction:
-
Prepare a 2.5X ATP solution in 1X Kinase Reaction Buffer (e.g., 25 µM for a 10 µM final concentration).
-
Add 2 µL of the ATP solution to all wells to start the reaction. The final reaction volume is now 5 µL.
-
Mix the plate gently.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[7] Note: This time should be within the linear range of the reaction, determined during assay development.
-
Stop Reaction: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.[11][12]
-
Signal Development: Add 10 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12]
-
Data Acquisition: Read the luminescence on a plate-reading luminometer with an integration time of 0.25-1 second per well.
Data Analysis and Interpretation
Trustworthiness Insight: A self-validating protocol requires robust data analysis. Normalizing the data to controls accounts for well-to-well variability and defines the dynamic range of the assay.
Calculation of Percent Inhibition
The raw data will be in Relative Light Units (RLU).
-
Average Controls: Calculate the average RLU for the "No Inhibitor" (Max Signal) and "No Enzyme" (Background Signal) controls.
-
Subtract Background: Subtract the average Background Signal from all data points.
-
Calculate Percent Activity:
-
Percent Activity = (RLU_sample / RLU_max_signal) * 100
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 - Percent Activity
-
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.
-
Plot Data: Plot Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit Curve: Use a non-linear regression model to fit the data to a sigmoidal dose-response curve (variable slope). Most data analysis software (e.g., GraphPad Prism, XLfit) can perform this function.
-
Determine IC₅₀: The software will calculate the IC₅₀ value from the fitted curve.
Data Presentation
| Compound | Plk1 IC₅₀ (nM) |
| This compound | Calculated |
| Staurosporine (Control) | ~5 - 15 nM |
Assay Quality Control: Z-Factor Calculation
The Z-factor (Z') is a statistical measure of assay quality, indicating the separation between the positive and negative controls.
-
Z' = 1 - [ (3 * (SD_max + SD_bkg)) / |Avg_max - Avg_bkg| ]
-
SD_max and Avg_max are the standard deviation and average of the "No Inhibitor" control.
-
SD_bkg and Avg_bkg are the standard deviation and average of the "No Enzyme" control.
-
An assay with a Z' value between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening.
References
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
Vidugiriene, J. et al. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies. [Link]
-
ACS Publications. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. [Link]
-
Taylor & Francis Online. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. [Link]
-
MDPI. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. [Link]
-
PubMed. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. [Link]
-
PubMed Central. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain. [Link]
-
PubMed Central. Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. [Link]
-
PubMed. Targeting dihydrofolate reductase: Design, synthesis and biological evaluation of novel 6-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolates and as potential antitumor agents. [Link]
-
PubMed. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. [Link]
-
PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
ResearchGate. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. [Link]
-
PubMed Central. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]
-
Symansis. The selectivity of protein kinase inhibitors: a further update. [Link]
-
PubMed. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. [Link]
Sources
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. promega.com [promega.com]
Application Notes & Protocols: A Guide to Cell-Based Assays for Characterizing Pyrrolo[3,4-d]pyrimidine Compounds
Introduction: Unlocking the Therapeutic Potential of Pyrrolo[3,4-d]pyrimidines
The pyrrolopyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules. Specifically, derivatives of pyrrolo[3,4-d]pyrimidine are gaining significant attention as potent modulators of critical cellular pathways. These compounds are frequently designed as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[1][2] By competing with ATP for the kinase's binding site, these inhibitors can block downstream signaling cascades that drive cell proliferation and survival.[3] Other pyrrolopyrimidine analogues have been shown to target key enzymes in metabolic pathways, like one-carbon metabolism, which is essential for nucleotide and amino acid biosynthesis in rapidly dividing cells.[4][5]
A comprehensive understanding of a compound's biological activity requires a multi-assay, tiered approach. This guide provides an integrated strategy for the cellular characterization of novel pyrrolo[3,4-d]pyrimidine compounds, moving from broad phenotypic effects to specific target engagement and mechanistic validation. The protocols herein are designed to be robust and provide a self-validating framework for researchers in oncology and drug discovery.
Section 1: Primary Assessment of Anti-Proliferative and Cytotoxic Activity
The initial step in characterizing a new compound is to determine its effect on cancer cell viability and proliferation. This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is essential for comparing derivatives and prioritizing lead candidates.
Principle: Metabolic Activity as a Surrogate for Cell Viability
Colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay are workhorses for high-throughput screening.[6][7] These assays rely on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce a tetrazolium salt (like MTT or WST-8 in CCK-8) into a colored formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's anti-proliferative or cytotoxic effects.[7][9]
Data Presentation: IC50 Determination
The primary output of this assay is a dose-response curve from which the IC50 value is calculated.
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Pyrrolo[3,4-d]pyrimidine A | HT-29 (Colon Cancer) | 72 | 4.5 |
| Pyrrolo[3,4-d]pyrimidine B | MCF-7 (Breast Cancer) | 72 | 19.2 |
| Doxorubicin (Control) | HT-29 (Colon Cancer) | 72 | 0.5 |
Note: Data are hypothetical examples for illustrative purposes.
Protocol 1: Cell Viability Assessment using CCK-8
This protocol is optimized for a 96-well plate format.
-
Cell Seeding:
-
Harvest cancer cells (e.g., HT-29) during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Include wells for "medium only" blanks.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the pyrrolo[3,4-d]pyrimidine compound in complete culture medium. Start from a high concentration (e.g., 200 µM) to generate a full dose-response curve. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control.
-
Return the plate to the incubator for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism.
-
-
Assay and Measurement:
-
Approximately 1-2 hours before the end of the incubation, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be consistent across experiments.
-
Measure the absorbance at 450 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Section 2: Confirming Intracellular Target Engagement
A critical step in drug development is to confirm that a compound physically interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that enables the direct measurement of drug-target engagement.[10][11]
Principle: Ligand-Induced Thermal Stabilization
CETSA is based on the principle that when a ligand (e.g., a pyrrolo[3,4-d]pyrimidine inhibitor) binds to its target protein, it confers thermodynamic stability.[12] This stabilization makes the protein more resistant to thermal denaturation. In a typical CETSA experiment, cells treated with the compound or a vehicle are heated across a range of temperatures. At lower temperatures, the protein remains soluble. As the temperature increases, the protein unfolds and aggregates. The ligand-bound protein will require a higher temperature to denature and aggregate compared to the unbound protein.[13] The amount of soluble protein remaining at each temperature can be quantified, most commonly by Western Blot, to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[14]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the pyrrolo[3,4-d]pyrimidine compound at a saturating concentration (e.g., 10-20x the IC50) or with a vehicle control for 1-2 hours in the incubator.
-
-
Heat Challenge:
-
Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into multiple PCR tubes, one for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) using a PCR thermocycler. Include a non-heated control (room temperature).[14]
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
-
To separate the soluble fraction from the aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12]
-
-
Sample Preparation and Western Blot:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer.
-
Perform a standard Western Blot: run the samples on an SDS-PAGE gel, transfer to a nitrocellulose or PVDF membrane, block, and probe with a primary antibody specific for the target protein.[15]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensity for each lane using densitometry software (e.g., ImageJ).
-
For both the vehicle and compound-treated series, normalize the intensity of each heated sample to the non-heated control sample (set to 100%).
-
Plot the percent soluble protein against temperature to generate the melting curves. A rightward shift of the curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Section 3: Mechanistic Elucidation Assays
Once anti-proliferative activity and target engagement are confirmed, the next step is to dissect the cellular mechanism of action. For kinase inhibitors and many other anti-cancer agents, this typically involves inducing apoptosis (programmed cell death) and/or causing cell cycle arrest.
3.1 Induction of Apoptosis
Apoptosis is a controlled cellular process characterized by distinct biochemical events, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[16][17] Assays that measure these events can confirm if a compound's cytotoxic effect is due to the induction of programmed cell death.
Caption: Workflow for assessing apoptosis using Annexin V and PI staining.
This dual-staining method differentiates between different stages of cell death.[18][19]
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the pyrrolo[3,4-d]pyrimidine compound at 1x, 2x, and 5x its IC50 value for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA. Combine all cells from each well.
-
Centrifuge the cells at 300 x g for 5 minutes and wash the pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately on a flow cytometer. Use FITC (e.g., FL1 channel) and PI (e.g., FL2 or FL3 channel) detectors.
-
Set up compensation and gates using unstained, single-stained (Annexin V only, PI only), and positive control samples.
-
Acquire at least 10,000 events per sample.
-
-
Data Interpretation:
-
Analyze the data using quadrant analysis:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage).
-
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic efficacy of the compound.
-
3.2 Cell Cycle Analysis
Many kinase inhibitors exert their anti-proliferative effects by preventing cells from progressing through the cell cycle, a process known as cell cycle arrest.[2] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content, thereby revealing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21]
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound (e.g., at IC50 concentration) for a relevant time period (e.g., 24 hours).
-
Harvest all cells and wash once with PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.[23]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting the fluorescence signal on a linear scale.
-
Generate a histogram of cell count versus DNA content (fluorescence intensity).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[23] An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
-
3.3 Downstream Signaling Pathway Modulation
To confirm that target engagement leads to the expected biological outcome, it is essential to analyze the downstream signaling pathway. For a pyrrolo[3,4-d]pyrimidine designed to inhibit a specific kinase (e.g., EGFR), Western Blotting can be used to measure the phosphorylation status of key downstream effector proteins like MEK and ERK.[24] A potent inhibitor should reduce the phosphorylation of these downstream targets.
Caption: Inhibition of a kinase cascade by a pyrrolo[3,4-d]pyrimidine compound.
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described previously. For signaling studies, a short treatment time (e.g., 30-60 minutes) is often optimal. It is common to serum-starve cells overnight and then stimulate with a growth factor (e.g., EGF) in the presence or absence of the inhibitor.
-
After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[15]
-
Measure the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and prepare with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL chemiluminescence substrate and an imaging system.[24]
-
-
Stripping and Reprobing:
-
To ensure equal protein loading, the same blot should be probed for the total form of the protein (e.g., anti-total-ERK) and a housekeeping protein (e.g., GAPDH or β-actin).
-
This can be done by stripping the membrane of the first set of antibodies using a stripping buffer and then repeating the immunoblotting process, or by using fluorescently labeled secondary antibodies for multiplex detection.[24]
-
Section 4: Integrated Strategy for Compound Characterization
A robust evaluation of pyrrolo[3,4-d]pyrimidine compounds relies on the logical integration of these assays. The data from each step informs the next, building a comprehensive profile of the compound's potency, target specificity, and mechanism of action.
Caption: An integrated workflow for the cellular characterization of novel compounds.
References
-
Profacgen. Cell-based Kinase Assays. [Link]
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Eaton, C. L., & Tilli, M. T. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(11), 1047-1057. [Link]
-
Semantic Scholar. Bioassays for anticancer activities. [Link]
-
Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Bio-protocol, 5(12), e1493. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
University of Rochester Medical Center. Cell Cycle Tutorial Contents. [Link]
-
Darzynkiewicz, Z., & Juan, G. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 263. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food and Chemical Toxicology, 178, 113889. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology, vol 1439. [Link]
-
Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12644-12652. [Link]
-
Shults, M. D., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 10(5), e0126537. [Link]
-
Hart, K. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2219-2228. [Link]
-
Wikipedia. Thermal shift assay. [Link]
-
ResearchGate. Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5.... [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]
-
Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]
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Kugel, S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]
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Al-Suwaidan, I. A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 27(9), 2917. [Link]
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Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 44(22), 3633-3641. [Link]
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Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link]
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Kugel, S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]
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Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3169. [Link]
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Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1039. [Link]
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Nd J, S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 9-22. [Link]
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Protocol for testing 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one on cancer cell lines
An Application Note and Protocol for the Preclinical Evaluation of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for cancer therapy. This document provides a comprehensive, tiered protocol for the preclinical evaluation of a novel pyrrolopyrimidine derivative, this compound, in cancer cell lines. The proposed workflow progresses from broad-spectrum cytotoxicity screening to detailed phenotypic assays and culminates in specific mechanism of action (MOA) studies. This guide is designed for researchers in oncology and drug development, providing not only step-by-step methodologies but also the scientific rationale behind each experimental choice to ensure robust and interpretable data.
Introduction: The Rationale for a Pyrrolopyrimidine Compound
The pyrrolo[3,4-d]pyrimidine core and its isomers are of significant interest in oncology. Numerous derivatives have been identified as potent inhibitors of key proteins that drive cancer cell proliferation and survival. Specifically, this scaffold is common in inhibitors of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle, and Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] For instance, various pyrrolopyrimidine derivatives have shown potent inhibitory activity against CDK2, CDK4/6, EGFR, and Her2, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5]
Given this background, it is hypothesized that this compound (hereafter referred to as "Compound-P") may exert its anticancer effects by inhibiting critical cell cycle or DDR kinases. The following protocols outline a systematic approach to test this hypothesis.
A Tiered Approach for Compound Evaluation
A logical, tiered workflow is essential for efficiently characterizing a novel compound. This approach conserves resources by using broad, high-throughput assays first to identify responsive cell lines and effective concentration ranges, followed by more complex, targeted experiments to elucidate the mechanism.
Caption: Tiered Experimental Workflow for Compound-P Evaluation.
Tier 1: Primary Screening - Cytotoxicity
The initial step is to assess the general cytotoxicity of Compound-P across a panel of diverse cancer cell lines. This establishes a dose-response relationship and determines the half-maximal inhibitory concentration (IC50), a key measure of compound potency.[6][7] The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as a proxy for viability.[8][9]
Protocol 3.1: MTT Assay for Cell Viability
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Compound-P stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Include wells for "medium only" blanks.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound-P in complete medium. A common concentration range for initial screening is 0.01 µM to 100 µM.
-
Remove the old medium and add 100 µL of the medium containing the various concentrations of Compound-P. Also include "untreated" and "vehicle control" (e.g., 0.1% DMSO) wells.[8]
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.[6][11]
-
Formazan Development: Incubate for 3-4 hours at 37°C, allowing viable cells to form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[9]
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.[12]
Data Presentation: Summarize the IC50 values in a table for clear comparison across cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) of Compound-P |
| MCF-7 | Breast Adenocarcinoma | 48 | e.g., 10.2 |
| A549 | Lung Carcinoma | 48 | e.g., 15.8 |
| HCT116 | Colorectal Carcinoma | 48 | e.g., 8.5 |
| OVCAR-3 | Ovarian Adenocarcinoma | 48 | e.g., 5.1 |
Tier 2: Phenotypic Characterization
Once the IC50 is established, the next step is to determine how Compound-P inhibits cell growth. The most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.[7]
Protocol 4.1: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, allowing it to intercalate with DNA.[14] Flow cytometry can then distinguish between four populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with Compound-P at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include an untreated and vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[15]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[15][16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (working solution of 50-100 µg/mL) to the cell suspension.[15]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[15]
-
Dilution & Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[15]
Protocol 4.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: The amount of DNA in a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning its fluorescence intensity is directly proportional to the DNA content.[17] By fixing cells to make them permeable to the dye and treating them with RNase to prevent RNA staining, flow cytometry can be used to quantify the percentage of cells in each phase of the cell cycle.[18][19]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with Compound-P at its IC50 concentration for a relevant time period (e.g., 24 hours).
-
Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.[18]
-
Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[17][19] Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).[18]
-
Rehydration & Staining: Centrifuge the fixed cells (a higher speed may be needed, ~500-800 x g), discard the ethanol, and wash twice with PBS.[19]
-
Resuspend the cell pellet in a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A in PBS.[18][19]
-
Incubation: Incubate at room temperature for 10-30 minutes in the dark.[18]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use pulse processing (Area vs. Height or Width) to exclude doublets.[19]
Tier 3: Mechanism of Action (MOA) Elucidation
Phenotypic data guides the MOA investigation. For example, if Compound-P induces G1 cell cycle arrest, it strongly suggests inhibition of CDK4/6. If it causes an S-phase arrest, it could be targeting the DDR via ATR. Western blotting is a powerful technique to validate these hypotheses by examining the levels and post-translational modifications (e.g., phosphorylation) of key proteins in the suspected pathway.[20]
Caption: Hypothetical pathway showing Compound-P inhibiting CDK4/6.
Protocol 5.1: Western Blot for Kinase Target Validation
Principle: This protocol allows for the detection of specific proteins from a cell lysate that has been separated by size via gel electrophoresis and transferred to a membrane. Specific primary antibodies bind to the target protein, and a secondary antibody conjugated to an enzyme (like HRP) enables detection via chemiluminescence.
Procedure:
-
Cell Lysis: Treat cells with Compound-P as described previously. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 12,000 x g for 15 min at 4°C).[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load samples into the wells of a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[21]
-
To test CDK4/6 inhibition: Use antibodies against phospho-Rb (Ser780 or Ser807/811).
-
To test ATR inhibition: Use an antibody against phospho-Chk1 (Ser345).
-
Always probe a separate blot with an antibody for the total protein (Total Rb, Total Chk1) and a loading control (e.g., GAPDH or β-Actin) to normalize the data.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[21]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.[21]
-
Washing: Repeat the washing steps.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using appropriate software.
Conclusion
This application note provides a structured, multi-tiered framework for the initial characterization of this compound. By systematically assessing its cytotoxicity, impact on cell fate, and molecular mechanism, researchers can generate a comprehensive data package to support go/no-go decisions for further preclinical development. The emphasis on understanding the "why" behind each protocol, coupled with robust controls, ensures the generation of high-quality, reliable, and interpretable results.
References
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Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". Available at: [Link]
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University of Padua. "Cell Cycle Analysis by Propidium Iodide Staining". Available at: [Link]
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University of Rochester Medical Center. "DNA Cell Cycle Analysis with PI". Available at: [Link]
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PMC (PubMed Central). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". Available at: [Link]
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UCL. "Cell Cycle Analysis by Propidium Iodide Staining". Available at: [Link]
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University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide". Available at: [Link]
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University of Virginia. "The Annexin V Apoptosis Assay". Available at: [Link]
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PMC (PubMed Central). "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers". Available at: [Link]
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National Institutes of Health (NIH). "Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors". Available at: [Link]
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Royal Society of Chemistry. "Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects". Available at: [Link]
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Creative Diagnostics. "The MTT Assay: A Valuable Tool for Measuring Cell Viability". Available at: [Link]
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PMC (PubMed Central). "Development of Drug-resistant Cell Lines for Experimental Procedures". Available at: [Link]
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ACS Publications. "Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors". Available at: [Link]
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PubMed. "Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies". Available at: [Link]
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OriGene Technologies Inc. "Western Blot Protocol". Available at: [Link]
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University of Hawaii Cancer Center. "Western blotting - Chen Lab". Available at: [Link]
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PubMed. "Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents". Available at: [Link]
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Bentham Science. "Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies". Available at: [Link]
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ResearchGate. "Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds". Available at: [Link]
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AACR Journals. "Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy". Available at: [Link]
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Crown Bioscience. "Cancer Cell Line Screening: A Compass for Drug Discovery". Available at: [Link]
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MDPI. "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives". Available at: [Link]
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PubMed. "Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors". Available at: [Link]
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PMC (PubMed Central). "Tumor-Targeting with Novel Non-Benzoyl 6-Substituted Straight Chain Pyrrolo[2,3-d]pyrimidine Antifolates via Cellular Uptake by Folate Receptor α and Inhibition of de novo Purine Nucleotide Biosynthesis". Available at: [Link]
-
National Institutes of Health (NIH). "6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione". Available at: [Link]
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National Institutes of Health (NIH). "N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors". Available at: [Link]
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PMC (PubMed Central). "Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors". Available at: [Link]
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Application Note: Characterizing 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one as a Potent ATR Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction: A Novel Scaffold for Targeting the DNA Damage Response
The integrity of the genome is paramount for cellular survival and is constantly challenged by endogenous and exogenous sources of DNA damage. The DNA Damage Response (DDR) is a sophisticated signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable. A central regulator of this process is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master sensor of single-stranded DNA (ssDNA) that forms during replication stress.[1][2] Given its critical role in enabling cancer cells to survive genotoxic stress, ATR has emerged as a high-value target for cancer therapy.[3][4]
The pyrrolo[3,4-d]pyrimidine scaffold has recently been identified as a novel and promising core structure for the development of potent ATR inhibitors. Specifically, derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have demonstrated high potency, with lead compounds exhibiting IC50 values in the low nanomolar range against ATR kinase.[4][5][6] This application note provides a detailed guide for researchers utilizing 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one and its analogs in kinase inhibition studies, focusing on the essential protocols to characterize its activity from biochemical assays to cell-based validation.
Mechanism of Action: Inhibiting the ATR-Chk1 Signaling Axis
ATR is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[3] Upon detection of replication stress, ATR, in complex with its partner ATRIP, is recruited to RPA-coated ssDNA.[2] This localization, along with the presence of a 5' ssDNA-dsDNA junction, triggers the full activation of ATR's kinase activity. Once active, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1) at Ser345.[7][8][9] Phosphorylated Chk1 is the key effector of the ATR-mediated checkpoint, leading to the inhibition of cell cycle progression and the promotion of DNA repair.[7][10]
This compound acts as an ATP-competitive inhibitor, targeting the kinase domain of ATR. By occupying the ATP-binding pocket, it prevents the phosphorylation of key substrates like Chk1, thereby abrogating the DDR signaling cascade. This leads to the collapse of stalled replication forks, accumulation of DNA damage, and ultimately, synthetic lethality in cancer cells with underlying DDR defects (e.g., ATM or p53 mutations).[7][11]
Experimental Protocols and Applications
Protocol 1: Biochemical IC50 Determination of ATR Kinase Activity
The first critical step in characterizing a novel inhibitor is to determine its potency against the purified target enzyme. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method for this purpose.[5] This protocol is adapted from standard kinase assay methodologies.[12][13]
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide (Biotin-p53) by the ATR-ATRIP enzyme complex. A Europium (Eu)-labeled anti-phospho-serine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) binds to the biotinylated peptide. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human ATR-ATRIP complex
-
Biotinylated p53 peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
This compound (dissolved in 100% DMSO)
-
HTRF Detection Buffer
-
Europium-labeled anti-phospho-p53 (Ser15) antibody
-
Streptavidin-XL665 or Streptavidin-d2
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 4 µL of the ATR-ATRIP enzyme and Biotin-p53 substrate mix (prepared in kinase assay buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Stop Reaction and Detect:
-
Add 10 µL of HTRF detection mix (containing Eu-antibody and SA-XL665 in detection buffer) to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Normalize the data using the DMSO-only wells (100% activity) and no-enzyme wells (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[16][17][18]
-
Sources
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Application Note: High-Throughput Screening of Pyrrolo[3,4-d]pyrimidine Libraries for Novel Kinase Inhibitors
Abstract
The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close structural resemblance to adenine, the core component of adenosine triphosphate (ATP).[1][2] This mimicry makes it an ideal framework for designing ATP-competitive kinase inhibitors.[2] Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for pyrrolo[3,4-d]pyrimidine-based compound libraries against kinase targets. We will detail the underlying principles of assay selection, provide a robust protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay, and outline the necessary steps for data analysis, quality control, and hit validation.
Introduction: The Rationale for Targeting Kinases with Pyrrolo[3,4-d]pyrimidines
The human kinome comprises over 500 protein kinases, making it one of the most significant and target-rich families for drug discovery. These enzymes catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[5][6]
The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is found in numerous approved kinase inhibitors and clinical candidates.[2] The related pyrrolo[3,4-d]pyrimidine scaffold shares this structural homology to the ATP purine ring, positioning it as a potent "hinge-binding" motif within the kinase ATP pocket. This guide focuses on the methodologies required to efficiently screen libraries of such compounds to identify novel and selective kinase inhibitors.
The Kinase ATP-Binding Site: A Druggable Target
Most small-molecule kinase inhibitors are Type I inhibitors, meaning they compete with ATP for binding to the kinase in its active conformation. The pyrrolopyrimidine scaffold is adept at forming critical hydrogen bonds with the "hinge region" of the kinase domain, a short, flexible loop that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor, allowing substituents on the scaffold to extend into adjacent hydrophobic pockets, thereby conferring potency and selectivity.
Caption: Competitive binding at the kinase hinge region.
Designing the HTS Campaign: Assay Selection and Development
The success of any HTS campaign hinges on the selection of a robust, reliable, and scalable assay. For kinase inhibitors, assays can be broadly categorized as biochemical (using purified enzyme) or cell-based.[4][7]
-
Biochemical Assays: These assays directly measure the catalytic activity of a purified kinase enzyme. They are ideal for primary HTS due to their simplicity, lower cost, and reduced potential for compound interference from complex cellular components.[3][8]
-
Cell-Based Assays: These assays measure kinase activity or its downstream effects within a living cell.[9][10] They provide more physiologically relevant data, accounting for factors like cell permeability and off-target effects, making them essential for secondary screening and hit validation.[10]
Key HTS Assay Technologies for Kinase Screening
Several technologies are available for monitoring kinase activity in a high-throughput format. While traditional radiometric assays using ³²P- or ³³P-labeled ATP are considered a "gold standard" for their direct and sensitive measurement, non-radioactive methods now dominate due to safety, cost, and ease of use.[11][12][13]
| Assay Technology | Principle | Readout | Advantages | Considerations |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation.[14] | Ratiometric Fluorescence | Homogeneous ("mix-and-read"), robust, low background, suitable for miniaturization.[15] | Requires specific phospho-antibodies and labeled substrates; potential for compound fluorescence interference. |
| AlphaLISA® / AlphaScreen® | Luminescent oxygen channeling between donor and acceptor beads brought into proximity by a binding event (e.g., antibody to phosphorylated substrate).[15][16] | Luminescence (615 nm) | Highly sensitive, no-wash format, tolerant of complex matrices, larger proximity distance (~200 nm) than FRET.[17][18] | Susceptible to light scattering and singlet oxygen quenchers. |
| Luminescence (ADP Detection) | Measures kinase activity by quantifying the amount of ADP produced, which is converted to a luminescent signal. (e.g., ADP-Glo™).[3] | Luminescence | Universal for any kinase, does not require a specific antibody. | Indirect measurement; multi-step process can increase variability. |
| Fluorescence Polarization (FP) | Measures the change in polarization of light emitted from a fluorescently labeled substrate upon binding by a larger molecule (e.g., an antibody). | Fluorescence Polarization | Homogeneous, cost-effective. | Lower sensitivity, smaller assay window, best for lower ATP concentrations. |
| Radiometric | Measures the incorporation of radioactive phosphate (³²P or ³³P) from ATP into a substrate.[11][12] | Scintillation Counting | "Gold standard", direct measurement, universal applicability.[11] | Safety concerns, waste disposal, not easily automated. |
Assay Quality Control: The Z'-Factor
Before initiating a full-scale screen, the assay must be validated to ensure it can reliably distinguish between active inhibitors and inactive compounds. The Z'-factor is the most widely accepted statistical parameter for quantifying assay quality.[19][20] It accounts for both the dynamic range of the assay signal and the data variation.[21]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (p, e.g., no inhibition) and negative control (n, e.g., full inhibition).
Z'-Factor = 1 - ( (3σp + 3σn) / |μp - μn| ) [20]
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay has a large separation between controls and low variability; ideal for HTS.[18][21] |
| 0 to 0.5 | Acceptable | The assay is marginal and may result in a higher rate of false positives or negatives.[19] |
| < 0 | Unacceptable | The signal from the controls overlaps too much; the assay is not suitable for screening.[19][20] |
The High-Throughput Screening Workflow
A typical HTS campaign follows a multi-stage funnel approach designed to efficiently identify and validate promising lead compounds from a large library.
Caption: A standard HTS workflow for kinase inhibitor discovery.
-
Assay Development & Validation: The chosen assay is optimized for parameters like enzyme and substrate concentration, ATP concentration (ideally near the Km for competitive inhibitors), and incubation time, followed by Z'-factor validation.[3]
-
Primary Screen: The entire pyrrolo[3,4-d]pyrimidine library is screened at a single, high concentration (e.g., 10-20 µM) to identify initial "hits".[22]
-
Hit Confirmation: Initial hits are re-tested under the same conditions, often in triplicate, to eliminate false positives arising from experimental error.[23][24]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).[24]
-
Orthogonal and Secondary Assays: Potent hits are tested in a different assay format (orthogonal assay) to rule out technology-specific artifacts. They are then advanced to more complex cell-based assays to confirm activity in a biological context.[9][24] Kinase selectivity profiling against a panel of other kinases is also critical at this stage.[8]
-
Hit-to-Lead: Validated hits with desirable potency, selectivity, and cellular activity become the starting point for medicinal chemistry efforts to optimize their drug-like properties.
Protocol: TR-FRET Biochemical Assay for a Serine/Threonine Kinase
This protocol describes a generic, miniaturized (384-well format) TR-FRET assay for screening a pyrrolo[3,4-d]pyrimidine library against a purified Serine/Threonine kinase. This method is based on the LanthaScreen™ principle.[25][26]
Principle
The kinase phosphorylates a fluorescein-labeled substrate peptide. A terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is then added. When the antibody binds the phosphorylated substrate, the terbium (donor) and fluorescein (acceptor) are brought into close proximity, allowing FRET to occur upon excitation. The TR-FRET signal is proportional to the amount of phosphorylated substrate.[25]
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Application of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one in Ovarian Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the DNA Damage Response in Ovarian Cancer
Ovarian cancer remains a significant challenge in oncology, often characterized by late-stage diagnosis and the development of chemoresistance.[1] A promising therapeutic strategy involves the targeted inhibition of key players in the DNA Damage Response (DDR) pathway, a network of cellular processes that repair DNA lesions.[2][3] Cancer cells, particularly those with high genomic instability like many ovarian tumors, are often highly dependent on specific DDR pathways for their survival. One such critical regulator is the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[2][3]
6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one belongs to a novel class of potent and selective ATR inhibitors.[2][4] Research has identified derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine as having significant anti-tumor activity, with specific compounds demonstrating nanomolar efficacy against ATR kinase.[2][4] This technical guide provides a comprehensive overview of the application of this compound in ovarian cancer research, detailing its mechanism of action and providing robust protocols for its evaluation.
Mechanism of Action: Inhibition of the ATR-Chk1 Signaling Pathway
ATR is a primary sensor of single-stranded DNA (ssDNA), which forms as a result of replication stress—a common feature of rapidly proliferating cancer cells.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[5] By inhibiting ATR, this compound prevents the phosphorylation and activation of Chk1.[2] This abrogation of the G2/M checkpoint forces cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.
Figure 2. A streamlined workflow for evaluating the compound in ovarian cancer research.
Trustworthiness and Self-Validation
The experimental design outlined above incorporates several points of self-validation. The use of multiple cell lines provides a broader understanding of the compound's activity spectrum. The correlation between the IC50 values from the MTT assay and the induction of apoptosis as measured by the Annexin V assay serves as a cross-validation of the compound's cytotoxic effects. Furthermore, the Western blot analysis provides a direct mechanistic link between the observed cellular effects and the targeted inhibition of the ATR pathway. Consistent results across these different assays will build confidence in the compound's efficacy and mechanism of action.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel therapeutics for ovarian cancer. Its targeted inhibition of the ATR kinase exploits a key vulnerability in many ovarian tumors. The protocols detailed in this guide provide a robust framework for its preclinical evaluation. Future in vivo studies using ovarian cancer xenograft models will be crucial to translate these in vitro findings into potential clinical applications. Furthermore, exploring the synergistic effects of this compound with other DNA damaging agents or PARP inhibitors could unveil even more potent combination therapies for ovarian cancer.
References
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Chen, P., Bin, H., Jiao, Y., Lin, G., Zhang, Y., Xia, A., Pan, Z., Qiao, J., Guo, Y., Liu, J., Zhou, Y., & Li, L. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651. [Link]
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ResearchGate. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. PubChem. [Link]
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RSC Publishing. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b]t[2][4]riazole derivatives as necroptosis inhibitors. [Link]
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PubMed. (2012). Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. [Link]
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PubMed Central. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. [Link]
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Min, A., & Im, S. A. (2020). The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response. Cancers, 12(8), 2276. [Link]
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MDPI. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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Huntoon, K. M., et al. (2013). ATR Inhibition Broadly Sensitizes Ovarian Cancer Cells to Chemotherapy Independent of BRCA Status. Cancer Research, 73(12), 3683–3691. [Link]
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Zimmer, A., et al. (2021). PARP Inhibition Increases the Reliance on ATR/CHK1 Checkpoint Signaling Leading to Synthetic Lethality—An Alternative Treatment Strategy for Epithelial Ovarian Cancer Cells Independent from HR Effectiveness. Cancers, 13(21), 5569. [Link]
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ResearchGate. (n.d.). IC50 values of MX and IMX in ovarian cancer cell lines after 72 h of treatment. [Link]
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AACR Journals. (2020). Abstract 4125: Investigating determinants of sensitivity to ATR inhibition, as predictive biomarkers to single agent ATR inhibitor, VE-821, in ovarian cancer. [Link]
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ResearchGate. (n.d.). A, Cell line IC50 values assessed for growth inhibition in a 72-hour MTT assay. [Link]
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Usiena AIR. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. [Link]
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ResearchGate. (n.d.). Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase. [Link]
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PubMed Central. (2018). ATR and p-ATR are emerging prognostic biomarkers and DNA damage response targets in ovarian cancer. [Link]
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ResearchGate. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]
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ACS Publications. (2020). Damage Incorporated: Discovery of the Potent, Highly Selective, Orally Available ATR Inhibitor BAY 1895344 with Favorable Pharmacokinetic Properties and Promising Efficacy in Monotherapy and in Combination Treatments in Preclinical Tumor Models. [Link]
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MDPI. (2021). Increased Replication Stress Determines ATR Inhibitor Sensitivity in Neuroblastoma Cells. [Link]
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ResearchGate. (n.d.). (PDF) Retraction: ATR and p-ATR are emerging prognostic biomarkers and DNA damage response targets in ovarian cancer. [Link]
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AACR Journals. (2004). CHK1 and CHK2 are differentially involved in mismatch repair–mediated 6-thioguanine-induced cell cycle checkpoint responses. [Link]
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ResearchGate. (n.d.). IC50 values of ovarian cancer cell lines in response to paclitaxel... [Link]
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Mayo Clinic. (2013). ATR inhibition broadly sensitizes ovarian cancer cells to chemotherapy independent of BRCA status. [Link]
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ResearchGate. (n.d.). Synthesis of 1,2‐Dihydrofuro[3,4‐d]pyrimidine Derivatives as Potential VEGFR‐2 Inhibitors, and Proposed Mechanism for the 5,6‐Dihydro‐4H‐furo[3,4‐c]pyrrol‐4‐one. [Link]
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PubMed Central. (n.d.). Targeted therapy of pyrrolo[2,3-d]pyrimidine antifolates in a syngeneic mouse model of high grade serous ovarian cancer and the impact on the tumor microenvironment. [Link]
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Application Notes and Protocols for the Synthesis and Biological Evaluation of 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers
Introduction: The Prominence of the Pyrrolo[2,3-d]pyrimidine Scaffold in Drug Discovery
The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, represents a privileged scaffold in medicinal chemistry.[1] Its structural similarity to the core of ATP allows for competitive inhibition of a wide array of protein kinases, which are pivotal regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1] Furthermore, modifications of this scaffold have yielded potent antifolates, compounds that interfere with the de novo synthesis of purines, a pathway essential for the proliferation of cancer cells.[3]
This guide provides a detailed technical overview of the synthesis and biological characterization of a specific class of these compounds: 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers. We will delve into the strategic considerations behind the synthetic route, provide step-by-step protocols for key transformations, and outline methodologies for assessing their biological activity. The focus is on providing not just a recipe, but a deeper understanding of the "why" behind each step, empowering researchers to troubleshoot and adapt these methods for their own discovery programs.
I. Chemical Synthesis: A Modular Approach to Thienoyl Regioisomers
The synthesis of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers is best approached in a modular fashion. This allows for the late-stage introduction of diversity elements, which is highly advantageous in a drug discovery setting. The overall strategy involves the preparation of a key heterocyclic core, the synthesis of various thienoyl side chains, and their subsequent coupling.
Caption: General synthetic workflow.
Synthesis of the Key Intermediate: 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
The journey begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. To enable substitution at the 6-position, we must first introduce a suitable functional group, typically iodine, which is amenable to palladium-catalyzed cross-coupling reactions.
Expertise & Experience: The direct iodination of the electron-rich pyrrole ring is a facile electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is the reagent of choice due to its mild nature and ease of handling compared to molecular iodine. Anhydrous DMF serves as an excellent solvent for this transformation, ensuring the solubility of the starting material and reagent. The reaction proceeds readily at room temperature, minimizing the risk of side reactions.[4]
Protocol 1: Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [4]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF. Purify the resulting residue by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient (e.g., 1:1), to afford 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine as a solid.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected ¹H NMR (DMSO-d₆) signals include peaks around δ 12.5 (br s, 1H, NH), 8.5 (s, 1H, H-2), and 6.9 (s, 1H, H-5).[5]
Synthesis of Thienoyl-Glutamate Side Chains
The synthesis of the thienoyl-glutamate side chain begins with the appropriate thiophene carboxylic acid. The choice of starting material (e.g., thiophene-2-carboxylic acid or thiophene-3-carboxylic acid) will determine the final regioisomer.
Expertise & Experience: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction is typically performed neat or in an inert solvent and driven to completion by heating.[6] The subsequent acylation of diethyl L-glutamate proceeds smoothly. The diethyl ester of glutamic acid is used to protect the carboxylic acid functionalities during the coupling reaction.
Protocol 2: Synthesis of Diethyl (Thien-2-ylcarbonyl)-L-glutamate
-
Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (2.0 eq) to thiophene-2-carboxylic acid (1.0 eq). Heat the mixture to reflux for 2-3 hours. After cooling to room temperature, remove the excess thionyl chloride under vacuum to obtain the crude 2-thienoyl chloride. This is often used in the next step without further purification.
-
Acylation: Dissolve diethyl L-glutamate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) and cool to 0 °C. Add a non-nucleophilic base, such as triethylamine (2.2 eq), to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Slowly add the crude 2-thienoyl chloride (1.1 eq) to the cooled solution.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired diethyl (thien-2-ylcarbonyl)-L-glutamate.
Palladium-Catalyzed Cross-Coupling: Assembling the Final Molecule
The final and most critical step is the coupling of the 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine core with the thienoyl-glutamate side chain. Depending on the nature of the side chain, either a Suzuki or Sonogashira coupling reaction is typically employed. For the purpose of this guide, we will focus on a Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. This requires the synthesis of an alkyne-functionalized thienoyl-glutamate side chain.
Expertise & Experience: The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. A common catalytic system is Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst, such as CuI. An amine base, like triethylamine, is used to neutralize the HX produced during the reaction and to act as a solvent. The reaction is sensitive to oxygen, so it is essential to perform it under an inert atmosphere.[7]
Caption: Sonogashira coupling reaction scheme.
Protocol 3: Sonogashira Coupling of the Heterocyclic Core and Side Chain
-
Reaction Setup: To a dry Schlenk flask, add 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the alkyne-functionalized thienoyl-glutamate side chain (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Base: Evacuate and backfill the flask with an inert gas. Add anhydrous and degassed triethylamine and DMF as solvents.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the diethyl ester of the final product.
-
Deprotection: If the final compound requires free carboxylic acids, perform a saponification of the diethyl ester using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water. Acidify the reaction mixture to precipitate the final product.
-
Final Characterization: Thoroughly characterize the final compound using ¹H NMR, ¹³C NMR, HRMS, and HPLC to confirm its identity and purity.
II. Biological Activity and Evaluation
The 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers often exhibit potent anticancer activity, primarily through two mechanisms: kinase inhibition and inhibition of de novo purine biosynthesis (antifolate activity).[1][3] The specific biological profile depends on the nature and positioning of the substituents.
In Vitro Kinase Inhibition Assays
As ATP mimetics, many pyrrolo[2,3-d]pyrimidines are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[8] The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀).
Expertise & Experience: A variety of assay formats are available, including radioactivity-based assays and fluorescence/luminescence-based assays. The latter are generally preferred for higher throughput. It is crucial to run the assay at an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition. A well-characterized inhibitor should be used as a positive control.
Protocol 4: In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the recombinant EGFR enzyme and a suitable substrate (e.g., a poly-Glu-Tyr peptide) in a kinase assay buffer.
-
Prepare an ATP solution at a concentration equal to its Km for EGFR.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the test compound at various concentrations (serial dilutions). Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the EGFR enzyme to all wells except for a "no enzyme" blank.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Proliferation Assays
The ultimate goal of an anticancer agent is to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.
Expertise & Experience: The choice of cancer cell lines is critical and should be based on the hypothesized target of the compounds. For example, if the compounds are designed as EGFR inhibitors, cell lines with known EGFR mutations or overexpression (e.g., A431, HCC827) would be appropriate.[8] It is also important to determine an appropriate cell seeding density and incubation time to ensure that the cells are in the logarithmic growth phase during the assay.
Protocol 5: MTT Cell Proliferation Assay [8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
III. Structure-Activity Relationship (SAR) and Data Presentation
The modular synthesis allows for the systematic exploration of the structure-activity relationship. Key modifications include the position of substitution on the thiophene ring and the nature of the linker and amino acid moiety.
Data Presentation: The results of the biological assays should be summarized in a clear and concise table to facilitate the comparison of the different regioisomers and analogs.
| Compound ID | Thiophene Substitution | Linker | Amino Acid | EGFR IC₅₀ (nM) | A431 Cell IC₅₀ (µM) |
| 1a | 2,4-disubstituted | 4-carbon | L-Glutamate | 15 | 0.5 |
| 1b | 2,5-disubstituted | 4-carbon | L-Glutamate | 50 | 2.1 |
| 2a | 2,4-disubstituted | 3-carbon | L-Glutamate | 5 | 0.2 |
| 2b | 2,4-disubstituted | 4-carbon | L-Aspartate | 25 | 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The SAR data often reveals that the distance and geometry between the heterocyclic core and the amino acid moiety are critical for biological activity, particularly for compounds that act as antifolates and rely on specific transporters for cellular uptake.[3] For kinase inhibitors, the substitution pattern on the thiophene ring can influence the binding affinity to the ATP-binding pocket of the target kinase.
IV. Conclusion and Future Directions
The 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers represent a versatile and promising class of compounds for the development of novel anticancer agents. The synthetic strategies and biological evaluation protocols outlined in this guide provide a solid foundation for researchers in this field. Future work could focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel linkers and amino acid replacements, and elucidating their precise mechanisms of action in relevant preclinical models.
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Golani, L. K., et al. Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter. Journal of Medicinal Chemistry, 2014 , 57(19), 8152-8166. [Link]
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Gangjee, A., et al. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PubMed, 2012 . [Link]
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Application Notes and Protocols for the Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the primary synthetic methodologies for constructing the pyrrolo[3,4-b]pyridin-5-one scaffold, a privileged aza-analogue of isoindolin-1-one with significant interest in medicinal chemistry.[1][2] The guide focuses on modern multicomponent reactions, particularly the Ugi-Zhu three-component reaction followed by a cascade sequence, and also explores classical cyclization strategies such as the Paal-Knorr, Pictet-Spengler, and Ullmann reactions. Each method is presented with a discussion of its mechanistic underpinnings, advantages, and limitations, providing researchers with the critical information needed to select the most appropriate synthetic route. Detailed, step-by-step protocols and quantitative data are provided for key transformations.
Introduction: The Significance of the Pyrrolo[3,4-b]pyridin-5-one Core
The pyrrolo[3,4-b]pyridin-5-one heterocyclic system has emerged as a scaffold of significant interest in drug discovery and medicinal chemistry. Its structural resemblance to isoindolin-1-one, a core component of various natural and synthetic anticancer agents, has driven extensive research into its synthesis and biological evaluation.[1][2] Compounds bearing this nucleus have demonstrated a wide range of biological activities, including potential as anticancer agents and inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).[2] The development of efficient and versatile synthetic routes to access diverse libraries of substituted pyrrolo[3,4-b]pyridin-5-ones is therefore a critical endeavor for the advancement of novel therapeutics.
This guide provides an in-depth exploration of the most effective methods for the synthesis of this important heterocyclic system, with a focus on providing both the theoretical basis and practical guidance for laboratory implementation.
Section 1: Multicomponent Reaction Strategies: The Ugi-Zhu Reaction Approach
Multicomponent reactions (MCRs) have become a cornerstone of modern heterocyclic chemistry due to their high atom economy, operational simplicity, and the ability to generate complex molecules in a single step.[1] The Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade process stands out as a particularly powerful and widely utilized method for the synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones.[1][3]
Mechanistic Rationale and Strategic Advantages
The Ugi-Zhu reaction involves the condensation of an aldehyde, a primary amine, and an α-isocyanoacetamide. This initial reaction forms a 5-aminooxazole intermediate, which is a versatile building block for subsequent transformations.[1][3] The true elegance of this strategy lies in the subsequent one-pot cascade reaction with a dienophile, typically maleic anhydride or a derivative. This cascade involves an aza-Diels-Alder cycloaddition, followed by N-acylation, decarboxylation, and dehydration to furnish the final pyrrolo[3,4-b]pyridin-5-one core.[1][3][4]
Key Advantages of the Ugi-Zhu Approach:
-
High Convergence and Efficiency: Multiple bonds are formed in a single pot, reducing the number of synthetic steps, purification stages, and overall resource consumption.
-
Diversity-Oriented Synthesis: The use of three distinct starting components in the Ugi-Zhu reaction allows for the rapid generation of large libraries of analogues by simply varying the aldehyde, amine, or isocyanide.
-
Microwave-Assisted Synthesis: The reaction times can be significantly reduced, and yields often improved, through the use of microwave irradiation.[1][2]
Visualizing the Ugi-Zhu/Cascade Reaction Pathway
Caption: Ugi-Zhu reaction followed by a cascade sequence.
Detailed Experimental Protocol: Ugi-Zhu Synthesis
This protocol is a generalized procedure based on methodologies reported in the literature.[1][2] Researchers should optimize conditions for their specific substrates.
Materials and Reagents:
| Reagent/Solvent | Typical Molarity/Purity | Supplier |
| Aldehyde | Reagent Grade | Commercially Available |
| Primary Amine | Reagent Grade | Commercially Available |
| α-Isocyanoacetamide | Synthesized | Prepared from corresponding amino acid |
| Ytterbium(III) triflate | 99% | Commercially Available |
| Maleic Anhydride | 99% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Procedure:
-
To a 10 mL microwave reaction vial, add the aldehyde (1.0 equiv.), the primary amine (1.0 equiv.), and anhydrous toluene (1.0 mL).
-
Seal the vial and heat the mixture with stirring using microwave irradiation at 65 °C for 5 minutes.
-
Add ytterbium(III) triflate (0.03 equiv.) to the reaction mixture.
-
Continue to heat and stir the mixture at 65 °C for an additional 5 minutes.
-
Add the α-isocyanoacetamide (1.2 equiv.) to the vial.
-
Increase the temperature to 80 °C and irradiate for 15 minutes.
-
Add maleic anhydride (1.4 equiv.) to the reaction mixture.
-
Continue the reaction at 80-100 °C for an additional 20-30 minutes, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyrrolo[3,4-b]pyridin-5-one.
Quantitative Data (Representative Examples):
| Aldehyde | Amine | Isocyanide from | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | Phenylalanine | 75 | [1] |
| 4-Methoxybenzaldehyde | Benzylamine | Phenylalanine | 82 | [1] |
| 2-Furaldehyde | Furfurylamine | Phenylalanine | 65 | [3] |
Section 2: Classical Synthetic Approaches
While multicomponent reactions offer a highly efficient route, classical synthetic methods provide alternative strategies that may be advantageous depending on the desired substitution pattern and the availability of starting materials.
Paal-Knorr Pyrrole Synthesis: A Convergent Approach
The Paal-Knorr synthesis is a fundamental method for the construction of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5][6][7] To apply this strategy to the synthesis of the pyrrolo[3,4-b]pyridin-5-one core, a suitably functionalized pyrrole precursor is required.
Proposed Synthetic Strategy:
The key disconnection for a Paal-Knorr approach involves the formation of the pyrrole ring from a 1,4-dicarbonyl compound. A plausible retrosynthetic analysis suggests that the target molecule can be derived from an aminopyrrole dicarboxylic acid derivative, which in turn could be synthesized via a Paal-Knorr reaction.
Caption: Proposed Pictet-Spengler type cyclization.
Protocol Outline:
-
Synthesis of the β-(Pyrrol-3-yl)ethylamine Precursor: This would require the synthesis of a pyrrole with an ethylamine substituent at the 3-position and appropriate functional groups at the 4- and 5-positions to allow for subsequent lactam formation.
-
Pictet-Spengler Reaction: Condense the β-(pyrrol-3-yl)ethylamine with a glyoxylic acid derivative under acidic conditions to form an iminium ion intermediate.
-
Intramolecular Cyclization: The electron-rich pyrrole ring would then attack the iminium ion, leading to the formation of the fused pyridine ring.
-
Lactam Formation: Subsequent intramolecular amidation would yield the final product.
Ullmann Condensation: Intramolecular C-N Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers, aryl amines, and other C-heteroatom bonds. [8][9]An intramolecular Ullmann-type reaction can be a powerful strategy for the synthesis of lactams, including the pyrrolo[3,4-b]pyridin-5-one core.
Proposed Synthetic Strategy:
This approach would involve the intramolecular coupling of an aminopyridine with a halopyrrole carboxylic acid derivative.
Caption: Retrosynthetic analysis via an intramolecular Ullmann condensation.
Protocol Outline:
-
Synthesis of Precursors: Prepare a 3-aminopyridine derivative and a 2-halopyrrole-3-carboxylic acid.
-
Amide Coupling: Couple the two fragments to form the 2-halo-N-(pyridin-3-yl)pyrrole-3-carboxamide precursor.
-
Intramolecular Ullmann Condensation: Subject the precursor to copper-catalyzed intramolecular C-N bond formation. This typically requires a copper(I) source (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent like DMF or NMP.
Section 3: Comparative Analysis and Experimental Considerations
The choice of synthetic strategy for constructing the pyrrolo[3,4-b]pyridin-5-one core depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
| Synthetic Method | Advantages | Disadvantages | Best Suited For |
| Ugi-Zhu/Cascade Reaction | High efficiency, operational simplicity, diversity-oriented, amenable to microwave synthesis. [1][2] | May require synthesis of the α-isocyanoacetamide precursor. | Rapid generation of diverse libraries for high-throughput screening and lead optimization. |
| Paal-Knorr Synthesis | Convergent, utilizes well-established and reliable chemistry. [5][6][7] | Requires access to specific 1,4-dicarbonyl precursors, which may involve multi-step syntheses. | Targeted synthesis of specific analogues where the corresponding 1,4-dicarbonyl is readily available. |
| Pictet-Spengler Reaction | Powerful for forming the fused pyridine ring, can be stereoselective. [10][11] | Requires a pre-functionalized pyrrole precursor, which may be challenging to synthesize. | Enantioselective synthesis of chiral pyrrolo[3,4-b]pyridin-5-ones. |
| Ullmann Condensation | Effective for the final ring-closing step, good functional group tolerance in modern protocols. [8][9] | Can require harsh reaction conditions (high temperatures), though milder protocols are being developed. | Late-stage cyclization when the precursor is readily assembled from two heterocyclic fragments. |
Conclusion
The synthesis of pyrrolo[3,4-b]pyridin-5-ones is a dynamic area of research, with the Ugi-Zhu multicomponent reaction currently representing the most versatile and efficient strategy for accessing a wide range of derivatives. However, classical methods such as the Paal-Knorr, Pictet-Spengler, and Ullmann reactions offer valuable alternative approaches, particularly for the synthesis of specific target molecules or when exploring different retrosynthetic disconnections. By understanding the mechanistic principles and practical considerations of each method, researchers can make informed decisions to best achieve their synthetic goals in the pursuit of novel bioactive compounds.
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Experimental Design for PARP Inhibitor Studies: An Application Guide
Introduction: The Rise of PARP Inhibitors in Oncology
Poly (ADP-ribose) polymerase (PARP) enzymes are critical players in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).[1][2] The inhibition of PARP has emerged as a groundbreaking therapeutic strategy in oncology, exploiting the concept of synthetic lethality . This approach is particularly effective in cancers with pre-existing defects in other DNA repair pathways, most notably those with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs).[2][3] When PARP is inhibited in these HR-deficient cells, unrepaired SSBs accumulate and are converted into lethal DSBs during DNA replication, leading to selective cancer cell death.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of preclinical studies for PARP inhibitors. We will delve into the core in vitro and in vivo assays, provide detailed protocols, and discuss the scientific rationale behind key experimental choices.
The Mechanism of Action: Beyond Simple Inhibition
The primary mechanism of action of PARP inhibitors involves competitive binding to the NAD+ site of PARP1 and PARP2, which inhibits their catalytic activity.[4] This prevents the synthesis of poly (ADP-ribose) (PAR) chains, which are crucial for recruiting other DNA repair proteins to the site of damage.[2] However, a arguably more critical aspect of their anti-tumor activity is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of a single-strand break. This trapped PARP-DNA complex is a significant obstacle to DNA replication, leading to the formation of toxic double-strand breaks.[4] Different PARP inhibitors exhibit varying degrees of PARP trapping potency, which can influence their efficacy and toxicity profiles.
Preclinical Evaluation: A Multi-faceted Approach
A robust preclinical evaluation of a novel PARP inhibitor requires a combination of in vitro and in vivo studies to characterize its potency, selectivity, mechanism of action, and efficacy.
Part 1: In Vitro Characterization
The initial phase of evaluation focuses on cellular and biochemical assays to determine the fundamental properties of the PARP inhibitor.
The first step is to confirm that the compound inhibits PARP enzyme activity. This is typically done using a cell-free or cell-based assay that measures the production of PAR.
Protocol: ELISA-based PARP Activity Assay
This protocol describes a common method for quantifying PARP activity in cell lysates.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
PARP ELISA kit (commercially available kits provide pre-coated plates and necessary reagents)[1][5][6]
-
Test PARP inhibitor and vehicle control (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with a range of concentrations of the PARP inhibitor or vehicle for a specified time (e.g., 1-4 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them using a suitable lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method to ensure equal loading.[1]
-
ELISA Assay: a. Add equal amounts of protein from each lysate to the wells of the PARP ELISA plate, which is pre-coated with an antibody that captures PAR.[6] b. Incubate as per the kit's instructions to allow PAR to bind to the capture antibody. c. Wash the wells to remove unbound material. d. Add a detection antibody that also recognizes PAR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). e. Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal using a microplate reader.[6][7]
-
Data Analysis: The signal intensity is proportional to the amount of PAR in the sample. Calculate the percentage of PARP inhibition for each concentration of the inhibitor relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PARP activity.
These assays are fundamental for determining the cytotoxic or cytostatic effects of the PARP inhibitor on cancer cells.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., BRCA-mutant and BRCA-proficient lines)
-
Complete cell culture medium
-
PARP inhibitor and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the PARP inhibitor for a defined period (typically 72-96 hours). Include vehicle-only wells as a control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][11] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[9][12]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results and determine the IC50 value.
| Assay | Principle | Endpoint | Considerations |
| MTT | Conversion of tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.[8] | Colorimetric signal proportional to the number of viable cells. | Insoluble formazan requires a solubilization step. |
| MTS | Similar to MTT, but produces a soluble formazan product.[12] | Colorimetric signal. | More convenient than MTT as it does not require a solubilization step.[12] |
| CellTiter-Glo | Measures ATP levels, which correlate with cell viability. | Luminescent signal. | Highly sensitive and has a broad linear range. |
To confirm the mechanism of action, it is crucial to demonstrate that the PARP inhibitor induces DNA damage, particularly in HR-deficient cells.
Protocol: γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DSBs.[13] Visualizing γH2AX foci by immunofluorescence is a sensitive method to quantify DNA damage.[14]
Materials:
-
Cells grown on coverslips or in chamber slides
-
PARP inhibitor and vehicle control
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation: Treat cells with the PARP inhibitor for the desired time. After treatment, wash with PBS and fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[15][16]
-
Permeabilization and Blocking: Wash the fixed cells with PBS and then permeabilize them with 0.3% Triton X-100 in PBS for 10-30 minutes.[15][16] Block non-specific antibody binding by incubating with 5% BSA in PBS for 30-60 minutes.[15][16]
-
Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[15][16] The next day, wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[16]
-
Mounting and Imaging: Wash the cells again, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using an antifade mounting medium.[15]
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in the number of foci in inhibitor-treated cells compared to controls indicates the induction of DSBs.
Protocol: RAD51 Foci Formation Assay for Homologous Recombination Proficiency
RAD51 is a key protein in the HR pathway that forms nuclear foci at sites of DNA damage in HR-proficient cells.[17] The inability to form RAD51 foci after DNA damage is a hallmark of HR deficiency.
Materials:
-
Same as for γH2AX staining, but with a primary antibody against RAD51.
Procedure:
-
Cell Treatment: Treat both HR-proficient and HR-deficient cell lines with a DNA damaging agent (e.g., irradiation or a topoisomerase inhibitor) in the presence or absence of the PARP inhibitor.
-
Immunofluorescence Staining: Follow the same immunofluorescence protocol as for γH2AX, but use a primary antibody specific for RAD51. Co-staining with a cell cycle marker like Geminin can be useful to specifically analyze cells in the S/G2 phase, where HR is active.[18]
-
Image Analysis: Quantify the percentage of cells with RAD51 foci. HR-proficient cells should show a significant increase in RAD51 foci formation after DNA damage, while HR-deficient cells will show a blunted or absent response.[19]
Part 2: In Vivo Efficacy Studies
Animal models are indispensable for evaluating the anti-tumor activity of a PARP inhibitor in a physiological context.
The choice of animal model is critical for the relevance of the study.
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[8][20]
-
Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that spontaneously lead to tumor development, providing a more physiologically relevant system to study tumor progression and response to therapy.
A typical in vivo efficacy study involves the following steps:
Protocol: Xenograft Tumor Growth Inhibition Study
Materials:
-
Immunodeficient mice
-
Human cancer cells (e.g., BRCA-mutant ovarian or breast cancer cells)
-
PARP inhibitor formulated for the chosen administration route
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Inject a suspension of cancer cells (typically 1-10 million cells) subcutaneously into the flank of the mice.[8] For orthotopic models, cells are implanted into the relevant organ (e.g., mammary fat pad for breast cancer).[8][10]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers twice or three times a week. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[23]
-
Drug Administration: Administer the PARP inhibitor and vehicle control according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Dosing can be daily or intermittent.[23]
-
Monitoring: Continue to monitor tumor growth and the general health of the animals (e.g., body weight) throughout the study.
-
Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predefined maximum size or when the animals show signs of distress. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group. The primary endpoint is often tumor growth inhibition (TGI).
Table: Examples of In Vivo Dosing for PARP Inhibitors in Mouse Models
| PARP Inhibitor | Dose | Route | Schedule | Mouse Model |
| Olaparib | 50 mg/kg | Subcutaneous | Daily for 28 days | C57BL6/J mice[2] |
| Niraparib | 50 mg/kg | Oral gavage | Daily | NOG mice with MDA-MB-436 xenografts[6] |
| Rucaparib | 15, 50, 150 mg/kg | Oral gavage | Twice daily | MDA-MB-436 xenografts[24] |
| Talazoparib | 0.33 mg/kg | Oral gavage | Daily | Ovarian (RMG1) and melanoma (M207, M238) xenografts[23] |
To confirm that the PARP inhibitor is hitting its target in vivo, it is important to measure pharmacodynamic biomarkers in tumor tissue.
-
PAR level measurement: Similar to the in vitro ELISA, PAR levels can be measured in tumor lysates from treated and control animals to demonstrate target engagement.[25]
-
Immunohistochemistry (IHC): Tumor sections can be stained for markers of DNA damage (γH2AX), proliferation (Ki67), and apoptosis (cleaved caspase-3 or TUNEL assay).[26]
Protocol: Ki67 Immunohistochemistry for Proliferation
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Antigen retrieval solution (e.g., citrate buffer)
-
Primary antibody against Ki67
-
HRP-conjugated secondary antibody
-
DAB chromogen
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a series of graded ethanol washes.[12]
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen.[11][12]
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific protein binding with a blocking serum.
-
Antibody Incubation: Incubate the sections with the primary anti-Ki67 antibody, followed by the HRP-conjugated secondary antibody.[11]
-
Detection: Add the DAB chromogen, which will produce a brown precipitate at the site of the antigen.[12]
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin and mount the slides.
-
Analysis: Quantify the percentage of Ki67-positive cells (proliferating cells) in the tumor sections. A decrease in the Ki67 index in treated tumors indicates an anti-proliferative effect.
Advanced Topics: Biomarkers and Resistance
A comprehensive understanding of a PARP inhibitor's clinical potential requires investigation into predictive biomarkers and mechanisms of resistance.
Biomarkers of Sensitivity
Identifying patients who are most likely to respond to PARP inhibitor therapy is a key goal.
-
BRCA1/2 Mutations: The gold standard for predicting sensitivity.
-
Homologous Recombination Deficiency (HRD): Genomic instability "scars" resulting from HRD can be measured by various assays and may predict response in patients without BRCA mutations.
-
Functional HR Assays: As described earlier, the RAD51 foci formation assay can provide a direct measure of HR proficiency.[17][28]
Mechanisms of Resistance
Understanding how tumors become resistant to PARP inhibitors is critical for developing strategies to overcome resistance.
-
Restoration of HR Function: Secondary mutations in BRCA1/2 can restore their function.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the PARP inhibitor.
-
PARP1 Mutations: Mutations in the PARP1 gene can prevent the inhibitor from binding or trapping PARP1 on the DNA.
Protocol: ABC Transporter Efflux Assay
This assay can determine if a PARP inhibitor is a substrate for efflux pumps like P-glycoprotein.
Materials:
-
Cell lines overexpressing a specific ABC transporter (e.g., MDCKII-MDR1) and the corresponding parental cell line.
-
Transwell inserts
-
Test PARP inhibitor
-
Analytical method to quantify the PARP inhibitor (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the transporter-overexpressing cells and parental cells on Transwell inserts and allow them to form a confluent monolayer.
-
Transport Assay: Add the PARP inhibitor to either the apical or basolateral chamber of the Transwell.
-
Sampling: At various time points, take samples from the opposite chamber.
-
Quantification: Quantify the concentration of the PARP inhibitor in the samples using LC-MS/MS.
-
Data Analysis: Calculate the efflux ratio (the ratio of basolateral-to-apical transport to apical-to-basolateral transport). A significantly higher efflux ratio in the transporter-overexpressing cells compared to the parental cells indicates that the compound is a substrate for that transporter.
Conclusion
The preclinical evaluation of PARP inhibitors is a comprehensive process that requires a combination of well-designed in vitro and in vivo experiments. By carefully selecting assays, optimizing protocols, and thoughtfully interpreting the data, researchers can gain a thorough understanding of a novel PARP inhibitor's potential as an anti-cancer therapeutic. This guide provides a solid foundation for designing and executing these crucial studies.
Visualizations
PARP Signaling Pathway in DNA Repair
Caption: PARP1 activation at a DNA single-strand break and subsequent PAR chain synthesis.
Synthetic Lethality with PARP Inhibitors
Caption: Synthetic lethality in HR-deficient cancer cells treated with a PARP inhibitor.
Experimental Workflow for In Vivo Efficacy
Sources
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- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. genomeme.ca [genomeme.ca]
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- 13. researchgate.net [researchgate.net]
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- 15. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repo.uni-hannover.de [repo.uni-hannover.de]
- 17. Functional Homologous Recombination (HR) Screening Shows the Majority of BRCA1/2-Mutant Breast and Ovarian Cancer Cell Lines Are HR-Proficient - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice [thno.org]
- 19. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
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- 25. annualreviews.org [annualreviews.org]
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- 27. Statistical inference for tumor growth inhibition T/C ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: A Guide to the Comprehensive Evaluation of Receptor Tyrosine Kinase Inhibitors
Introduction: The Critical Role of Receptor Tyrosine Kinases and Their Inhibition in Modern Therapeutics
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating a multitude of fundamental cellular processes, including growth, differentiation, metabolism, and survival.[1][2][3] These transmembrane proteins act as crucial mediators of cell-to-cell communication, transducing extracellular signals into intracellular responses.[2] The binding of a specific ligand, such as a growth factor, to the extracellular domain of an RTK induces receptor dimerization or oligomerization.[1][2] This juxtaposition of the intracellular kinase domains facilitates a process of autophosphorylation on specific tyrosine residues.[1][2] These newly phosphorylated sites then serve as docking platforms for a host of downstream signaling proteins, which in turn activate complex intracellular cascades like the Ras-MAPK and PI3K-Akt pathways, ultimately dictating the cell's fate.[1][4]
Given their central role in cell proliferation and survival, it is not surprising that the dysregulation of RTK signaling is a common driver of numerous human diseases, most notably cancer.[1][3] Aberrant RTK activity, stemming from gain-of-function mutations, gene amplification, or autocrine signaling loops, can lead to uncontrolled cell growth and the development of tumors.[3] This has made RTKs a prime target for therapeutic intervention, leading to the development of a class of drugs known as RTK inhibitors. These small molecules or monoclonal antibodies are designed to block the activity of specific RTKs, thereby halting the downstream signaling that drives cancer progression.
The journey of an RTK inhibitor from a promising compound to a clinically effective drug is a rigorous one, demanding a multi-faceted evaluation process.[5] This guide provides a comprehensive overview of the key techniques and methodologies employed to characterize and validate RTK inhibitors, from initial biochemical screens to physiologically relevant cellular assays and preclinical in vivo models. Our focus will be on not just the "how" but the "why" of each experimental choice, providing the scientific rationale to empower researchers in their drug discovery efforts.
I. Foundational Assessment: Biochemical Assays for Direct Inhibitor-Kinase Interaction
The initial evaluation of a potential RTK inhibitor typically begins with in vitro biochemical assays. These cell-free systems are indispensable for determining the direct interaction between the inhibitor and its target kinase, providing a clean measure of potency and selectivity without the complexities of a cellular environment.[5][6]
A. The Principle of In Vitro Kinase Activity Assays
Biochemical kinase assays fundamentally measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by the kinase.[7] An inhibitor's potency is determined by its ability to reduce this enzymatic activity, typically quantified as an IC50 value – the concentration of inhibitor required to reduce kinase activity by 50%.[5]
B. Key Biochemical Assay Formats
Several robust and high-throughput biochemical assay formats are available, each with its own set of advantages.
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is a popular choice for its high sensitivity and no-wash format.[8][9][10] It relies on the proximity of a donor and acceptor bead. One bead is designed to bind the kinase substrate, while the other is coupled to an antibody that recognizes the phosphorylated substrate. When the kinase is active, it phosphorylates the substrate, bringing the beads close enough for a luminescent signal to be generated upon excitation.[8][10]
-
DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay): This is a time-resolved fluorescence (TRF) based assay known for its high sensitivity and low background.[11][12] In a typical kinase assay format, a biotinylated substrate is captured on a streptavidin-coated plate. Following the kinase reaction, a europium-labeled antibody specific for the phosphorylated substrate is added. After washing away unbound reagents, an enhancement solution is added that releases the europium ions, which then form a new, highly fluorescent chelate, and the signal is measured.[11]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful technique for studying protein-protein interactions and conformational changes in real-time in living cells, but it can also be adapted for biochemical assays.[13][14][15][16] In a BRET-based kinase assay, the kinase and substrate are fused to a luciferase donor and a fluorescent acceptor, respectively. Phosphorylation-induced conformational changes can alter the distance or orientation between the donor and acceptor, leading to a change in the BRET signal.[14][15]
Protocol 1: AlphaLISA® Kinase Assay
This protocol provides a general framework for an AlphaLISA® kinase assay to determine the IC50 of an inhibitor.
Materials:
-
Purified recombinant RTK
-
Biotinylated substrate peptide
-
Test inhibitor (serially diluted)
-
ATP
-
AlphaLISA® Kinase Buffer
-
AlphaLISA® Acceptor beads (conjugated to an anti-phospho-substrate antibody)
-
Streptavidin-coated Donor beads
-
384-well AlphaPlate™
-
Alpha-enabled microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the test inhibitor in the kinase assay buffer. Include a DMSO-only vehicle control.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the biotinylated substrate and the RTK enzyme.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA and the AlphaLISA® Acceptor beads.
-
Incubate in the dark at room temperature.
-
Add the Streptavidin-coated Donor beads.
-
Incubate again in the dark at room temperature.
-
-
Data Acquisition: Read the plate on an Alpha-enabled microplate reader.
-
Data Analysis: Plot the AlphaLISA® signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
C. Kinase Selectivity Profiling: A Critical Step
A crucial aspect of inhibitor characterization is determining its selectivity.[7][17] Most kinase inhibitors target the highly conserved ATP-binding pocket, creating the potential for off-target effects.[18] Therefore, promising inhibitors should be screened against a broad panel of kinases to assess their selectivity profile.[5][7][17] A highly selective inhibitor will have a significantly lower IC50 for the intended target compared to other kinases.[19]
II. Bridging the Gap: Cell-Based Assays for Physiological Relevance
While biochemical assays are excellent for initial characterization, they do not fully recapitulate the complex environment of a living cell.[6] Cell-based assays are the essential next step to confirm an inhibitor's activity in a more physiologically relevant context, taking into account factors like cell permeability, intracellular ATP concentrations, and the presence of competing phosphatases.[6][20]
A. Assessing Target Engagement and Downstream Signaling
The primary goal of cell-based assays is to determine if the inhibitor can access its intracellular target and modulate its activity, leading to the desired effect on downstream signaling pathways.
B. Key Cell-Based Assay Formats
-
Western Blotting: This classic technique is a robust method for directly observing the phosphorylation status of the target RTK and its downstream signaling proteins (e.g., Akt, ERK).[21][22][23][24] Cells are treated with the inhibitor, lysed, and the proteins are separated by size via gel electrophoresis. Antibodies specific to the phosphorylated and total protein are used to visualize the effect of the inhibitor.[23][24]
-
Cellular Phosphorylation Assays (e.g., DELFIA®, In-Cell Westerns): These are higher-throughput alternatives to traditional Western blotting.[6] In a cell-based DELFIA® assay, cells are cultured in microplates, treated with the inhibitor, and then fixed.[11] A primary antibody against the phosphorylated target is added, followed by a europium-labeled secondary antibody. The time-resolved fluorescence is then measured, providing a quantitative readout of target phosphorylation.[11]
-
BRET/FRET-based Assays: As in biochemical assays, BRET and FRET can be used in living cells to monitor RTK activation and downstream protein-protein interactions in real-time.[14][15] This allows for a dynamic view of how an inhibitor affects signaling cascades.
-
Cell Proliferation Assays: Ultimately, the goal of many RTK inhibitors is to halt cell proliferation.[6] Assays that measure cell viability or proliferation (e.g., MTS, CellTiter-Glo®) are used to determine the inhibitor's effect on cell growth and to calculate a GI50 (concentration for 50% growth inhibition).
Protocol 2: Western Blotting for RTK Phosphorylation
This protocol details the steps to assess the effect of an RTK inhibitor on receptor phosphorylation in a cell-based model.
Materials:
-
Cancer cell line overexpressing the target RTK
-
Cell culture medium and supplements
-
Test inhibitor
-
Growth factor (ligand for the target RTK)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-RTK and anti-total-RTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal RTK activity.
-
Pre-treat the cells with various concentrations of the inhibitor for a specified time.
-
Stimulate the cells with the appropriate growth factor to activate the RTK.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for electrophoresis.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[23]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[23]
-
Incubate the membrane with the primary antibody against the phosphorylated RTK.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[23]
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the antibodies.
-
Re-probe the membrane with an antibody against the total RTK to confirm equal protein loading.
-
III. Preclinical Validation: In Vivo Models
The final and most critical phase of preclinical evaluation involves testing the RTK inhibitor in a living organism. In vivo models, particularly xenografts, are essential for assessing the inhibitor's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a more complex biological system that mimics aspects of human cancer.[25][26]
A. Xenograft Models: A Cornerstone of Oncology Drug Discovery
Xenograft models involve the transplantation of human cancer cells or patient-derived tumor tissues into immunodeficient mice.[25] These models are invaluable for studying tumor growth, metastasis, and the response to therapeutic agents in a controlled in vivo setting.[25]
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into mice.[26] They are useful for initial efficacy studies and for understanding the drug's mechanism of action.[26]
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments directly from a patient into a mouse.[27][28] These models are considered more clinically relevant as they better preserve the genetic and histological characteristics of the original human tumor.[27][28]
Protocol 3: Cell Line-Derived Xenograft (CDX) Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an RTK inhibitor in a CDX model.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Human cancer cell line expressing the target RTK
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment:
-
Administer the RTK inhibitor or vehicle control to the respective groups according to a defined dosing schedule (e.g., daily oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target modulation).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the inhibitor.
-
IV. Data Interpretation and Visualization
Quantitative Data Summary
A key aspect of evaluating RTK inhibitors is the ability to compare the potency and selectivity of different compounds. The following table provides an example of how such data can be summarized.
| Compound ID | Target RTK IC50 (nM) [Biochemical] | Off-Target Kinase 1 IC50 (nM) [Biochemical] | Off-Target Kinase 2 IC50 (nM) [Biochemical] | Cellular p-RTK IC50 (nM) [Cell-based] | Cell Proliferation GI50 (nM) | Tumor Growth Inhibition (%) [In Vivo] |
| Inhibitor-A | 2.5 | 5,200 | >10,000 | 15 | 50 | 85 |
| Inhibitor-B | 15.8 | 850 | 1,200 | 150 | 450 | 40 |
| Inhibitor-C | 0.8 | 25 | 3,500 | 5 | 12 | Not Tested |
This table illustrates how a lead candidate like Inhibitor-A would show high potency and selectivity in biochemical assays, which translates to good activity in cell-based and in vivo models.
Visualizing Signaling Pathways and Workflows
Visual aids are crucial for understanding the complex processes involved in RTK signaling and inhibitor evaluation.
Caption: Canonical RTK signaling pathway and point of intervention for an RTK inhibitor.
Caption: Hierarchical workflow for the evaluation of RTK inhibitors.
V. Conclusion: An Integrated Approach for Successful Drug Development
The successful development of a novel RTK inhibitor hinges on a systematic and integrated evaluation strategy. Starting with robust biochemical assays to establish potency and selectivity, followed by validation in physiologically relevant cell-based models, and culminating in preclinical efficacy studies in vivo, each stage provides critical data to inform the progression of a candidate compound. By understanding the principles and protocols outlined in this guide, researchers can more effectively navigate the complex but rewarding path of oncology drug discovery, ultimately bringing new and effective therapies to patients in need.
References
-
Bamborough, P., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]
-
Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
GeeksforGeeks. (2023). Receptor Tyrosine Kinase Signaling. GeeksforGeeks. [Link]
-
Germano, S., et al. (2011). Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. Springer Protocols. [Link]
-
Holland-Frei Cancer Medicine. (6th edition). Signaling Pathways of Tyrosine Kinase Receptors. NCBI Bookshelf. [Link]
- Lemmon, M. A., & Schlessinger, J. (2010). Cell signaling by receptor tyrosine kinases. Cell.
-
My Cancer Genome. (n.d.). Receptor tyrosine kinase/growth factor signaling. My Cancer Genome. [Link]
-
O'Farrell, A. M., et al. (2013). BRET Biosensor Analysis of Receptor Tyrosine Kinase Functionality. Frontiers in Endocrinology. [Link]
-
Patsnap Synapse. (2025). What is receptor tyrosine kinase signaling?. Patsnap Synapse. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Si, L., et al. (2016). Patient-derived xenograft models for oncology drug discovery. Cancer Drug Resistance. [Link]
-
TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. TheraIndx. [Link]
- van der Worp, H. B., et al. (2010). Can animal models of disease reliably inform human studies?. PLoS Medicine.
-
Wang, Y., et al. (2019). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. PubMed. [Link]
Sources
- 1. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 2. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Tyrosine Kinase Assays [discoverx.com]
- 4. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. revvity.com [revvity.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. DELFIA Kinase Assays | Revvity [revvity.com]
- 12. DELFIA | Revvity [revvity.co.jp]
- 13. photonics.com [photonics.com]
- 14. Frontiers | BRET Biosensor Analysis of Receptor Tyrosine Kinase Functionality [frontiersin.org]
- 15. BRET Biosensor Analysis of Receptor Tyrosine Kinase Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 22. Western blotting analysis as a tool to study receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. youtube.com [youtube.com]
- 25. theraindx.com [theraindx.com]
- 26. crownbio.com [crownbio.com]
- 27. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. oaepublish.com [oaepublish.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Welcome to the technical support center for the synthesis of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the multi-step synthesis of this important pyrrolopyrimidine core. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your synthetic route effectively.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a three-stage process, commencing with the construction of the benzyl-substituted pyrrolidinone core, followed by the introduction of the aminomethyl group, and culminating in the cyclization to form the pyrimidinone ring.
Caption: Proposed three-stage synthesis of the target compound.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during each stage of the synthesis.
Stage 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
This initial step involves the reaction of itaconic acid with benzylamine to form the core pyrrolidinone structure.
Q1: I am observing a low yield of the desired 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid. What are the likely causes?
A1: Low yields in this step often stem from incomplete reaction or the formation of side products. Here are some troubleshooting steps:
-
Reaction Conditions: The reaction typically requires heating to drive off the water formed during the cyclization. Ensure your reaction is heated sufficiently, often to reflux in a solvent like toluene, using a Dean-Stark apparatus to remove water azeotropically.[1]
-
Stoichiometry: While a 1:1 molar ratio of itaconic acid to benzylamine is theoretically required, a slight excess of benzylamine can sometimes help drive the reaction to completion. However, a large excess can complicate purification.
-
Reaction Time: This condensation can be slow. Monitor the reaction progress by TLC or by measuring the amount of water collected in the Dean-Stark trap.
-
Side Reactions: Itaconic acid can undergo self-condensation or polymerization at high temperatures. Ensure a controlled heating profile.
Q2: My isolated product is an oil or a sticky solid and is difficult to purify. What are my options?
A2: The carboxylic acid product can sometimes be challenging to crystallize.
-
Purification Strategy:
-
After the reaction, cool the mixture and filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be triturated with a non-polar solvent like diethyl ether or hexane to induce solidification.
-
If the product remains an oil, column chromatography on silica gel using a gradient of methanol in dichloromethane may be effective.
-
Stage 2: Synthesis of 4-(Aminomethyl)-1-benzylpyrrolidin-2-one
This stage involves the conversion of the carboxylic acid to an aminomethyl group. A common route is through the corresponding amide, followed by a Hofmann rearrangement, or reduction of a nitrile intermediate.
Q3: I am struggling with the conversion of the carboxylic acid to the aminomethyl group. What is a reliable method?
A3: A robust method involves the conversion of the carboxylic acid to the corresponding amide, followed by a Hofmann rearrangement.
Experimental Protocol: Amide Formation and Hofmann Rearrangement
-
Amide Formation:
-
Dissolve 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride in situ.
-
In a separate flask, prepare a concentrated solution of aqueous ammonia.
-
Slowly add the acid chloride solution to the ammonia solution at 0°C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent.
-
-
Hofmann Rearrangement:
-
Dissolve the crude amide in a mixture of an alcohol (e.g., methanol) and water.
-
Add a solution of sodium hypobromite or sodium hypochlorite (bleach) dropwise at 0°C.
-
Slowly warm the reaction to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
After cooling, the product can be extracted and purified.
-
Q4: The Hofmann rearrangement is giving me a complex mixture of products. What could be going wrong?
A4: The Hofmann rearrangement is sensitive to reaction conditions.
-
Temperature Control: The initial reaction with the hypohalite should be performed at low temperatures (0°C) to ensure the formation of the N-haloamide intermediate without significant side reactions.
-
Stoichiometry of Hypohalite: Using a large excess of the hypohalite can lead to over-oxidation or other side reactions. Use a slight excess (around 1.1 equivalents).
-
Base Concentration: The concentration of the base (e.g., NaOH) is crucial. Too high a concentration can promote side reactions.
Stage 3: Synthesis of this compound
This final step is a cyclocondensation reaction to form the pyrimidinone ring.
Q5: I am attempting the cyclization of 4-(Aminomethyl)-1-benzylpyrrolidin-2-one with formamide, but the reaction is not proceeding or is giving a low yield. What are the key parameters to control?
A5: This cyclization requires forcing conditions, and several factors can influence its success.
-
Reaction Temperature: This reaction often requires high temperatures, typically in the range of 150-180°C.[2] Ensure your reaction setup can safely reach and maintain these temperatures.
-
Reagent Purity: The purity of the 4-(Aminomethyl)-1-benzylpyrrolidin-2-one is critical. Impurities from the previous step can inhibit the cyclization.
-
Formamide as a Reagent and Solvent: Using formamide in large excess can serve as both the reactant and the solvent. Ensure the formamide is of high purity and anhydrous.
-
Alternative Reagents: If formamide is ineffective, consider using other one-carbon synthons like triethyl orthoformate in the presence of an acid catalyst, or dimethylformamide dimethyl acetal (DMF-DMA).
Caption: Troubleshooting low yield in the final cyclization step.
Q6: The purification of the final product is challenging due to its high polarity. What is the best approach?
A6: The purification of polar heterocyclic compounds like your target molecule often requires specialized techniques.
-
Crystallization: This is the preferred method for obtaining high-purity material. Experiment with a range of solvent systems. A common approach is to dissolve the crude product in a polar solvent like methanol or ethanol and then slowly add a less polar anti-solvent like diethyl ether or ethyl acetate to induce crystallization.
-
Chromatography:
-
Normal Phase Silica Gel Chromatography: This can be effective, but you may need to use a polar mobile phase, such as a gradient of methanol in dichloromethane, often with a small amount of ammonia to reduce peak tailing.
-
Reverse Phase Chromatography: This can be challenging for highly polar compounds. If you choose this method, use a polar-endcapped column.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice for very polar compounds.[3]
-
Table 1: Recommended Purification Techniques for Polar Heterocycles
| Technique | Stationary Phase | Mobile Phase Considerations | Pros | Cons |
| Crystallization | N/A | Requires screening of solvent/anti-solvent pairs. | High purity, scalable. | Can be time-consuming, may not work for all compounds. |
| Normal Phase Chromatography | Silica Gel | Polar eluents (e.g., DCM/MeOH +/- NH₃). | Widely available. | Can lead to peak tailing for basic compounds. |
| Reverse Phase Chromatography | C18 (polar-endcapped) | High aqueous content in the mobile phase. | Good for moderately polar compounds. | Poor retention for very polar compounds. |
| HILIC | Polar (e.g., silica, amide) | High organic content with a small amount of aqueous buffer. | Excellent for very polar compounds. | Requires specific columns and expertise. |
General FAQs
Q7: What are the key analytical techniques to confirm the structure of the final product?
A7: A combination of spectroscopic methods is essential for unambiguous structure confirmation:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the benzyl group, the pyrrolidinone ring protons, and the pyrimidinone ring protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl and N-H bonds.
Q8: Are there any specific safety precautions I should take during this synthesis?
A8: Yes, standard laboratory safety practices should be followed. Additionally:
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Hofmann rearrangement involves the use of strong oxidizing agents and should be performed with care, especially concerning temperature control.
-
High-temperature reactions should be conducted behind a blast shield.
This technical support guide provides a framework for troubleshooting the synthesis of this compound. Remember that careful planning, monitoring of reaction progress, and methodical troubleshooting are key to success in multi-step organic synthesis.
References
-
Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (5 (49)), 37-46. [Link]
-
Garduño-Beltrán, J. H., Rivera-Islas, J., Herrera-Ruiz, D., Villalobos-Molina, R., & Höpfl, H. (2011). 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2895. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine and Quinazoline Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]
- Fieser, L. F., & Fieser, M. (n.d.). Reagents for Organic Synthesis. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Dolan, J. W. (2006). Peak Tailing and What to Do About It. LCGC North America, 24(5), 458-466.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- Krishnamurthy, S. (1982). Boron trifluoride etherate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
Sources
Technical Support Center: Synthesis of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Welcome to the technical support center for the synthesis of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for optimizing your yield and purity.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. The core of the strategy involves the construction of an N-benzylated pyrrolidine diester, followed by an intramolecular Dieckmann condensation to form the fused ring system. The final pyrimidinone ring is then formed via condensation with urea. Each step presents unique challenges, and this guide is structured to address them systematically.
II. Proposed Synthetic Pathway
The following diagram outlines the proposed three-step synthesis for this compound.
Caption: Proposed synthetic workflow for the target molecule.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis.
Step 1: Synthesis of Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (Intermediate 1)
Q1: The Michael addition is showing low conversion, and I see a lot of unreacted starting materials on my TLC. What's going wrong?
A1: Low conversion in this step is often due to suboptimal reaction conditions or reactant quality.
-
Causality: The Michael addition of benzylamine to dimethyl maleate is a nucleophilic addition reaction. The reaction rate is dependent on the nucleophilicity of the amine and the electrophilicity of the alkene. The subsequent intramolecular cyclization to form the pyrrolidine ring is crucial.
-
Troubleshooting Steps:
-
Reactant Purity: Ensure that both benzylamine and dimethyl maleate are pure. Impurities can inhibit the reaction. Consider distilling both starting materials if their purity is questionable.
-
Reaction Time and Temperature: This reaction typically requires heat to proceed to completion. Ensure you are refluxing the methanol for a sufficient period. Monitor the reaction progress by Thin Layer Chromatography (TLC) every few hours. If the reaction stalls, a longer reflux time may be necessary.[1][2]
-
Solvent: Methanol is a common solvent for this reaction, but other polar protic solvents can be used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Q2: My reaction has produced a complex mixture of products, making purification difficult.
A2: Side product formation is a common issue, often arising from polymerization or side reactions of the starting materials.
-
Causality: Dimethyl maleate can polymerize under certain conditions. Also, side reactions can occur if the temperature is too high for an extended period.
-
Troubleshooting Steps:
-
Temperature Control: While reflux is necessary, excessive heat can promote side reactions. Ensure a steady, controlled reflux.
-
Order of Addition: Try adding the dimethyl maleate slowly to a solution of benzylamine in methanol at a slightly elevated temperature (e.g., 40-50 °C) before commencing full reflux. This can sometimes minimize polymerization.[1]
-
Step 2: Dieckmann Condensation (Intermediate 2)
Q3: The Dieckmann condensation is not working. My starting diester is recovered unchanged.
A3: The Dieckmann condensation is highly sensitive to reaction conditions, particularly the absence of water and the activity of the base.[3][4]
-
Causality: This is an intramolecular Claisen condensation that requires a strong base to deprotonate the α-carbon of one of the ester groups, creating a nucleophilic enolate that attacks the other ester carbonyl.[3][4] The presence of any protic solvent, like water or ethanol, will quench the enolate, halting the reaction.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: This is the most critical factor. Dry all glassware in an oven overnight. Use anhydrous toluene (distilled over sodium or from a solvent purification system). Handle the base, sodium hydride (NaH), under an inert atmosphere (nitrogen or argon).
-
Base Activity: Sodium hydride is often sold as a dispersion in mineral oil. It is crucial to wash the NaH with anhydrous hexane or pentane immediately before use to remove the oil, which can coat the NaH particles and reduce their reactivity.
-
Temperature: The reaction typically requires heating to reflux in toluene to proceed at a reasonable rate. Ensure the reaction is heated adequately after the addition of the diester. A patent for a similar synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone suggests maintaining a temperature of 35-40 °C.
-
Q4: I am getting a very low yield of the desired β-keto ester.
A4: Low yields can result from incomplete reaction, side reactions, or issues during the workup procedure.
-
Causality: An incorrect stoichiometry of the base can lead to incomplete reaction. Side reactions, such as intermolecular condensation, can also occur, though they are less likely in a properly diluted intramolecular reaction. Product can also be lost during the acidic workup if not performed carefully.
-
Troubleshooting Steps:
-
Base Stoichiometry: Use at least one equivalent of a strong, non-nucleophilic base like sodium hydride or sodium ethoxide. Using a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.
-
Workup Procedure: The Dieckmann condensation is reversible under basic conditions. The workup must involve careful acidification to protonate the β-keto ester enolate and isolate the product.[5] Perform the acidification at a low temperature (e.g., 0 °C) to minimize any potential degradation.
-
Step 3: Pyrimidinone Formation and Decarboxylation
Q5: The final cyclization with urea is giving a low yield of the target compound.
A5: This step involves a condensation reaction to form the pyrimidinone ring, followed by decarboxylation. The efficiency can be affected by the choice of base and reaction conditions.
-
Causality: The reaction proceeds via nucleophilic attack of urea on the ketone of the β-keto ester, followed by cyclization and dehydration. A subsequent hydrolysis and decarboxylation step removes the ester group. The choice of base is critical to facilitate the initial condensation without promoting unwanted side reactions.
-
Troubleshooting Steps:
-
Base and Solvent: Sodium ethoxide in ethanol is a standard choice for this type of condensation. Ensure the sodium ethoxide is freshly prepared or from a reliable source. The ethanol should be anhydrous.
-
Reaction Time and Temperature: This reaction will likely require prolonged heating at reflux. Monitor the reaction by TLC to determine the optimal reaction time.[2]
-
Decarboxylation: The final acidic workup is not just for neutralization; it also drives the decarboxylation of the intermediate. After neutralizing the base, heating the acidic solution may be necessary to ensure complete decarboxylation.
-
Q6: I am having trouble purifying the final product.
A6: Purification challenges often indicate the presence of side products or unreacted intermediates.
-
Causality: Incomplete reaction at any stage will lead to a mixture that is difficult to separate. The final product has a different polarity from the intermediates, which can be exploited for purification.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for purifying the final product. A silica gel column with a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity with more ethyl acetate or methanol) is recommended.
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane) can be an effective final purification step.
-
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (Intermediate 1)
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzylamine (10.7 g, 0.1 mol) and methanol (100 mL).
-
Stir the solution and add dimethyl maleate (14.4 g, 0.1 mol).
-
Heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation or used directly in the next step if it is of sufficient purity.
Protocol 2: Synthesis of Methyl 6-benzyl-4-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[3,4-d]pyrimidine-7a-carboxylate (Intermediate 2)
-
Set up an oven-dried 500 mL three-neck flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) to the flask.
-
Wash the sodium hydride with anhydrous hexane (3 x 30 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
-
Add anhydrous toluene (200 mL) to the washed sodium hydride.
-
In the dropping funnel, prepare a solution of Intermediate 1 (27.9 g, 0.1 mol) in anhydrous toluene (50 mL).
-
Add the solution of Intermediate 1 dropwise to the stirred suspension of sodium hydride over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Protocol 3: Synthesis of this compound (Final Product)
-
To a 250 mL round-bottom flask, add absolute ethanol (100 mL) and sodium metal (2.3 g, 0.1 mol) in small pieces to prepare sodium ethoxide.
-
Once all the sodium has reacted, add urea (6.6 g, 0.11 mol).
-
Add a solution of crude Intermediate 2 (from the previous step) in absolute ethanol (50 mL).
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in water (100 mL) and acidify to pH 1-2 with concentrated HCl.
-
Heat the acidic solution at 80-90 °C for 1-2 hours to ensure complete decarboxylation.
-
Cool the solution and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane) to obtain the pure final product.
V. Data Summary and Troubleshooting Workflow
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Typical Time | Expected Yield |
| 1 | Michael Addition | Benzylamine, Dimethyl maleate | Methanol | Reflux (~65°C) | 12-18 h | 70-85% |
| 2 | Dieckmann Condensation | NaH | Toluene | Reflux (~110°C) | 4-6 h | 60-75% |
| 3 | Pyrimidinone Formation | Urea, NaOEt | Ethanol | Reflux (~78°C) | 8-12 h | 50-65% |
General Troubleshooting Workflow
The following diagram provides a systematic approach to diagnosing and solving issues related to low yield.
Caption: A general workflow for troubleshooting low yields.
VI. References
-
Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1–203. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. [Link]
-
Zhang, M., et al. (2010). Method for preparing N-benzyl-3-pyrrolidone. Google Patents CN102060743A.
-
Li, J., et al. (2011). Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]
Sources
- 1. A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones [mdpi.com]
- 2. synarchive.com [synarchive.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing In Vivo Solubility of Pyrrolo[3,4-d]pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility of pyrrolo[3,4-d]pyrimidine derivatives in the context of in vivo studies. Overcoming this hurdle is critical for achieving meaningful preclinical data and advancing promising therapeutic candidates.
Introduction: The Solubility Challenge with Pyrrolo[3,4-d]pyrimidines
The pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for the development of potent kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases. However, the modifications required to achieve high target affinity often involve the addition of hydrophobic moieties, which inadvertently leads to poor aqueous solubility. This low solubility can severely limit a compound's bioavailability, hindering both in vitro cell-based assays and crucial in vivo pharmacokinetic and efficacy studies.[1][2]
This guide will walk you through the common issues and provide a systematic approach to improving the solubility of your pyrrolo[3,4-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrrolo[3,4-d]pyrimidine derivatives consistently showing poor water solubility?
A1: The core of the issue lies in the physicochemical properties of the scaffold and its necessary substitutions for biological activity. The fused heterocyclic ring system, often decorated with aromatic and lipophilic groups to enhance binding to the hydrophobic ATP pocket of kinases, results in a molecule with a high crystal lattice energy and/or high lipophilicity.[2] This makes it energetically unfavorable for the molecule to dissolve in water. While readily soluble in organic solvents like DMSO, this is not a viable solution for in vivo studies due to toxicity concerns.[1]
Q2: I am observing precipitation of my compound when moving from DMSO stock to aqueous buffer for my in vitro assays. How can I prevent this?
A2: This is a classic sign of a compound "crashing out" of solution. While DMSO is an excellent solvent for initial solubilization, its miscibility with water can be deceptive. As the DMSO concentration is diluted in your aqueous assay buffer, the solubility of your hydrophobic compound dramatically decreases, leading to precipitation.
-
Immediate Troubleshooting:
-
Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <0.5%) that still maintains compound solubility.
-
Use of Pluronic F-68 or Tween 80: Adding a small amount of a non-ionic surfactant to your assay buffer can help to maintain the compound in a dispersed state.[3]
-
Pre-formulation screening: Before proceeding to extensive biological assays, it is highly beneficial to screen simple formulations, such as with polymers, to find a suitable vehicle.[1][3]
-
Q3: What are the main strategies I should consider for improving the in vivo solubility and bioavailability of my lead compound?
A3: There are two primary avenues to explore, which can also be used in combination: Formulation Strategies and Chemical Modification (Prodrugs) .
-
Formulation Strategies: These approaches aim to enhance the dissolution rate and apparent solubility of the existing molecule without altering its chemical structure. Key methods include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix to create an amorphous, higher-energy state that dissolves more readily.[4]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the hydrophobic core of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[5][6]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or other lipidic carriers.[7]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[8]
-
-
Chemical Modification (Prodrugs): This involves synthesizing a bioreversible derivative of the parent drug. A hydrophilic "promoiety" is attached to the molecule, which is designed to be cleaved in vivo by enzymes to release the active drug.[9][10][11]
Troubleshooting Guides & Protocols
Guide 1: Formulation Approaches - A Step-by-Step Workflow
When faced with a promising but poorly soluble pyrrolo[3,4-d]pyrimidine derivative, a systematic formulation screening process is essential.
Caption: A systematic approach to the design and validation of a prodrug strategy.
Q4: My pyrrolo[3,4-d]pyrimidine has a secondary amine. How can I leverage this for a prodrug?
A4: A secondary amine is an excellent handle for creating a prodrug. A common and successful strategy for pyrazolo[3,4-d]pyrimidines, which is applicable here, is the use of an O-alkyl carbamate linker to attach a solubilizing group like N-methylpiperazine. [2][9] Mechanism: The carbamate linker is designed to be stable at physiological pH but is susceptible to cleavage by esterase enzymes present in plasma and tissues, releasing the active parent drug. [2]
Objective: To determine the rate at which the prodrug is converted back to the active parent drug in plasma.
Materials:
-
Prodrug and parent drug analytical standards
-
Control plasma (e.g., human, mouse, rat)
-
Incubator or water bath at 37°C
-
Acetonitrile with an internal standard (for protein precipitation)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Pre-warm plasma to 37°C. Prepare stock solutions of the prodrug in a minimal amount of organic solvent (e.g., DMSO).
-
Incubation: Spike the prodrug into the pre-warmed plasma at a final concentration (e.g., 1-10 µM). Ensure the final organic solvent concentration is low (<1%).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-drug mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This will precipitate the plasma proteins.
-
Sample Processing: Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS.
-
Data Analysis: Quantify the concentrations of both the remaining prodrug and the newly formed parent drug at each time point. Calculate the half-life (t½) of the prodrug in plasma.
Expected Outcome: A successful prodrug will show time-dependent disappearance of the prodrug with a concurrent appearance of the parent drug. The half-life should be optimal for the intended therapeutic use—not so fast that it's completely converted before absorption, and not so slow that the active form doesn't reach therapeutic concentrations. [10]
Conclusion
Improving the solubility of pyrrolo[3,4-d]pyrimidine derivatives is a multifaceted challenge that often requires a combination of rational formulation design and medicinal chemistry strategies. By systematically evaluating the physicochemical properties of your compound and applying the troubleshooting guides and protocols outlined above, you can significantly enhance the probability of achieving the necessary exposure for robust in vivo studies. This structured approach is fundamental to unlocking the full therapeutic potential of this important class of molecules.
References
-
Sanna, M., Sicilia, G., Alazzo, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(4), 1344–1353. [Link]
-
Musumeci, F., Sanna, M., Schenone, S., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 631–635. [Link]
-
PubChem. Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, 1. National Center for Biotechnology Information. [Link]
-
Musumeci, F., Sanna, M., Brullo, C., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6345–6361. [Link]
-
Wojcicka, A., & Kleniewska, P. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4983. [Link]
-
Musumeci, F., Sanna, M., Brullo, C., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Taresco, V., Sanna, M., Musumeci, F., et al. (2019). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 10(12), 1668–1674. [Link]
-
Sanna, M., Sicilia, G., Alazzo, A., et al. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Siepmann, J., & Siepmann, F. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 647. [Link]
-
Grymuza, K., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]
-
Vo, D-V., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]
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Pop, V., et al. (2022). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. International Journal of Molecular Sciences. [Link]
-
El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports. [Link]
-
Grymuza, K., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. [Link]
-
Sanna, M., et al. (2024). (PDF) Halloysite Nanotube-Based Delivery of Pyrazolo[3,4-d]pyrimidine Derivatives for Prostate and Bladder Cancer Treatment. ResearchGate. [Link]
-
Pop, V., et al. (2022). The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents. Molecules. [Link]
-
Gangjee, A., et al. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharmaceutical Research. [Link]
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Vo, D-V., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. PMC. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
A Guide to Understanding and Mitigating Off-Target Effects
Welcome to the technical support center for 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential off-target effects of this and related pyrrolo[3,4-d]pyrimidine-based kinase inhibitors. As a Senior Application Scientist, my goal is to provide you with both the theoretical framework and practical troubleshooting strategies to ensure the scientific rigor of your experiments.
Disclaimer: The compound this compound is a specific chemical entity. While public domain data on its precise biological activity and selectivity profile is limited, this guide leverages established knowledge of the broader pyrrolopyrimidine scaffold and general principles of kinase inhibitor pharmacology. The methodologies described herein are best practices for characterizing any novel kinase inhibitor.
Introduction: The Double-Edged Sword of Kinase Inhibition
The pyrrolo[3,4-d]pyrimidine scaffold is a core component of numerous kinase inhibitors targeting a range of kinases, including but not limited to Ataxia Telangiectasia and Rad3-related (ATR) kinase and Cyclin-Dependent Kinases (CDKs).[1][2] Kinase inhibitors have revolutionized targeted therapy, particularly in oncology.[3] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity.[4][5] Off-target effects can lead to misinterpreted data, cellular toxicity, and unexpected phenotypes, confounding your research and potentially leading to clinical adverse events.[4] This guide will help you proactively address these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound and similar kinase inhibitors.
Q1: We are observing an unexpected phenotype in our cell-based assays. How can we determine if this is due to an off-target effect?
A1: This is a critical first step in validating your experimental findings. An unexpected phenotype could arise from inhibition of the intended target in a novel context or from engagement with an entirely different protein. A multi-pronged approach is essential to distinguish between these possibilities.
Initial Steps:
-
Dose-Response Analysis: A clear and consistent dose-response relationship is the first piece of evidence. However, be aware that off-target effects can also be dose-dependent.[6]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of other well-characterized, structurally distinct inhibitors of the same target kinase.[6] If multiple inhibitors targeting the same kinase produce the same phenotype, it is more likely to be an on-target effect.
-
Negative Control Cell Line: A powerful control is to use a cell line that does not express the intended target kinase. If the phenotype persists, it is a strong indicator of off-target activity.[4]
Advanced Validation:
-
Rescue Experiments: The gold standard for confirming an on-target effect is a rescue experiment. This involves re-introducing a version of the target kinase that is resistant to the inhibitor (e.g., via site-directed mutagenesis of the drug-binding site). If the phenotype is reversed upon expression of the resistant kinase, it strongly implicates an on-target mechanism.[6]
-
Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase. If the phenotype is phenocopied by genetic knockdown/knockout, it supports an on-target effect. Conversely, if the inhibitor still produces the phenotype in a knockout model, the effect is unequivocally off-target.
Q2: How can we identify the specific off-target(s) of our compound?
A2: Identifying the specific off-target(s) requires a systematic screening approach. This is crucial for understanding the complete pharmacological profile of your compound.
Recommended Approaches:
-
Biochemical Kinase Profiling: This is the most direct method to identify potential off-target kinases. Screen your compound against a large panel of purified kinases (kinome-wide if possible) to determine its selectivity.[6] Several commercial services offer this, typically using radiometric or fluorescence-based assays.[7][8]
-
Cellular Target Engagement Assays: These assays confirm that your inhibitor binds to a suspected off-target protein within the complex environment of a cell.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of a protein in the presence of your compound indicates a direct interaction.
-
NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a target protein in living cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.[9][10][11]
-
Workflow for Off-Target Identification:
Caption: Workflow for identifying and validating off-target effects.
Q3: Our compound shows high potency in biochemical assays but weak activity in cell-based assays. What could be the reason?
A3: This is a common challenge in drug discovery and can be attributed to several factors that differentiate a test tube from a living cell.[10]
Potential Causes and Troubleshooting:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target. | - Assess physicochemical properties (LogP, PSA).- Perform cell permeability assays (e.g., PAMPA).- Modify the chemical structure to improve permeability. |
| High Protein Binding | The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target. | - Measure plasma protein binding.- Perform cell-based assays in serum-free or low-serum medium (if feasible for the cell type). |
| Efflux by Transporters | The compound may be a substrate for ATP-binding cassette (ABC) transporters, which actively pump it out of the cell. | - Use cell lines with known expression of efflux pumps (e.g., P-gp, BCRP).- Co-incubate with known efflux pump inhibitors. |
| Cellular Metabolism | The compound may be rapidly metabolized by intracellular enzymes into inactive forms. | - Analyze compound stability in cell lysates or microsomes.- Identify metabolites using LC-MS/MS. |
| High Intracellular ATP Concentration | Biochemical assays are often run at low ATP concentrations, while cellular ATP levels are in the millimolar range. An ATP-competitive inhibitor will face much greater competition in a cellular context.[3] | - Run biochemical assays at physiological ATP concentrations (1-10 mM) to get a more relevant IC50 value. |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects Using Western Blot
This protocol outlines how to assess the phosphorylation of a known downstream substrate of your target kinase and a suspected off-target kinase.
Objective: To determine if the observed cellular effect correlates with the inhibition of the intended signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Positive control inhibitor (structurally unrelated)
-
DMSO (vehicle control)
-
Phospho-specific antibody for the substrate of the target kinase
-
Phospho-specific antibody for the substrate of a suspected off-target kinase
-
Total protein antibodies for normalization
-
Lysis buffer, protease, and phosphatase inhibitors
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose range of your compound, a positive control inhibitor, and a DMSO vehicle control for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the results.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the total protein antibody to normalize for protein loading.
Interpreting the Results:
-
On-Target Effect: A dose-dependent decrease in the phosphorylation of the target kinase's substrate that correlates with the observed phenotype.
-
Off-Target Effect: No change in the phosphorylation of the target's substrate, but a dose-dependent change in the phosphorylation of the off-target's substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of the compound to its target(s) in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Liquid Nitrogen
Procedure:
-
Cell Treatment: Treat intact cells with your compound or DMSO for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Analysis: Analyze the soluble fraction by Western blot using an antibody against the target protein.
Interpreting the Results:
-
A shift in the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control indicates that the compound is binding to and stabilizing the target protein. This provides strong evidence of target engagement.
Visualizing Kinase Signaling and Inhibition
Understanding the signaling context is key. Most kinase inhibitors are ATP-competitive, meaning they bind to the kinase's active site and prevent the binding of ATP, thus blocking the phosphorylation of substrate proteins.
Caption: A generalized receptor tyrosine kinase signaling cascade.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Reaction Biology. KINASE PROFILING & SCREENING.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Creative Biogene. Kinase Screening & Profiling Services.
- Profacgen. Cell-based Kinase Assays.
- Pharma IQ.
- Benchchem. Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
- Reaction Biology. (2024, August 13).
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- BenchChem. Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects.
- Bain, J., et al. (2007).
- The Institute of Cancer Research. (2020, March 3).
- Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry.
- Xiang, S., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Blake, D. G., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters.
Sources
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pharma-iq.com [pharma-iq.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. icr.ac.uk [icr.ac.uk]
Technical Support Center: Navigating the Clinical Development of PARP Inhibitors
As a Senior Application Scientist, I've seen firsthand the journey of PARP inhibitors from bench to bedside. Their development is a landmark achievement in personalized medicine, yet it's paved with complex clinical and experimental challenges. This guide is structured to address the most pressing technical questions and troubleshooting scenarios that researchers, scientists, and drug development professionals face. We will move from foundational principles to the intricacies of resistance and practical experimental design, providing not just steps, but the reasoning behind them.
Part 1: Foundational Concepts - The "Why" of PARP Inhibition
This section addresses the fundamental mechanism of action that underpins the therapeutic strategy of PARP inhibitors.
Q1: What is the core principle of "synthetic lethality" and how do PARP inhibitors exploit it?
A1: Synthetic lethality describes a genetic interaction where a defect in a single gene has little to no effect on cell viability, but the simultaneous loss of two specific genes results in cell death.[1] PARP inhibitors are a prime clinical example of this concept.[1][2]
-
Healthy Cells: Cells have multiple overlapping pathways to repair DNA damage. One key pathway is Base Excision Repair (BER), where Poly (ADP-ribose) polymerase (PARP) enzymes play a critical role in repairing single-strand DNA breaks (SSBs).[3][4] If an SSB is not repaired and is encountered by the replication machinery, it can collapse the replication fork, leading to a much more dangerous double-strand break (DSB).[5][6] Healthy cells can efficiently repair these DSBs using the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[7]
-
HR-Deficient Cancer Cells (e.g., BRCA-mutated): In cancers with mutations in BRCA1 or BRCA2, the HR pathway is defective.[8] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and prevent the formation of lethal DSBs.
-
The Synthetic Lethal Interaction: When a PARP inhibitor is introduced into an HR-deficient cancer cell, it blocks the BER pathway. This leads to an accumulation of unrepaired SSBs, which are converted into DSBs during replication.[6] Because the cell's primary mechanism for repairing DSBs (the HR pathway) is already non-functional, these breaks accumulate, leading to massive genomic instability and ultimately, cell death (apoptosis).[6][9] Normal, healthy cells, which have a functional HR pathway, can tolerate PARP inhibition because they can still repair the resulting DSBs.[10] This creates a therapeutic window to selectively kill cancer cells.
Q2: Beyond catalytic inhibition, what is "PARP trapping" and why is it important?
A2: PARP trapping is a critical, and in some cases dominant, mechanism of action for PARP inhibitors.[11][12] It's not just about stopping PARP from synthesizing poly(ADP-ribose) (PAR) chains; it's about physically locking the PARP enzyme onto the DNA at the site of a single-strand break.[13][14]
This trapped PARP-DNA complex is a significant physical obstruction.[13] It prevents the recruitment of other DNA repair proteins and, more importantly, stalls the replication fork, causing it to collapse into a DSB.[12] Different PARP inhibitors have varying potencies in their ability to "trap" PARP. For example, talazoparib is considered a very potent PARP trapper, which may contribute to its high efficacy.[15] The cytotoxicity of a given PARP inhibitor often correlates more strongly with its trapping ability than with its catalytic inhibition.[12]
Part 2: The Core Challenge - Understanding and Investigating PARP Inhibitor Resistance
Resistance, whether intrinsic or acquired, is the primary hurdle limiting the long-term effectiveness of PARP inhibitors.[16] Approximately 40-70% of patients who initially respond are likely to develop resistance.[9][15]
Q3: My BRCA1-mutant cell line is showing acquired resistance to olaparib. What are the most common biological mechanisms I should investigate first?
A3: This is a classic scenario. When a previously sensitive, HR-deficient model becomes resistant, the underlying mechanisms are often a reversal of the initial vulnerability. The most common acquired resistance mechanism is the restoration of the HR pathway.[11]
Here are the primary mechanisms to investigate:
| Mechanism | Description | Key Genes/Proteins to Analyze |
| HR Restoration | The cancer cell regains its ability to perform homologous recombination, nullifying the synthetic lethal effect.[16] | BRCA1/2 Reversion Mutations: Sequence the BRCA1/2 genes to look for secondary mutations that restore the open reading frame and produce a functional protein.[11][15] 53BP1 Loss: Loss of 53BP1 can partially restore HR in BRCA1-deficient cells by allowing DNA end resection to proceed.[5] Check 53BP1 protein levels via Western blot or IHC. |
| Replication Fork Protection | The cell develops mechanisms to stabilize and protect stalled replication forks from collapsing into DSBs, even with PARP inhibited.[11][12] | EZH2, MUS81: Decreased activity of the EZH2 methyltransferase can inhibit the MUS81 nuclease, leading to fork stabilization.[12][17] Analyze protein/activity levels. |
| Reduced PARP Trapping | The cell alters PARP1 itself to reduce the inhibitor's ability to trap it on DNA.[16] | PARP1 Mutations: Sequence the PARP1 gene for mutations that may reduce inhibitor binding or trapping efficiency.[17] |
| Increased Drug Efflux | The cell actively pumps the PARP inhibitor out, preventing it from reaching its target at a sufficient concentration.[11] | ABCB1 (MDR1/P-glycoprotein): Upregulation of this efflux pump is a common mechanism.[3][11] Assess ABCB1 mRNA levels (qRT-PCR) or P-glycoprotein levels (Western blot, flow cytometry). |
Q4: How can I functionally assess whether the Homologous Recombination (HR) pathway has been restored in my resistant cells?
A4: While sequencing for reversion mutations is definitive, a functional assay is crucial to confirm that the HR pathway is active. The gold-standard functional assay is monitoring the formation of RAD51 foci by immunofluorescence.
RAD51 is a recombinase that is essential for HR. Following a DSB, RAD51 is loaded onto resected DNA ends, forming distinct nuclear foci that can be visualized with a microscope.[18] The presence of these foci after DNA damage indicates a functional HR pathway.
-
Principle: Induce DSBs (e.g., with irradiation or a topoisomerase inhibitor), then fix and stain the cells for RAD51. HR-proficient cells will form RAD51 foci, while HR-deficient cells will not. If your resistant cells have regained the ability to form RAD51 foci (compared to your sensitive parental cells), it's strong evidence of HR restoration.
Part 3: Experimental Protocols & Troubleshooting
This section provides actionable protocols and workflows for researchers encountering specific experimental issues.
Q5: I need a reliable method to measure PARP activity in my cell lysates to confirm my inhibitor is working. Can you provide a protocol?
A5: Absolutely. A colorimetric assay is a robust and accessible method for measuring PARP activity. It quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which are common PARP substrates.[4][19]
Protocol: Colorimetric PARP Activity Assay
-
Objective: To measure PARP enzyme activity in cell or tissue lysates.
-
Principle: This ELISA-based assay detects the product of the PARP reaction. A plate is coated with histones. PARP from the cell lysate, in the presence of a biotin-labeled NAD+ substrate, will add biotinylated PAR chains to the histones. This activity is then detected using streptavidin-HRP and a colorimetric substrate.[4]
Methodology:
-
Prepare Cell Lysate:
-
Wash 1-5 million cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors). Keep on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (this is your lysate) and determine the protein concentration using a Bradford or BCA assay.
-
-
Set Up Assay Plate:
-
Run the PARP Reaction:
-
Add 20-50 µg of your cell lysate to each well.
-
Controls are critical:
-
Positive Control: Add purified, active PARP enzyme.
-
Negative Control (No Lysate): Add lysis buffer only.
-
Inhibitor Control: Add your lysate pre-incubated with a known potent PARP inhibitor (e.g., 3-aminobenzamide or your test compound).[20]
-
-
Add the PARP reaction buffer to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate at room temperature for 45 minutes.
-
Wash the plate again as in the previous step.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Add a stop solution (e.g., 1N H₂SO₄). The color will turn yellow.
-
-
Data Analysis:
-
Read the absorbance on a plate reader at 450 nm.
-
Subtract the background (negative control) from all readings.
-
PARP activity is proportional to the final absorbance value. Compare the absorbance of your test samples to the controls. A successful inhibitor should show a signal close to the negative control.
-
Q6: I'm designing a clinical trial for a new PARP inhibitor. What are the key biomarker strategies I should consider for patient selection?
A6: Effective patient stratification is paramount for the success of a PARP inhibitor trial. Moving beyond just germline BRCA1/2 mutations is now standard practice.[21] Your biomarker strategy should be multi-faceted.
-
Identify HR Deficiency (HRD): This is the primary goal.
-
Genetic Markers: Test for deleterious mutations (germline and somatic) in a panel of HR-related genes, including BRCA1, BRCA2, PALB2, ATM, CHEK2, and others.[10][18]
-
Genomic Scar Assays: These assays detect the long-term consequences of HRD on the genome. The most common is a measure of Genomic Loss of Heterozygosity (LOH) . A high LOH score is a strong predictor of response to PARP inhibitors, even in patients without a known BRCA mutation.[22]
-
-
Functional Biomarkers:
-
RAD51 Foci Formation: As discussed in Q4, assessing RAD51 foci in tumor biopsies can provide a real-time functional snapshot of HR capacity.[18] While technically challenging to standardize for clinical use, it provides invaluable mechanistic data.
-
-
Resistance Markers:
-
It is now crucial to also screen for markers of potential resistance. This includes sequencing BRCA1/2 for reversion mutations in patients who have received prior platinum chemotherapy, as this can predict resistance.[23]
-
Part 4: Clinical Development & Toxicity Management FAQs
Q7: What are the most common toxicities associated with PARP inhibitors in clinical trials, and how are they managed?
A7: While generally better tolerated than conventional chemotherapy, PARP inhibitors have a distinct toxicity profile that requires proactive management to allow patients to remain on treatment.[24]
| Toxicity Class | Common Adverse Events | Incidence (All Grades) | Management Strategies |
| Gastrointestinal | Nausea, Vomiting | 50-75% | Prophylaxis is key. Use of antiemetics like 5-HT3 receptor antagonists (e.g., ondansetron) 30 minutes before dosing.[25] Dietary modifications (small, frequent meals). |
| Hematologic | Anemia, Neutropenia, Thrombocytopenia | Variable, can be significant | Regular monitoring of complete blood counts (CBCs) , especially in the first few months.[25][26] Management includes dose interruptions, dose reductions, and in the case of severe anemia, blood transfusions.[24][27] For niraparib, individualized starting doses based on baseline weight and platelet count can mitigate thrombocytopenia.[24] |
| Constitutional | Fatigue | High | Patient education, encouraging moderate physical activity. Dose reduction may be necessary if fatigue is severe.[28] |
| Rare but Serious | Myelodysplastic Syndrome (MDS) / Acute Myeloid Leukemia (AML) | ~0.7% | This is a rare, delayed side effect.[26] If a patient on long-term therapy develops persistent or worsening cytopenias, PARPi should be discontinued and a hematology consult with bone marrow analysis is warranted.[25] |
Q8: What are the challenges of developing PARP inhibitors in combination therapies?
A8: Combination strategies are essential for overcoming resistance and expanding the use of PARP inhibitors, but they present challenges.[16][29]
-
Overlapping Toxicities: The primary challenge is managing overlapping toxicities. For example, combining PARP inhibitors with chemotherapy often exacerbates myelosuppression, requiring careful dose adjustments of one or both agents.[25][30]
-
Rational Selection: Choosing the right combination is critical. The goal is synergy, not just additive toxicity. For instance, combining PARP inhibitors with immune checkpoint inhibitors is based on the rationale that PARPi-induced DNA damage can increase tumor neoantigen load, making tumors more visible to the immune system.[29][31] Combining with ATR or WEE1 inhibitors aims to further cripple the DNA damage response, creating a new synthetic lethality.[31]
-
Trial Design: Clinical trial design becomes more complex. Determining optimal dosing, scheduling, and the right patient population for a combination requires sophisticated, often adaptive, trial designs.[32][33]
References
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Lord, C. J., & Ashworth, A. (2017). Mechanisms of resistance to PARP inhibitors. From the Bench to the Bedside: A Comprehensive Review of PARP Inhibitors, 4(1), 1-21. [Link]
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Noordermeer, S. M., & van Attikum, H. (2019). Mechanisms of PARP Inhibitor Resistance. Trends in Cell Biology, 29(10), 820-834. [Link]
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Kim, Y., & Kim, H. S. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 12(11), 3147. [Link]
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Li, H., et al. (2023). Clinical approaches to overcome PARP inhibitor resistance. Journal of Hematology & Oncology, 16(1), 1-19. [Link]
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Li, Y., et al. (2022). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers, 14(19), 4853. [Link]
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Ashworth, A., & Lord, C. J. (2013). Mechanisms of Resistance to PARP Inhibitors—Three and Counting. Cancer Discovery, 3(1), 20-22. [Link]
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Konecny, G. E., & Kristeleit, R. S. (2016). The clinical challenges, trials, and errors of combatting PARPi resistance. Cancer Treatment Reviews, 50, 11-21. [Link]
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McCann, K. (2018). Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. OncLive. [Link]
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Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]
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D'Andrea, A. D. (2018). PARP Inhibitors Resistance: Mechanisms and Perspectives. Cancers, 10(12), 489. [Link]
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Yap, T. A., et al. (2011). Role of Biomarkers in the Development of PARP Inhibitors. Current Opinion in Investigational Drugs, 12(2), 223-234. [Link]
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LaFargue, C. J., et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Future Oncology, 15(16), 1957-1972. [Link]
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Teo, M. Y., et al. (2024). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. [Link]
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Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 427, 263-274. [Link]
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Strickland, K. C., et al. (2021). Strategies in Overcoming Homologous Recombination Proficiency and PARP Inhibitor Resistance. Molecular Cancer Research, 19(9), 1451-1463. [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Science, 355(6330), 1152-1158. [Link]
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Klotz, D. M., & Wimberger, P. (2020). Overcoming PARP inhibitor resistance in ovarian cancer: what are the most promising strategies?. Archives of Gynecology and Obstetrics, 302(5), 1087-1102. [Link]
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Li, M., et al. (2022). PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies. Frontiers in Pharmacology, 13, 1009421. [Link]
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O'Connor, M. J. (2015). PARP inhibitors induce synthetic lethality in BRCA deficient cells. ResearchGate. [Link]
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Goundiam, O. (2016). PARP inhibitors: Synthetic Lethality. theGIST. [Link]
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Kim, Y., & Kim, H. S. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. ResearchGate. [Link]
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Hein, T. (2021). Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes. Pharmacy Times. [Link]
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Wang, Y., et al. (2024). Update on Combination Strategies of PARP Inhibitors. Journal of Clinical Medicine, 13(22), 6598. [Link]
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Miller, R. E., et al. (2022). Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. JCO Oncology Practice, 18(11), 773-782. [Link]
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LaFargue, C. J., et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Future Oncology, 15(16), 1957-1972. [Link]
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Mateo, J., et al. (2022). Biomarkers Associating with PARP Inhibitor Benefit in Prostate Cancer in the TOPARP-B Trial. Clinical Cancer Research, 28(17), 3760-3770. [Link]
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Swisher, E. (2017). Expert Discusses Biomarkers for PARP Inhibitors in Ovarian Cancer. OncLive. [Link]
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Signosis. PARP Activity Assay Kit (100 Tests). Signosis. [Link]
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Alfa Cytology. PARP Activity Assay Service. Alfa Cytology. [Link]
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LaFargue, C. J., et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Future Oncology, 15(16), 1957-1972. [Link]
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Martin, L. P., et al. (2020). Evaluation of the occurrence and management of PARP inhibitor toxicities. Journal of Clinical Oncology, 38(15_suppl), e18073. [Link]
-
Moore, K. (2019). Managing Patients Treated With PARP Inhibitors. Targeted Oncology. [Link]
-
Lord, C. J., & Ashworth, A. (2023). Combination strategies with PARP inhibitors in BRCA-mutated triple-negative breast cancer: overcoming resistance mechanisms. British Journal of Cancer, 129(1), 1-11. [Link]
-
Ashworth, A. (2009). Identification of gene expression biomarkers that predict sensitivity to the PARP inhibitor olaparib. Cancer Research, 69(24 Supplement), C119. [Link]
-
Drew, Y. (2015). Successes and Challenges of PARP Inhibitors in Cancer Therapy. Frontiers in Oncology, 5, 143. [Link]
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Castro, E. (2024). APCCC 2024: How to Manage Side Effects of PARP Inhibitors?. UroToday. [Link]
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Turner, N., et al. (2011). Biomarkers of PARP inhibitor sensitivity. Breast Cancer Research and Treatment, 127(1), 283-286. [Link]
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Yates, C., & Armstrong, A. J. (2024). PARP-ish: Gaps in Molecular Understanding and Clinical Trials Targeting PARP Exacerbate Racial Disparities in Prostate Cancer. Cancer Research, 84(13), 2095-2104. [Link]
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Ledermann, J. (2011). A Review of PARP Inhibitors in Clinical Development. The Oncologist, 16(10), 1450-1461. [Link]
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Kim, Y., & Kim, H. S. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 12(11), 3147. [Link]
-
Gelmon, K. A., et al. (2011). Stumbling Blocks on the Path to Personalized Medicine in Breast Cancer: The Case of PARP Inhibitors for BRCA1/2-Associated Cancers. Cancer Discovery, 1(1), 29-34. [Link]
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Lord, C. J. (2024). Understanding and Overcoming PARP Inhibitor Resistance. YouTube. [Link]
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Technical Support Center: Optimization of Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors
Welcome to the technical support resource for researchers engaged in the development and optimization of pyrrolo[2,3-d]pyrimidine-based Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower your decision-making process, from synthesis to biological evaluation.
Section 1: The CSF1R Target and Signaling Cascade
Before delving into inhibitor optimization, it is crucial to understand the biological context. CSF1R is a receptor tyrosine kinase that plays a pivotal role in the differentiation, proliferation, and survival of macrophages and their precursors.[1][2][3] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a compelling therapeutic target.[4][5][6][7]
Upon binding its ligands, CSF1 or IL-34, the receptor dimerizes and autophosphorylates, triggering downstream signaling cascades such as PI3K-AKT, JAK-STAT, and MAPKs, which are crucial for cell survival and proliferation.[6]
Section 2: Synthesis and Chemical Optimization
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in kinase inhibitor design.[8] Its optimization requires robust synthetic strategies and a deep understanding of structure-activity relationships (SAR).
Frequently Asked Questions & Troubleshooting
Q1: What are the most common strategies for synthesizing the core pyrrolo[2,3-d]pyrimidine scaffold?
A1: There are two primary retrosynthetic approaches:
-
Pyrimidine Ring Formation on a Pyrrole Precursor: This is a widely used method where a functionalized pyrrole, such as a β-enaminonitrile or β-enaminoester, is cyclized with reagents like formamide or urea to form the pyrimidine ring.[9]
-
Pyrrole Ring Formation on a Pyrimidine Precursor: This strategy involves building the pyrrole ring onto an existing, appropriately substituted pyrimidine, for instance, by reacting an aminopyrimidine with α-haloketones or other suitable reagents.[9][10]
For inhibitor development, functionalization often occurs at the C4, C5, and C6 positions. A common and effective strategy involves starting with a halogenated pyrrolo[2,3-d]pyrimidine intermediate, which serves as a versatile handle for cross-coupling reactions.[11]
Q2: My Suzuki-Miyaura cross-coupling at the C6 position is giving low yields. What should I troubleshoot?
A2: Low yields in Suzuki couplings on this scaffold are common. Consider these factors:
-
Catalyst and Ligand: Palladium catalysts like Pd(dppf)₂Cl₂ are often effective.[11] Ensure the catalyst is fresh and handled under inert conditions. Ligand choice is critical; experiment with different phosphine ligands if standard ones fail.
-
Base and Solvent: The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and solvent system (e.g., EtOH/H₂O, Dioxane/H₂O) can dramatically impact yield.[11] The base's strength and solubility are key.
-
Boronic Acid/Ester Quality: Boronic acids can degrade upon storage. Check the purity of your coupling partner and consider using the more stable boronate esters (e.g., pinacol esters).
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst. Purging with argon or nitrogen is essential.
-
Temperature and Time: These reactions are often sensitive to temperature. While 90°C is a common starting point, optimization may be required.[11] Monitor the reaction by TLC or LC-MS to avoid decomposition from prolonged heating.
Q3: My lead compound has excellent enzymatic potency but poor aqueous solubility. How can I improve this without sacrificing activity?
A3: This is a classic challenge in drug development. Several SAR-guided strategies can be employed:
-
Introduce Polar Groups/Heteroatoms: Exchanging carbo-aromatic rings with heteroaromatic rings, such as pyridyl fragments, is a proven strategy. This can improve ADME properties, including solubility, without compromising potency.[1][12]
-
Increase sp³ Character: Moving away from flat, aromatic systems by introducing saturated rings like tetrahydropyran (THP) can disrupt crystal packing and improve solubility.[13] Studies have shown that replacing a phenyl ring with a THP moiety can retain or even enhance inhibitor potency while boosting solubility.[13]
-
Targeted Polar Substituents: Adding small polar substituents (e.g., hydroxyl, methoxy) at appropriate positions on peripheral rings can increase solubility. SAR studies have shown that a polar para-substituent on an aryl ring can increase CSF1R activity.[1][12]
| Modification Strategy | Rationale | Example from Literature[1][13][14] |
| Aryl to Pyridyl Swap | Increases polarity and H-bond acceptors. | Exchanging a phenyl for a pyridyl group at C6 maintained or improved IC₅₀. |
| Introduce sp³ Scaffolds | Disrupts planarity, reduces melting point. | Replacing a 4-anilino group with a 4-amino-tetrahydropyran improved solubility. |
| Add Polar Groups | Enhances interaction with water. | A para-methoxy or para-hydroxy on a C6-aryl group improved potency. |
Section 3: In Vitro Biological Evaluation
Accurate biological assessment is key to guiding the optimization process. This involves robust enzymatic and cellular assays to determine potency, selectivity, and mechanism of action.
Frequently Asked Questions & Troubleshooting
Q1: I have potent enzymatic activity (IC₅₀ < 10 nM), but my cellular activity is poor (IC₅₀ > 1 µM). What's the likely cause?
A1: This common discrepancy points to issues beyond direct target engagement. A systematic investigation is required.
-
Poor Cell Permeability: The compound may not be reaching its intracellular target. Highly polar molecules often struggle to cross the cell membrane.
-
Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.
-
Low Metabolic Stability: The compound could be rapidly metabolized by the cells into an inactive form.
-
General Cytotoxicity: The observed cellular effect might be due to off-target toxicity rather than specific CSF1R inhibition. This can be tested using a control cell line that does not depend on CSF1R for survival.[14][15][16]
Q2: How do I set up a robust cellular assay to confirm CSF1R target engagement?
A2: A Western blot-based phospho-protein assay is a gold standard method. It directly measures the inhibition of receptor autophosphorylation.[17]
Protocol: Western Blot for CSF1R Phosphorylation
-
Cell Culture: Use a cell line that expresses CSF1R, such as THP-1 monocytes or Ba/F3 cells engineered to express CSF1R.[15][16] Culture cells to approximately 80% confluency.
-
Starvation: Starve the cells in a serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of your pyrrolo[2,3-d]pyrimidine inhibitor for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Stimulate the cells with an optimal concentration of CSF-1 ligand for 10-15 minutes to induce receptor phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately place cells on ice, wash with ice-cold PBS, and lyse with a lysis buffer containing phosphatase and protease inhibitors.
-
Quantification and Blotting: Quantify total protein (e.g., BCA assay). Separate equal amounts of protein via SDS-PAGE, transfer to a membrane (PVDF or nitrocellulose), and probe with a primary antibody specific for phosphorylated CSF1R (p-CSF1R).
-
Analysis: Re-probe the same membrane with an antibody for total CSF1R to ensure equal protein loading. Quantify band intensity to determine the IC₅₀ for inhibition of phosphorylation.[17]
Q3: How critical is kinase selectivity, and how should I profile my inhibitors?
A3: Selectivity is paramount to minimizing off-target effects and potential toxicity. CSF1R belongs to the type III receptor tyrosine kinase family, which includes structurally similar kinases like c-KIT and PDGFR.[4]
-
Initial Profiling: At a minimum, screen your lead compounds against c-KIT, PDGFRα, and PDGFRβ. A highly selective compound will have a significantly higher IC₅₀ for these off-targets compared to CSF1R.[1][3]
-
Broader Profiling: For advanced leads, profiling against a larger kinase panel (e.g., 40-300 kinases) is recommended to uncover unexpected off-target activities.[4][18]
-
SAR for Selectivity: Certain structural modifications can steer selectivity. For example, methylation of the 4-amino group on the pyrrolo[2,3-d]pyrimidine scaffold has been shown to effectively reduce EGFR activity, a common off-target for this scaffold.[1] Targeting the autoinhibited "DFG-out" conformation of the kinase can also lead to exquisite selectivity.[1][2][3]
| Compound Example | CSF1R IC₅₀ (nM) | c-KIT IC₅₀ (nM) | Selectivity (c-KIT/CSF1R) | Reference |
| Pexidartinib (1) | 13 | 27 | ~2x | [4] |
| Sotuletinib (2) | 1 | 3200 | 3200x | [4] |
| Vimseltinib (3) | 2 | 480 | 240x | [4] |
Section 4: References
-
Ihle, T., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at:
-
Al-Ostath, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at:
-
Cherukupalli, S., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at:
-
Ihle, T., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at:
-
Cherukupalli, S., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Semantic Scholar. Available at:
-
Uitdehaag, J. C. M., et al. (2011). Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way. PubMed. Available at:
-
Ihle, T., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at:
-
Sun, Z., et al. (2023). Two classical methods for the synthesis of pyrrolo[2,3-d]pyrimidine scaffolds. ResearchGate. Available at:
-
Cherukupalli, S., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Preprints.org. Available at:
-
Hentemann, M.F., et al. (2024). Identification of Selective Imidazopyridine CSF1R Inhibitors. ACS Medicinal Chemistry Letters. Available at:
-
Simonetti, G., et al. (2023). CSF-1R in Cancer: More than a Myeloid Cell Receptor. MDPI. Available at:
-
Ghorab, M.M., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. MDPI. Available at:
-
Xiang, J., et al. (2025). Targeting CSF-1R represents an effective strategy in modulating inflammatory diseases. ResearchGate. Available at:
-
Ihle, T., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PubMed. Available at:
-
Gao, L., et al. (2021). Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges. PubMed Central. Available at:
-
Uitdehaag, J.C.M., et al. (2011). cellular assays for colony-stimulating factor 1 receptor (csf1r). ResearchGate. Available at:
-
Application Notes and Protocols for the Laboratory Synthesis and Use of a Selective Csf1R Inhibitor. Benchchem. Available at:
-
Degenhart, C., et al. (2024). Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland. PubMed. Available at:
-
S., C., et al. (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. PMC. Available at:
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- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity of CDK2 Inhibitors with a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Core
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the selectivity of Cyclin-Dependent Kinase 2 (CDK2) inhibitors centered on the promising 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of kinase inhibitor development and ensure the generation of robust and reliable data.
Introduction: The Pursuit of Selective CDK2 Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition.[1] Its dysregulation is a hallmark of numerous cancers, making it a compelling therapeutic target.[2][3] Early efforts in CDK inhibitor development were often hampered by a lack of selectivity, leading to off-target effects and associated toxicities.[4][5] The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core has emerged as a privileged scaffold, offering a promising starting point for the development of highly selective CDK2 inhibitors.[6][7] This guide will address the common challenges and questions that arise when working with this specific class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting CDK2 in cancer therapy?
CDK2, in complex with cyclin E, plays a crucial role in the G1/S checkpoint, a critical control point in the cell cycle.[8][9] In many cancer cells, this checkpoint is dysregulated, leading to uncontrolled proliferation.[10] Furthermore, resistance to currently approved CDK4/6 inhibitors can arise through pathways that increase reliance on CDK2 activity.[6] Therefore, selective CDK2 inhibition presents a promising therapeutic strategy, particularly for CDK4/6 inhibitor-resistant tumors and cancers with amplified cyclin E.[2]
Q2: Why is the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core a good scaffold for selective CDK2 inhibitors?
This scaffold has been shown to provide a favorable geometry for binding to the ATP pocket of CDK2.[6][7] Through scaffold hopping from initial high-throughput screening hits, researchers discovered that this core structure imparted a promising initial selectivity within the CDK family.[6] Extensive structure-activity relationship (SAR) studies have demonstrated that modifications at various positions on this core can significantly enhance selectivity against other CDKs, such as CDK1, CDK4, CDK6, CDK7, and CDK9.[6]
Q3: How should I prepare and store stock solutions of these inhibitors?
Most small molecule inhibitors, including those with a pyrrolo[2,3-d]pyrimidin-6-one core, are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO.[1] Store these stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[11] Before use, allow the aliquot to thaw completely and equilibrate to room temperature.
Q4: I'm observing a significant discrepancy between the inhibitor's potency in my biochemical assay (IC50) and its effectiveness in cell-based assays. What are the potential reasons for this?
This is a common and critical challenge in drug discovery.[3][8] Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane.[11]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are much higher (millimolar range).[12] This high concentration of the natural substrate can outcompete the inhibitor for binding to CDK2 in a cellular environment.
-
Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes into inactive forms.[11]
-
Protein Binding: The compound may bind to other intracellular proteins or lipids, reducing its free concentration available to bind to CDK2.
-
Off-Target Effects: In a cellular context, the observed phenotype might be a result of the inhibitor hitting other targets, which could mask or alter its effect on CDK2.[13]
Troubleshooting Guides
Guide 1: Poor Inhibitor Potency or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles. Assess compound stability in your assay buffer over the experiment's duration.[11] |
| Incorrect Inhibitor Concentration | Verify the concentration of your stock solution. Perform a dose-response curve to determine the optimal concentration range.[11] |
| Inactive Enzyme (Biochemical Assays) | Ensure the purity and activity of your recombinant CDK2/cyclin E complex. Kinase purity does not always equal activity.[14] Use a known potent CDK2 inhibitor as a positive control. |
| Cell Line Issues (Cell-Based Assays) | Confirm that your chosen cell line expresses CDK2 and that the pathway is active. Use low-passage number cells and regularly check for mycoplasma contamination.[11] |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer components. Ensure the final DMSO concentration is consistent across all wells and is not affecting the assay.[2] |
Guide 2: Lack of Selectivity
| Potential Cause | Troubleshooting Steps |
| Inherent Off-Target Activity | The chemical structure of your inhibitor may have features that allow it to bind to other kinases with similar ATP-binding pockets.[10] |
| High Inhibitor Concentration | High concentrations of an inhibitor can lead to off-target effects. Use the lowest effective concentration that inhibits CDK2.[11] |
| Assay Artifacts | Some assay formats are prone to artifacts. For example, luciferase-based assays can be affected by compounds that inhibit luciferase itself.[15] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical)
This protocol outlines a general procedure for assessing the selectivity of a CDK2 inhibitor against a panel of other kinases.
-
Kinase Panel Selection: Choose a panel of kinases that includes closely related CDKs (CDK1, CDK4, CDK6, CDK9) and other representative kinases from different families to assess broad kinome selectivity.[10]
-
Assay Format: A common and reliable method is a radiometric assay using [γ-³³P]ATP, which directly measures the incorporation of phosphate into a substrate.[6] Alternatively, fluorescence- or luminescence-based assays that measure ADP production (e.g., ADP-Glo™) can be used.[13]
-
Inhibitor Preparation: Prepare a serial dilution of your inhibitor in the appropriate assay buffer. Include a DMSO-only control.
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and the diluted inhibitor or DMSO.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP (at a concentration near the Kₘ for each respective kinase). Incubate at a controlled temperature (e.g., 30°C) for a time within the linear range of the reaction.[2]
-
Reaction Termination and Detection: Stop the reaction and quantify the product formation according to the chosen assay format.
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[13]
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol assesses whether the inhibitor binds to CDK2 within intact cells.
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing CDK2 fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a multi-well plate and incubate overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of your inhibitor.
-
Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the CDK2 ATP pocket.
-
Signal Detection: Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates that your inhibitor is displacing the tracer from CDK2. Determine the IC50 value from the dose-response curve.[9]
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a Fictional, Highly Selective CDK2 Inhibitor (Compound X)
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK2 |
| CDK2/CycE | 5 | 1 |
| CDK1/CycB | >1000 | >200 |
| CDK4/CycD1 | >1000 | >200 |
| CDK6/CycD3 | >1000 | >200 |
| CDK7/CycH | >1000 | >200 |
| CDK9/CycT1 | >1000 | >200 |
| ABL1 | >10,000 | >2000 |
| SRC | >10,000 | >2000 |
| VEGFR2 | >10,000 | >2000 |
This data is for illustrative purposes only.
Visualizations
Diagram 1: Simplified CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway and the point of intervention for selective inhibitors.
Diagram 2: Workflow for Assessing Inhibitor Selectivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Pyrrolo[2,3-d]pyrimidine Derivatives as Tyrosine Kinase Inhibitors
Welcome to the technical support center for researchers engaged in the development of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors (TKIs). This guide is designed to provide practical, experience-driven insights to navigate the common challenges encountered during the synthesis, screening, and optimization of these potent compounds. The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, serves as a privileged structure in kinase inhibitor design due to its structural similarity to the ATP purine ring, making it an excellent starting point for developing potent and selective inhibitors.[1][2][3][4] This resource is structured to address specific experimental issues in a direct question-and-answer format, moving from frequently asked questions to in-depth troubleshooting guides for more complex problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles and questions that arise during the early stages of working with pyrrolo[2,3-d]pyrimidine derivatives.
Q1: My newly synthesized pyrrolo[2,3-d]pyrimidine derivative shows poor solubility in aqueous buffers for my in vitro kinase assay. How can I address this?
A1: Poor aqueous solubility is a frequent challenge with heterocyclic small molecules. Before making significant structural modifications, consider these formulation strategies:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent. However, ensure the final concentration in your assay is low (typically <1%) to avoid impacting kinase activity.[5]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.
-
Excipients: The use of solubilizing agents like cyclodextrins can be explored, but their potential interference with the assay must be validated.
If these formulation adjustments are insufficient, consider synthetic modifications. Introducing polar functional groups, such as morpholino or N-methylpiperazine moieties, at solvent-exposed positions of the scaffold can enhance solubility without compromising target engagement.[6]
Q2: I'm observing a significant discrepancy between my biochemical (enzymatic) assay IC50 and my cell-based assay GI50 values for a promising compound. What could be the cause?
A2: This is a classic and informative challenge in drug discovery. The discrepancy points to several potential factors that differentiate a purified enzymatic system from a complex cellular environment:
-
Cellular Permeability: Your compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are much higher (millimolar range). An ATP-competitive inhibitor will appear less potent in a cellular context.[7]
-
Off-Target Effects in Cells: The compound might have off-target effects in cells that contribute to its growth-inhibitory properties, or conversely, cellular metabolism might inactivate the compound.[8]
-
Plasma Protein Binding: In cell culture media containing serum, your compound may bind to proteins like albumin, reducing its free concentration available to enter cells.
To investigate, you can perform cell-based target engagement assays, such as the NanoBRET™ assay, which directly measures compound binding to the target kinase within intact cells.[9]
Q3: My pyrrolo[2,3-d]pyrimidine inhibitor is potent against the wild-type kinase but shows significantly reduced activity against a clinically relevant mutant. What structural modifications should I consider?
A3: Acquired resistance through point mutations in the kinase domain is a major clinical challenge.[10] To overcome this, consider the following:
-
Structure-Based Design: If a crystal structure of the mutant kinase is available, use molecular docking to understand how the mutation alters the ATP-binding pocket. This can reveal new pockets to exploit or steric clashes to avoid.
-
Covalent Inhibition: For mutations near a cysteine residue, designing an irreversible inhibitor with a reactive "warhead" (e.g., an acrylamide group) can provide potent and durable inhibition.[6][11]
-
Exploiting Different Binding Pockets: Some mutations alter the conformation of the kinase. Type II inhibitors, which bind to the inactive (DFG-out) conformation, may be effective against mutants that are resistant to Type I inhibitors (which bind to the active DFG-in conformation).[12]
A thorough structure-activity relationship (SAR) study is crucial. Systematically modify different positions of the pyrrolo[2,3-d]pyrimidine core to probe interactions with the mutant kinase.[12]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving more complex experimental issues.
Guide 1: Troubleshooting High Background in In Vitro Kinase Assays
High background noise can mask the true inhibitory potential of your compounds. Follow this workflow to diagnose and resolve the issue.
Initial Observation: The "no inhibitor" control shows a signal that is not significantly higher than the "no enzyme" or "high inhibitor concentration" wells.
Step 1: Identify the Source of Interference.
-
Question: Is the compound itself interfering with the detection method (e.g., autofluorescence, light scattering)?[5]
-
Action: Run a control plate with your compound at various concentrations in the assay buffer without the kinase enzyme.
-
Interpretation:
-
High Signal Persists: The compound directly interferes with the readout. Consider switching to an orthogonal assay format (e.g., from a fluorescence-based to a luminescence-based assay).
-
Signal is Low: The issue is likely with the assay components or protocol. Proceed to Step 2.
-
Step 2: Evaluate Reagent Quality and Concentrations.
-
Question: Could contaminated reagents or suboptimal concentrations be the culprit?
-
Action:
-
ATP Quality: Use fresh, high-purity ATP. Old ATP solutions can contain ADP, which can affect some assay formats.
-
Enzyme Titration: Ensure you are using the enzyme in its linear range. An excessively high kinase concentration can lead to rapid substrate depletion and non-linear kinetics.[13]
-
Substrate Quality: Verify the purity and integrity of your peptide or protein substrate.
-
Step 3: Address Potential Compound Aggregation.
-
Question: Is the compound forming aggregates that non-specifically inhibit the kinase?
-
Action:
-
Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).
-
-
Interpretation:
-
Background is Reduced: Compound aggregation was likely the issue. The detergent helps to keep the compound in solution.
-
No Change: Aggregation is not the primary cause.
-
Workflow Diagram: Diagnosing High Background
Caption: A systematic workflow for troubleshooting high background signals in kinase assays.
Guide 2: Optimizing Potency and Selectivity
Achieving high potency for the target kinase while minimizing off-target effects is the ultimate goal.
Challenge: A lead compound is potent but inhibits several other kinases with similar affinity, raising concerns about potential toxicity.
Step 1: Kinome-Wide Selectivity Profiling.
-
Action: Screen your compound against a broad panel of kinases (e.g., >300 kinases) at a single high concentration (e.g., 1 or 10 µM).[14] This provides a global view of its selectivity.
-
Data Presentation:
| Kinase Target | % Inhibition @ 1 µM |
| Primary Target (e.g., EGFR) | 95% |
| Off-Target 1 (e.g., VEGFR2) | 88% |
| Off-Target 2 (e.g., SRC) | 75% |
| Off-Target 3 (e.g., ABL1) | 20% |
| ... (other kinases) | <10% |
-
Interpretation: The table reveals significant off-target activity against VEGFR2 and SRC.
Step 2: Structure-Activity Relationship (SAR) for Selectivity.
-
Causality: The pyrrolo[2,3-d]pyrimidine core mimics the adenine of ATP and binds to the highly conserved hinge region of the kinase.[3] Selectivity is often achieved by exploiting less conserved regions adjacent to the ATP pocket.
-
Action:
-
Obtain Structural Data: If available, overlay crystal structures of your primary target and key off-targets. Identify differences in the binding pocket shape, size, and residue composition.
-
Systematic Modifications: Synthesize a focused library of analogs by modifying positions on the pyrrolo[2,3-d]pyrimidine scaffold that project towards these non-conserved regions. For example, substitutions at the C4 and C5 positions are common strategies to enhance selectivity.[1][2]
-
-
Experimental Protocol: Determining IC50 for Off-Targets
-
Prepare Dose-Response Plates: Serially dilute your lead compound and new analogs in a 96- or 384-well plate.
-
Add Kinase and Substrate: Add the off-target kinase (e.g., VEGFR2) and its specific substrate to the wells.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/Mg2+ solution. Incubate for the optimized reaction time.
-
Stop and Detect: Terminate the reaction and add the detection reagents according to your assay format (e.g., ADP-Glo™, Z'-LYTE™).
-
Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[15]
-
Step 3: Iterative Optimization Cycle.
-
Action: Use the selectivity data from your new analogs to inform the next round of chemical synthesis. The goal is to design compounds that retain or improve potency against the primary target while reducing affinity for the off-targets.
-
Visualization: The Optimization Cycle
Caption: The iterative cycle of design, synthesis, and testing for inhibitor optimization.
Part 3: Cell-Based Assay Troubleshooting
Moving from a biochemical to a cellular environment introduces new variables.
Q: My compound is potent in a kinase phosphorylation assay (e.g., Western blot for p-EGFR) but shows weak activity in a cell proliferation assay (e.g., MTT or CellTiter-Glo®). Why the disconnect?
A: This suggests that while your compound is engaging and inhibiting the target kinase, this inhibition is not translating to a cytostatic or cytotoxic effect.
-
Signaling Pathway Redundancy: Cancer cells can often bypass the inhibition of a single kinase by activating parallel or downstream signaling pathways. For example, if you are inhibiting an upstream kinase, the cell might have a constitutively active downstream component.
-
Cell Cycle Arrest vs. Apoptosis: Your compound might be inducing cell cycle arrest rather than apoptosis. Proliferation assays measure metabolic activity or cell number, which might not change dramatically if cells are arrested but still viable.
-
Experimental Timeline: The duration of the proliferation assay (typically 48-72 hours) may not be long enough for the effects of kinase inhibition to manifest as reduced cell numbers.
Troubleshooting Steps:
-
Pathway Analysis: Use Western blotting to probe key downstream effectors of your target kinase (e.g., p-AKT, p-ERK) and also look for activation of compensatory pathways.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if your compound is causing cells to accumulate in a specific phase of the cell cycle (G1, S, or G2/M).
-
Apoptosis Assays: Perform assays that directly measure apoptosis, such as Annexin V staining or caspase-3/7 activity assays, to see if your compound is inducing programmed cell death.
Signaling Pathway Diagram: Compensatory Signaling
Caption: Simplified diagram showing how a compensatory pathway can bypass inhibitor action.
By systematically addressing these common experimental challenges, researchers can more efficiently optimize the potency and selectivity of novel pyrrolo[2,3-d]pyrimidine-based tyrosine kinase inhibitors, accelerating their path toward becoming effective therapeutics.
References
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. Sci-Hub.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. PNAS.
- Technical Support Center: Troubleshooting Kinase Assays. Benchchem.
- Technical Support Center: Optimizing Small Molecule Inhibitor Dosage to Minimize Off-Target Effects. Benchchem.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- Cell Based Kinase Assays. Luceome Biotechnologies.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. sci-hub.box [sci-hub.box]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pnas.org [pnas.org]
- 11. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Toxicity of PARP Inhibitors in Cancer Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PARP inhibitors (PARPis). This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to navigate the experimental challenges associated with PARPi-induced toxicity. Our goal is to equip you with the knowledge to design robust experiments, accurately interpret your results, and ultimately accelerate your research in cancer therapeutics.
Understanding the Root of PARP Inhibitor Toxicity: More Than Just Catalytic Inhibition
Before delving into troubleshooting, it's crucial to understand the primary mechanisms driving the toxicity of PARP inhibitors. While their therapeutic effect is rooted in the concept of synthetic lethality in homologous recombination-deficient (HRD) cancer cells, their toxicity, both on- and off-target, can be a significant experimental hurdle.[1][2][3]
The two primary drivers of PARPi toxicity are:
-
PARP Trapping: This is a critical on-target effect where the inhibitor not only blocks the catalytic activity of PARP enzymes (primarily PARP1 and PARP2) but also traps them on the DNA at the site of single-strand breaks.[2] This creates a toxic protein-DNA complex that obstructs DNA replication, leading to double-strand breaks and cell death.[2][4] It is now understood that the potency of PARP trapping is a more significant contributor to cytotoxicity than the inhibition of PARP's enzymatic activity alone.[4][5]
-
Off-Target Effects: PARP inhibitors can exhibit "polypharmacology," meaning they can bind to and inhibit other proteins besides the intended PARP enzymes.[2] Notably, some PARP inhibitors have been shown to inhibit various protein kinases, which can contribute to both their therapeutic and adverse effects.[2][6][7] For instance, the off-target inhibition of certain kinases by rucaparib and niraparib may be clinically relevant.[2][6]
These on- and off-target effects manifest as various forms of toxicity in experimental models, with hematological toxicity (myelosuppression) being one of the most common and dose-limiting side effects observed both preclinically and clinically.[8][9][10][11]
Caption: Experimental workflow for γH2AX immunofluorescence. [12] Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 12- or 24-well plate at a density that will achieve 50-70% confluency at the time of fixation. [12] * Allow cells to adhere for 24 hours.
-
Treat cells with the desired concentrations of your PARP inhibitor for the intended duration. Include a vehicle-treated control. [12]
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. [12]
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.2-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. [12]
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Add blocking buffer and incubate for at least 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-γH2AX primary antibody in blocking buffer to the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer. From this point, protect the samples from light.
-
Add the diluted secondary antibody and incubate for 1-2 hours at room temperature in the dark. [12]
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark. [12] * Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei. [12] * Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. Analyze at least 50-100 cells per condition. [12]
-
References
-
Gamma-H2AX protocol (optimized for VH10-cells). CRPR. Available at: [Link].
- Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3(1), 323-340.
- Lee, J. M., & Ledermann, J. A. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 12(8), 2275.
- Norquist, B. M., et al. (2011). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors.
-
PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link].
- Li, L., et al. (2019). PARP Inhibitors in Prostate Cancer–the Preclinical Rationale and Current Clinical Development. Cancers, 11(8), 1083.
- O'Connor, M. J., et al. (2013). Generating preclinical models to assess bone marrow toxicity induced by the PARP inhibitor olaparib in combination with chemotherapy. Cancer Research, 73(8 Supplement), 4420.
- Wang, Y., et al. (2022). Update on Combination Strategies of PARP Inhibitors. Cancers, 14(21), 5419.
- Alumni, D. S. M., & Kearney, C. J. (2020).
-
Antolin, A. A., Al-Lazikani, B., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link].
- Li, H., et al. (2022). Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer.
-
Dahlstrom, E. (2024). What are PARP inhibitors?. MD Anderson Cancer Center. Available at: [Link].
- Yap, T. A., et al. (2021). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers, 13(16), 4057.
- Wang, Y., et al. (2024). Design of Selective PARP-1 Inhibitors and Antitumor Studies. Journal of Medicinal Chemistry.
- Scott, C. L., et al. (2022). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Clinical Cancer Research, 28(16), 3610–3623.
- Antolin, A. A., et al. (2015). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 6(34), 35671–35682.
- Bonner, W. M., et al. (2010). Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. Clinical Cancer Research, 16(18), 4517–4522.
- van der Mijn, J. C., et al. (2024). Mathematical modeling suggests improved clinical outcomes of second-generation PARP inhibitors with reduced toxicity. medRxiv.
- Wang, Y., et al. (2024). Design of Selective PARP-1 Inhibitors and Antitumor Studies. Journal of Medicinal Chemistry.
-
Quantitative analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy. ResearchGate. Available at: [Link].
- de Melo Gagliato, D., et al. (2020). Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. Frontiers in Oncology, 10, 589253.
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More Clinical Trials Needed to Overcome PARP Inhibitor Resistance in Ovarian Cancer. (2020). OncLive. Available at: [Link].
- Li, H., et al. (2022). Clinical approaches to overcome PARP inhibitor resistance.
- Bam, M., et al. (2023). Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis. Journal of Cancer, 14(14), 2686–2697.
- Chen, X., et al. (2022). Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database. Cancer Medicine, 11(14), 2824–2834.
-
S-1. SEC.gov. Available at: [Link].
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Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes. (2021). The Oncology Nurse. Available at: [Link].
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. Available at: [Link].
- Satterlee, A. B., et al. (2022). PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models. Cancers, 14(15), 3745.
-
Immunofluorescence staining of γH2AX. ResearchGate. Available at: [Link].
- Zandarashvili, L., et al. (2023). Clinical PARP inhibitors allosterically induce PARP2 retention on DNA. Science, 382(6671), 724-731.
-
PARP assay for inhibitors. BMG LABTECH. Available at: [Link].
-
Representative images of g -H2AX staining in paraffin sections. ResearchGate. Available at: [Link].
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Available at: [Link].
- Li, H., et al. (2021).
-
Addressing PARP Inhibitor Resistance in Ovarian Cancer. (2018). OncLive. Available at: [Link].
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Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy Analysis of Roniciclib (a Pyrrolo[3,4-d]pyrimidine Derivative)
This guide provides a comprehensive analysis of Roniciclib (also known as BAY 1000394), a potent pan-CDK inhibitor belonging to the pyrrolo[3,4-d]pyrimidine class of compounds. While the specific compound "6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one" lacks sufficient public data for a thorough evaluation, Roniciclib serves as a well-documented exemplar from this chemical family, offering valuable insights into the therapeutic potential and challenges associated with targeting the cell cycle.
This document is intended for researchers, scientists, and drug development professionals. We will dissect the mechanism of action of Roniciclib, present its efficacy in comparison to other CDK inhibitors, and provide detailed experimental protocols for validating its activity. Our approach is grounded in scientific integrity, ensuring that all claims are supported by verifiable data and methodologies.
The Rationale for Targeting Cyclin-Dependent Kinases (CDKs)
Uncontrolled cell proliferation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as master regulators of the cell cycle. Their sequential activation, driven by binding to their cyclin partners, orchestrates the progression through different phases of cell division (G1, S, G2, and M). In many cancers, this regulatory network is hijacked through the overexpression of cyclins or the inactivation of endogenous CDK inhibitors, leading to incessant cellular replication.
The pyrrolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of ATP-competitive kinase inhibitors. Its bicyclic system mimics the purine core of ATP, allowing for high-affinity binding to the kinase active site. Roniciclib, a prominent member of this class, has demonstrated potent, low nanomolar inhibition of multiple CDKs, including CDK1, CDK2, CDK3, CDK4, CDK7, and CDK9. This broad-spectrum activity profile suggests the potential for inducing cell cycle arrest and apoptosis across a wide range of tumor types.
Comparative Efficacy of Roniciclib
The therapeutic landscape of CDK inhibitors is rapidly evolving. To contextualize the efficacy of Roniciclib, we compare it with other notable CDK inhibitors, including both pan-CDK inhibitors and those with greater selectivity.
| Compound | Target CDKs | IC50 (nM) | Key Clinical Indication(s) | Reference |
| Roniciclib (BAY 1000394) | CDK1, 2, 3, 4, 7, 9 | 1-10 | Advanced Solid Tumors | |
| Palbociclib (Ibrance®) | CDK4, 6 | 11 (CDK4), 16 (CDK6) | HR+ Breast Cancer | |
| Ribociclib (Kisqali®) | CDK4, 6 | 10 (CDK4), 39 (CDK6) | HR+ Breast Cancer | |
| Abemaciclib (Verzenio®) | CDK4, 6 | 2 (CDK4), 10 (CDK6) | HR+ Breast Cancer | |
| Dinaciclib (SCH 727965) | CDK1, 2, 5, 9 | 1-4 | Leukemia, Solid Tumors | |
| Flavopiridol (Alvocidib) | Pan-CDK | 3-100 | Leukemia |
Key Insights from Comparative Data:
-
Potency and Selectivity: Roniciclib exhibits high potency against a broader range of CDKs compared to the highly selective CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib. This pan-inhibitory profile may offer advantages in tumors that are not solely dependent on the CDK4/6 axis but also comes with a potential for increased toxicity due to the inhibition of CDKs essential for normal cellular processes.
-
Therapeutic Niche: The clinical success of CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer has paved the way for more targeted therapies. The broader activity of Roniciclib suggests its potential application in a wider array of malignancies, including those resistant to CDK4/6 inhibition. However, this also necessitates careful patient selection and biomarker strategies to identify tumors most likely to respond.
Validating the Efficacy of Roniciclib: Experimental Protocols
To rigorously assess the efficacy of a pyrrolo[3,4-d]pyrimidine-based CDK inhibitor like Roniciclib, a multi-tiered experimental approach is essential. The following protocols provide a framework for in vitro and cell-based characterization.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified CDK/cyclin complexes.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK4/Cyclin D1).
-
Kinase substrate (e.g., Histone H1 for CDK2, Retinoblastoma protein (Rb) for CDK4).
-
³²P-ATP or a fluorescence-based ATP analog.
-
Test compound (Roniciclib) dissolved in DMSO.
-
Kinase reaction buffer.
-
Phosphocellulose paper or microplate for detection.
-
-
Procedure:
-
Prepare serial dilutions of Roniciclib in kinase reaction buffer.
-
In a microplate, combine the CDK/cyclin complex, the substrate, and the diluted compound.
-
Initiate the kinase reaction by adding ATP (spiked with ³²P-ATP).
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase. The use of purified components ensures that the observed effect is a direct consequence of the compound's interaction with the kinase and not influenced by other cellular factors.
Cell-Based Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).
-
Complete cell culture medium.
-
Test compound (Roniciclib) dissolved in DMSO.
-
Cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification like CellTiter-Glo®).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Roniciclib or a vehicle control (DMSO).
-
Incubate for a period that allows for several cell divisions (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Causality: This assay provides a functional readout of the compound's effect on cell proliferation. A decrease in cell viability indicates that the compound is interfering with essential cellular processes, such as cell cycle progression, which is consistent with the mechanism of CDK inhibition.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the specific phase of the cell cycle at which the compound induces arrest.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines.
-
Test compound (Roniciclib).
-
Propidium iodide (PI) or another DNA-staining dye.
-
RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with Roniciclib at a concentration around its GI50 value for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Rehydrate the cells and treat with RNase A to prevent staining of double-stranded RNA.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Deconvolute the resulting DNA histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Causality: CDK inhibitors are expected to cause cell cycle arrest at specific checkpoints. For example, inhibition of CDK2 would be expected to lead to an accumulation of cells in the G1/S phase, while inhibition of CDK1 would cause a G2/M arrest. This assay provides direct evidence of the compound's on-target effect within the cellular context.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the CDK-mediated cell cycle regulation and the experimental workflow for inhibitor validation.
Caption: A tiered experimental workflow for evaluating the efficacy of a CDK inhibitor.
Conclusion and Future Directions
The pyrrolo[3,4-d]pyrimidine scaffold, exemplified by Roniciclib, represents a promising framework for the development of potent CDK inhibitors. The pan-inhibitory nature of Roniciclib offers the potential for broad anti-tumor activity, although this necessitates a careful balancing of efficacy and toxicity. The experimental protocols detailed in this guide provide a robust framework for the preclinical validation of such compounds.
Future research in this area should focus on:
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to benefit from pan-CDK inhibition.
-
Combination Therapies: Exploring synergistic combinations of pyrrolo[3,4-d]pyrimidine-based CDK inhibitors with other targeted agents or chemotherapies to enhance efficacy and overcome resistance.
-
Next-Generation Selectivity: Designing novel derivatives with tailored selectivity profiles to minimize off-target effects and improve the therapeutic index.
By adhering to rigorous, well-validated experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this important class of kinase inhibitors.
References
-
Siu, L. L., et al. (2016). A Phase I, Open-Label, Uncontrolled, Dose-Escalation Study of the Safety, Tolerability, and Maximum Tolerated Dose of the Oral Pan-Cyclin-Dependent Kinase Inhibitor Roniciclib (BAY 1000394) in Patients with Advanced Malignant Solid Tumors. American Association for Cancer Research. [Link]
-
U.S. Food and Drug Administration. (2015). FDA approves Ibrance for postmenopausal women with advanced breast cancer. FDA.gov. [Link]
A Comparative Guide to ATR Inhibitors: Profiling 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Against Clinical-Stage Candidates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy, exploiting the reliance of many tumors on the DNA Damage Response (DDR) for survival. This guide provides an in-depth comparison of a novel class of ATR inhibitors, represented by 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one and its analogs, against well-characterized clinical candidates: Ceralasertib (AZD6738), Berzosertib (M6620/VX-970), and Elimusertib (BAY 1895344). We will delve into their mechanisms of action, comparative preclinical efficacy, and the experimental methodologies used for their evaluation.
The Central Role of ATR in Genome Maintenance
The ATR kinase is a critical regulator of the DDR, a network of pathways that sense, signal, and repair DNA lesions.[1] ATR is primarily activated in response to single-stranded DNA (ssDNA) gaps, which can arise from various forms of DNA damage or replication stress.[2] Once activated, ATR phosphorylates a multitude of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3] This provides the cell with time to mend its DNA, preventing the propagation of potentially lethal genomic instability. Many cancer cells, due to oncogene-induced replication stress and defects in other DDR pathways, are particularly dependent on ATR for their survival, a vulnerability that ATR inhibitors are designed to exploit.[1]
Caption: Figure 1: The ATR Signaling Pathway and Point of Inhibition.
A New Contender: The Pyrrolo[3,4-d]pyrimidine Scaffold
Recent drug discovery efforts have identified a novel class of ATR inhibitors based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. One notable example, compound 5g from this series, which features a benzyl group at the 6-position, has demonstrated remarkable potency.[4][5] Specifically, compound 5g exhibited an IC50 value of 0.007 µM against ATR kinase in biochemical assays.[4] Further structural modifications on a similar 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine backbone have yielded compound 48f , with an even more potent IC50 of 0.0030 µM against ATR.[6] These findings highlight the potential of this chemical series in generating highly effective ATR inhibitors.
In cellular assays, these novel compounds have shown promising anti-tumor activity and have been confirmed to inhibit the ATR signaling pathway by reducing the phosphorylation of downstream targets like CHK1.[4] While extensive preclinical and clinical data are not yet available for this class, their high in vitro potency positions them as significant leads for further drug development.
Clinical-Stage ATR Inhibitors: A Comparative Overview
To contextualize the potential of the pyrrolo[3,4-d]pyrimidine class, we will now compare it to three leading ATR inhibitors that have advanced into clinical trials.
Ceralasertib (AZD6738)
Ceralasertib is a potent and selective, orally bioavailable ATR kinase inhibitor.[2] It has an in vitro IC50 of 1 nM against the ATR enzyme.[7] In cellular assays, it inhibits the phosphorylation of CHK1 at Ser345 with an IC50 of 0.074 µM.[2] Ceralasertib has demonstrated both single-agent and combination efficacy in various preclinical models, particularly in those with defects in the ATM-p53 pathway.[2] Clinical studies have evaluated Ceralasertib as a monotherapy and in combination with chemotherapy and PARP inhibitors.[8] Pharmacokinetic analyses from these trials show that Ceralasertib is rapidly absorbed with a terminal plasma half-life of 8–11 hours.[8]
Berzosertib (M6620/VX-970)
Berzosertib is a first-in-class, intravenous ATR inhibitor with a reported IC50 of 19 nM in HT29 cells.[7] It has been extensively evaluated in clinical trials, both as a monotherapy and in combination with various DNA-damaging agents.[9] Preclinical studies have shown that Berzosertib can sensitize cancer cells to chemotherapy.[9] Pharmacokinetic data from human studies indicate a terminal half-life of approximately 17 hours.[9] Interestingly, Berzosertib exhibits non-linear pharmacokinetics in mice, which is attributed to the saturation of plasma protein binding.[10][11]
Elimusertib (BAY 1895344)
Elimusertib is a highly potent and selective, orally available ATR inhibitor with an IC50 of 7 nM against the ATR kinase.[7] It has demonstrated potent anti-proliferative activity across a broad range of human tumor cell lines, with a median IC50 of 78 nM.[7] Preclinical studies have shown strong monotherapy efficacy in xenograft models with DNA damage repair deficiencies.[12][13] Elimusertib has also shown synergistic anti-tumor activity when combined with chemotherapy and radiotherapy.[12] In preclinical models, Elimusertib has shown the ability to cross the blood-brain barrier.[14][15]
Quantitative Comparison of ATR Inhibitors
The following table summarizes the available in vitro potency data for the discussed ATR inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target/Assay | IC50 (µM) | Cell Line/Context | Reference(s) |
| Compound 5g (pyrrolo[3,4-d]pyrimidine derivative) | ATR Kinase | 0.007 | Biochemical Assay | [4] |
| Compound 48f (pyrrolo[3,4-d]pyrimidine derivative) | ATR Kinase | 0.003 | Biochemical Assay | [6] |
| Ceralasertib (AZD6738) | ATR Kinase | 0.001 | Biochemical Assay | [7] |
| p-CHK1 (Ser345) Inhibition | 0.074 | Cellular Assay | [2] | |
| Cell Viability (H460) | 1.05 | Cellular Assay | [1] | |
| Cell Viability (HCT116) | ≥1 | Cellular Assay | [1] | |
| Berzosertib (M6620/VX-970) | ATR Kinase | 0.019 | HT29 Cellular Assay | [1][7] |
| Cell Viability (HT29) | 0.019 | Cellular Assay | [1] | |
| Elimusertib (BAY 1895344) | ATR Kinase | 0.007 | Biochemical Assay | [7] |
| Cell Viability (Median) | 0.078 | Broad Panel | [1] | |
| Cell Viability (LoVo) | 0.071 | Cellular Assay | [1] |
Experimental Methodologies for ATR Inhibitor Evaluation
The characterization and comparison of ATR inhibitors rely on a suite of standardized in vitro assays. Below are detailed protocols for key experiments.
Western Blot for Phospho-CHK1 (p-CHK1)
This assay is crucial for confirming the on-target activity of ATR inhibitors in a cellular context.
Caption: Figure 2: Western Blot Workflow for p-CHK1 Detection.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the ATR inhibitor for a specified duration (e.g., 1-2 hours). To induce ATR activity, co-treatment with a DNA damaging agent like hydroxyurea or UV irradiation can be performed.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (Ser345) overnight at 4°C. Following washes with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total CHK1 and a loading control protein (e.g., β-actin or GAPDH).
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of the ATR inhibitor on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to attach for 24 hours.
-
Treatment: Treat the cells with a serial dilution of the ATR inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 to 96 hours.
-
Viability Assessment: Add a viability reagent such as MTT, XTT, or a reagent from a CellTiter-Glo® luminescent assay.
-
Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term effect of the ATR inhibitor on the ability of single cells to form colonies.
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) and allow them to attach overnight.[19]
-
Treatment: Treat the cells with the ATR inhibitor for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.[20]
-
Fixing and Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain them with crystal violet.[21]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Future Perspectives
The discovery of the this compound scaffold represents a significant advancement in the pursuit of novel ATR inhibitors. The exceptional in vitro potency of compounds from this class warrants comprehensive preclinical evaluation, including profiling against a broad panel of cancer cell lines, in vivo pharmacokinetic and efficacy studies, and toxicity assessments. Direct, head-to-head comparisons with clinical-stage inhibitors like Ceralasertib, Berzosertib, and Elimusertib in standardized assays will be crucial to fully understand their therapeutic potential. As our understanding of the molecular signatures that confer sensitivity to ATR inhibition grows, the development of highly potent and selective inhibitors from novel chemical scaffolds will be paramount in realizing the full clinical promise of this therapeutic strategy.
References
- Deppas, J. J., Kiesel, B. F., Guo, J., Rigatti, L. H., Latoche, J. D., Green, A., Knizner, P., Clump, D. A., Pandya, P., Vendetti, F. P., Bakkenist, C. J., & Beumer, J. H. (2025). Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation. Toxicology and Applied Pharmacology, 497, 117375.
- BenchChem. (2025).
- Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651.
- Li, L., et al. (2022).
- Yap, T. A., et al. (2025).
- Wallez, Y., et al. (2022). ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib. Cancer Research.
- Das, S., Berlin, J., Schulten, J., Diaz-Padilla, I., & Whisenant, J. G. (2019). Berzosertib. Drugs of the Future, 44(7), 517-525.
- Terranova, N., et al. (2025). Microtracer‐Based Assessment of the Mass Balance, Pharmacokinetics, and Excretion of [14C]Berzosertib, an Intravenous ATR Inhibitor, in Patients With Advanced Solid Tumors: A Phase 1 Study. The Journal of Clinical Pharmacology.
- Mladenova, V., et al. (2022). IC50 values of ATR and DNA-PK inhibitors in relation to radiation dose and cellular background.
- Zhang, W., et al. (2025). Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice. Cancer Chemotherapy and Pharmacology.
- BenchChem. (2025). Application Notes and Protocols for Western Blot Detection of p-CHK1 (Ser345)
- Yonemori, K., et al. (2022). Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study. Clinical Cancer Research.
- Terranova, N., et al. (2021). Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types. Cancer Chemotherapy and Pharmacology, 87(2), 185–196.
- Kiesel, B. F., et al. (2022). Dose-dependent bioavailability, absorption-rate limited elimination, and tissue distribution of the ATR inhibitor BAY-1895344 (elimusertib) in mice. Cancer Chemotherapy and Pharmacology, 89(6), 755–766.
- Zhang, W., et al. (2022). Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice. Cancer Chemotherapy and Pharmacology, 89(6), 767–777.
- Kiesel, B. F., et al. (2022). Dose-dependent bioavailability, absorption-rate limited elimination, and tissue distribution of the ATR inhibitor BAY-1895344 (elimusertib) in mice. PubMed.
- Selleck Chemicals. (n.d.).
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A Comparative Analysis of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one and Clinically Approved PARP Inhibitors
A Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways.[1][2][3][4] This guide provides a comprehensive comparison of the novel compound 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one with established, clinically approved PARP inhibitors: Olaparib, Rucaparib, and Talazoparib. While experimental data on the subject compound's PARP inhibitory activity is not currently available in the public domain, this analysis will leverage established pharmacophore models to offer a theoretical perspective on its potential, alongside a detailed review of the known inhibitors.
The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cell's DNA damage response (DDR) machinery.[2][4] They are instrumental in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4] Upon detecting a DNA break, PARP enzymes catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, creating a scaffold that recruits other DNA repair factors to the site of damage.
PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells with mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is already compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degrade into more cytotoxic DSBs during DNA replication. The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic instability and, ultimately, cell death.[1]
Profiling the Established Players: Olaparib, Rucaparib, and Talazoparib
Olaparib, Rucaparib, and Talazoparib are all potent, orally bioavailable PARP inhibitors that have received regulatory approval for the treatment of various cancers, primarily those with BRCA mutations.[5][6][7][8][9][10] While they share a common mechanism of action, they exhibit differences in their potency, selectivity, and PARP trapping efficiency.
Mechanism of Action: All three inhibitors competitively bind to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes, preventing the synthesis of PAR and thereby inhibiting the recruitment of DNA repair proteins.[8] An important aspect of their antitumor activity is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the enzyme from dissociating from the DNA break. This trapped complex is itself a bulky lesion that can interfere with DNA replication and transcription, contributing to cytotoxicity.[10][11]
Comparative Potency and Selectivity:
The inhibitory potency of these drugs is typically measured by their half-maximal inhibitory concentration (IC50) against PARP1 and PARP2.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Characteristics |
| Olaparib | ~5[8] | ~1[8] | First-in-class, well-characterized.[5][8] |
| Rucaparib | ~1.4 (Ki)[12] | Potent inhibitor | Also inhibits PARP3.[6][12] |
| Talazoparib | ~0.57[13] | Potent inhibitor | Considered the most potent PARP trapper.[10] |
Note: IC50 and Ki values can vary depending on the assay conditions.
A Theoretical Look at this compound
While no direct experimental data on the PARP inhibitory activity of this compound is publicly available, we can infer its potential by examining its structure against the established pharmacophore for PARP inhibitors.
Pharmacophore Model of PARP Inhibitors:
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific biological target. For PARP inhibitors, the key features typically include:
-
A hydrogen bond acceptor: This feature often interacts with the amide backbone of Gly863 in the PARP active site.
-
A hydrogen bond donor: This group can form a hydrogen bond with the side chain of Ser904.
-
An aromatic/hydrophobic region: This part of the molecule engages in pi-stacking and hydrophobic interactions with residues such as Tyr907, His862, and Tyr896.
-
A linker and a variable region: These portions of the molecule can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.
Structural Analysis of this compound:
The structure of this compound contains a pyrrolo[3,4-d]pyrimidine core. The pyrimidinone ring possesses both hydrogen bond donor (N-H) and acceptor (C=O) functionalities. The benzyl group provides a significant hydrophobic and aromatic moiety.
Hypothetical Binding Mode and Potential for PARP Inhibition:
Based on a structural comparison to the known pharmacophores of Olaparib, Rucaparib, and Talazoparib, it is plausible that the pyrrolo[3,4-d]pyrimidin-4(5H)-one scaffold could orient itself within the PARP active site. The pyrimidinone moiety could potentially engage in the key hydrogen bonding interactions with Gly863 and Ser904. The benzyl group could occupy the hydrophobic pocket.
However, a critical assessment reveals potential limitations. The overall three-dimensional shape and the specific positioning of the functional groups may not be optimal for high-affinity binding compared to the highly optimized structures of the approved inhibitors. The flexibility of the benzyl group and the planarity of the core ring system will significantly influence its ability to adopt the correct conformation for effective binding.
Without experimental validation, any claims about the PARP inhibitory activity of this compound remain speculative. While its structure possesses some of the requisite features of a PARP inhibitor pharmacophore, its potency is likely to be significantly lower than that of the established drugs. Further optimization of the scaffold would be necessary to enhance its binding affinity and potential for PARP trapping. The pyrrolo[3,4-d]pyrimidine core has been explored for other biological activities, including as kinase inhibitors, suggesting its potential as a versatile scaffold in medicinal chemistry.[14][15][16][17][18]
Experimental Validation: A Protocol for PARP1 Enzyme Activity Assay
To experimentally determine the PARP inhibitory potential of this compound, a robust and validated assay is required. The following is a generalized, step-by-step protocol for an in vitro PARP1 enzyme activity assay.
Objective: To determine the IC50 value of a test compound against human PARP1 enzyme activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Biotinylated NAD+
-
Streptavidin-coated microplates
-
Histone H1
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Wash buffer (e.g., PBS with Tween-20)
-
Stop solution (e.g., a high concentration of a known PARP inhibitor like 3-aminobenzamide)
-
Detection reagent (e.g., Streptavidin-HRP and a chemiluminescent or colorimetric substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Olaparib)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Plate Preparation: Coat a 96-well streptavidin plate with Histone H1 and incubate. Wash the plate to remove unbound histone.
-
Enzyme and DNA Addition: Add a mixture of recombinant PARP1 enzyme and activated DNA to each well.
-
Compound Addition: Add serial dilutions of the test compound (and positive control) to the wells. Include wells with vehicle control (e.g., DMSO) for 100% activity and wells without enzyme for background.
-
Reaction Initiation: Start the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 25°C or 37°C) for a defined period to allow for the incorporation of biotinylated ADP-ribose onto the histone substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Detection: Add a streptavidin-HRP conjugate and incubate. After a final wash, add a suitable HRP substrate.
-
Signal Measurement: Measure the resulting chemiluminescent or colorimetric signal using a microplate reader.
-
Data Analysis: Subtract the background signal from all wells. Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Concluding Remarks
The development of PARP inhibitors has been a significant advancement in oncology. While Olaparib, Rucaparib, and Talazoparib have demonstrated clinical efficacy, the search for novel scaffolds with improved properties continues. The compound this compound, based on a theoretical structural analysis, possesses some features that suggest a potential for PARP interaction. However, without empirical data, its standing as a PARP inhibitor remains hypothetical. The provided experimental protocol offers a clear path for the necessary in vitro validation. Further studies, including cellular assays to assess its impact on DNA repair and cell viability in relevant cancer cell lines, would be required to fully characterize its biological activity and potential as a therapeutic agent.
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A Comparative Guide to the Cross-Reactivity Profiling of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Introduction: The Imperative of Selectivity in Kinase Inhibition
The pyrrolo[3,4-d]pyrimidine scaffold has emerged as a promising framework in the development of kinase inhibitors, with derivatives showing activity against critical cell signaling nodes like the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR)[1]. This guide focuses on a specific derivative, 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one (hereafter referred to as Compound X), to provide a comprehensive framework for assessing its cross-reactivity profile.
The development of highly selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding site across the human kinome[2]. Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology[3][4][5]. Therefore, a rigorous and multi-faceted approach to profiling inhibitor selectivity is not just a regulatory requirement but a fundamental aspect of understanding a compound's biological activity and therapeutic potential.
This guide will compare Compound X against two well-characterized ATR inhibitors, Berzosertib (VE-822) and Ceralasertib (AZD6738) , to illustrate a robust workflow for profiling and interpreting cross-reactivity. We will delve into the causality behind our experimental choices, presenting detailed protocols and hypothetical, yet realistic, data to guide researchers in their own investigations.
Pillar I: Biochemical Kinase Profiling - Establishing the Foundational Selectivity Landscape
The initial and most direct method to assess inhibitor selectivity is through large-scale biochemical screening against a panel of purified kinases. This approach provides a quantitative measure of a compound's inhibitory activity (typically as IC50 or Ki values) against a broad array of targets under controlled, cell-free conditions.
Rationale for Experimental Design
We employ a comprehensive kinase panel to gain a bird's-eye view of Compound X's activity across the kinome. The choice of a broad panel is crucial; it maximizes the chances of identifying unexpected off-targets that might not be predicted by structural similarity alone[6]. For this study, we will utilize a 300+ kinase panel, with data presented for key kinases to illustrate the selectivity profile. The comparator ATR inhibitors, Berzosertib and Ceralasertib, are profiled in parallel to provide a benchmark for selectivity within this class of molecules.
Experimental Protocol: Broad Kinase Panel Screening
-
Compound Preparation : Compound X, Berzosertib, and Ceralasertib are solubilized in 100% DMSO to create 10 mM stock solutions. A series of dilutions are prepared to achieve final assay concentrations, typically ranging from 1 nM to 10 µM.
-
Assay Platform : A radiometric assay format, such as the HotSpot™ platform, is utilized. This method measures the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) onto a substrate peptide by the kinase.
-
Kinase Reactions : Each kinase is assayed in the presence of the test compound or vehicle (DMSO). Reactions are initiated by the addition of [γ-³³P]-ATP at a concentration approximating the Km for each respective kinase to ensure physiologically relevant competitive inhibition data[6].
-
Data Acquisition : Following incubation, the reaction mixtures are transferred to a filter membrane to capture the phosphorylated substrate. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis : The percentage of remaining kinase activity relative to the vehicle control is plotted against the compound concentration. IC50 values are determined using a non-linear regression analysis with a sigmoidal dose-response model.
Comparative Data Summary
The following table summarizes the hypothetical inhibition data for Compound X and its comparators against selected kinases.
| Kinase | Compound X (% Inhibition @ 1µM) | Berzosertib (% Inhibition @ 1µM) | Ceralasertib (% Inhibition @ 1µM) |
| ATR | 98% | 99% | 99% |
| ATM | 25% | 30% | 45% |
| DNA-PK | 15% | 40% | 55% |
| CDK2 | 75% | 12% | 8% |
| CDK9 | 35% | 10% | 5% |
| PLK1 | 18% | 5% | 3% |
| Aurora A | 10% | 2% | 1% |
| p38α (MAPK14) | 68% | 8% | 11% |
| SRC | 5% | 3% | 2% |
| VEGFR2 | 3% | 1% | 1% |
Interpretation of Biochemical Data:
The primary screen reveals that Compound X is a potent inhibitor of its intended target, ATR. However, unlike the more selective comparators Berzosertib and Ceralasertib, Compound X exhibits significant off-target activity against CDK2 and p38α at a 1 µM concentration. This promiscuity distinguishes it from the reference compounds and flags these kinases for further investigation. Such off-target activities could have profound biological consequences and must be explored in a cellular context.
Pillar II: Cellular Target Engagement - Validating Interactions in a Physiological Milieu
Biochemical assays, while essential, do not fully recapitulate the cellular environment where factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's efficacy and selectivity[7]. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to assess target engagement in intact cells or tissues[8].
Rationale for Experimental Design
CETSA operates on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its thermal stability (melting temperature, Tm). By monitoring the Tm shift of a target protein in the presence of a compound, we can confirm direct physical interaction in a native cellular environment. We will focus on the primary target (ATR) and the identified off-targets (CDK2, p38α) to validate the biochemical findings.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
The workflow for a typical CETSA experiment is depicted below.
Comparative Data Summary
The following table presents the hypothetical thermal shift (ΔTm) data for key targets upon treatment with 10 µM of each compound.
| Target Protein | Compound X (ΔTm in °C) | Berzosertib (ΔTm in °C) | Ceralasertib (ΔTm in °C) |
| ATR | +5.2 | +5.8 | +6.1 |
| CDK2 | +3.8 | +0.3 | +0.1 |
| p38α | +3.1 | +0.5 | +0.2 |
| GAPDH (Control) | +0.1 | +0.2 | +0.1 |
Interpretation of Cellular Data:
The CETSA results strongly corroborate the biochemical findings. Compound X induces a significant thermal stabilization of ATR, confirming robust target engagement in intact cells. Crucially, it also stabilizes CDK2 and p38α, while the comparator compounds do not. This provides compelling evidence that the off-target activities observed in vitro translate to direct physical interactions within the complex cellular milieu. The lack of a significant shift for the control protein, GAPDH, demonstrates the specificity of the interactions.
Pillar III: Unbiased Proteome-Wide Profiling - Discovering the Unexpected
While panel screening and CETSA are excellent for evaluating known or suspected targets, they are inherently biased. To achieve a truly global view of a compound's interactions, unbiased proteomic approaches are invaluable. Chemical proteomics, often involving affinity chromatography coupled with mass spectrometry, can identify the full spectrum of proteins that a compound binds to, directly or indirectly[7][9].
Rationale for Experimental Design
We will employ an affinity-based chemical proteomics approach. Compound X will be immobilized on beads to serve as "bait" to capture interacting proteins from a cell lysate. This unbiased method has the potential to confirm expected targets, validate suspected off-targets, and, most importantly, uncover entirely novel interactions that could be critical to the compound's overall pharmacological profile.
Experimental Workflow: Affinity-Based Chemical Proteomics
Comparative Data Summary
The table below lists the top specific protein interactors identified for Compound X, ranked by relative abundance (as determined by peptide spectral matches).
| Rank | Protein Identified | Gene Symbol | Functional Class | Notes |
| 1 | ATR | ATR | PI3K-like Kinase | Expected Target |
| 2 | Cyclin-dependent kinase 2 | CDK2 | Ser/Thr Kinase | Confirmed Off-Target |
| 3 | Mitogen-activated protein kinase 14 | MAPK14 | Ser/Thr Kinase | Confirmed Off-Target |
| 4 | Heat shock protein 90-alpha | HSP90AA1 | Chaperone | Potential Indirect Interactor |
| 5 | Casein kinase II subunit alpha | CSNK2A1 | Ser/Thr Kinase | Novel Off-Target |
Interpretation of Proteomic Data:
The chemical proteomics screen successfully pulled down the intended target, ATR, as the most abundant interactor, providing ultimate validation of its primary mechanism of action. The experiment also confirmed the binding to CDK2 and p38α (MAPK14), reinforcing the data from the previous tiers of investigation.
Significantly, this unbiased approach identified Casein Kinase II (CSNK2A1) as a novel, high-confidence interactor. This previously unknown off-target would have been missed by hypothesis-driven methods and warrants immediate follow-up validation. The identification of HSP90, a major cellular chaperone, could suggest an indirect interaction or that Compound X binds to a complex containing HSP90 and its client kinases.
Conclusion: A Unified View of Compound X's Selectivity
This multi-tiered comparative analysis provides a comprehensive cross-reactivity profile for this compound (Compound X).
-
Biochemical Profiling established its potent on-target activity against ATR but revealed significant off-target inhibition of CDK2 and p38α, distinguishing it from the more selective reference compounds Berzosertib and Ceralasertib.
-
Cellular Target Engagement (CETSA) confirmed that these interactions occur within intact cells, demonstrating that Compound X can access and physically bind to both its intended target and key off-targets in a physiological context.
-
Unbiased Chemical Proteomics not only validated all previously identified interactors but also uncovered a novel off-target, CSNK2A1, highlighting the power of discovery-oriented approaches.
References
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Kryukov, F., & Kufareva, I. (2014). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH Public Access. [Link]
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Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 795, 109–118. [Link]
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Drewry, D. H., et al. (2019). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 14(11), 2439–2448. [Link]
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Traxler, P., et al. (1997). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 40(22), 3601–3616. [Link]
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Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104–1117. [Link]
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Gangjee, A., et al. (2010). N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5549–5563. [Link]
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Comparative analysis of pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) remains a pivotal target in oncology. Its aberrant activation, through mutation or overexpression, is a key driver in the progression of various cancers, most notably non-small cell lung cancer (NSCLC). While the initial success of EGFR-TK inhibitors was groundbreaking, the emergence of drug resistance, primarily through secondary mutations in the kinase domain, necessitates a continuous search for novel, more effective inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in this pursuit. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the kinase's ATP-binding site, providing a robust framework for the design of potent and selective inhibitors.[1]
This guide offers a comparative analysis of various pyrazolo[3,4-d]pyrimidine derivatives, synthesizing data from recent studies to provide a clear overview of their structure-activity relationships (SAR), inhibitory potencies against wild-type and clinically relevant mutant EGFR isoforms, and their anti-proliferative effects on cancer cell lines.
The Landscape of EGFR Mutations and Inhibitor Generations
The clinical journey of EGFR inhibitors has been a constant battle against evolving resistance mechanisms. First-generation inhibitors like erlotinib and gefitinib, while effective against activating mutations such as L858R, are rendered ineffective by the gatekeeper T790M mutation.[2][3] Second-generation inhibitors, such as afatinib, were designed to overcome this resistance but were often hampered by off-target effects and associated toxicities. The advent of third-generation inhibitors, exemplified by osimertinib, marked a significant breakthrough by selectively targeting the T790M mutant while sparing the wild-type EGFR. However, the emergence of the C797S mutation now poses a challenge to the efficacy of these covalent inhibitors.[4] This evolving landscape underscores the critical need for new scaffolds and inhibition strategies, a role the pyrazolo[3,4-d]pyrimidine core is well-poised to fill.
Comparative Inhibitory Potency of Pyrazolo[3,4-d]pyrimidine Derivatives
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for extensive chemical modifications, leading to diverse pharmacological profiles. The following tables summarize the inhibitory activities of representative derivatives from recent studies, highlighting their potency against EGFR-TK and cancer cell lines.
Table 1: EGFR-TK Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Modifications | EGFRwt IC50 (µM) | EGFRT790M IC50 (µM) | Reference |
| Series 1: Hydrazone Derivatives | ||||
| 12b | 4-(2-(4-methoxybenzylidene)hydrazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 0.016 | 0.236 | [2][5][6] |
| Series 2: Imidazole-Substituted Derivatives | ||||
| 16 | Ethyl 2-((1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-imidazole-4-carboxylate | 0.034 | Not Reported | [7][8][9][10] |
| 15 | 2-((1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)-1H-imidazole-4-carbonitrile | 0.135 | Not Reported | [7][8][9][10] |
| Series 3: Phenylamino Derivatives | ||||
| 4 | N-(3-ethynylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 0.054 | Not Reported | [7][8][9][10] |
Table 2: Anti-proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Series 1: Hydrazone Derivatives | ||||
| 12b | A549 | Non-Small Cell Lung Cancer | 8.21 | [2][6] |
| HCT-116 | Colon Cancer | 19.56 | [2][6] | |
| Series 2: Imidazole-Substituted Derivatives | ||||
| 15 | NCI-60 Panel | Various | 0.018 - 9.98 (GI50) | [7][8][9][10] |
| 16 | NCI-60 Panel | Various | Broad-spectrum activity | [7][8][9][10] |
| Series 3: Phenylamino Derivatives | ||||
| 4 | NCI-60 Panel | Various | Moderate activity | [7][8][9][10] |
Structure-Activity Relationship (SAR) Insights
The analysis of various pyrazolo[3,4-d]pyrimidine series reveals key structural features that govern their inhibitory activity:
-
The Core Scaffold : The 1H-pyrazolo[3,4-d]pyrimidine core consistently serves as an effective hinge-binding motif, mimicking the adenine ring of ATP.[1][2]
-
Substitutions at the 4-position : This position is critical for activity and selectivity. The introduction of bulkier and more complex moieties, such as substituted phenylamino, hydrazone, and imidazole rings, has proven to be a successful strategy for enhancing potency.[2][8] For instance, the hydrazone derivative 12b demonstrated potent inhibition of both wild-type and T790M mutant EGFR.[2][5][6]
-
Hydrophobic Pockets : The design of substituents that can effectively occupy the hydrophobic regions of the ATP-binding site is crucial. The phenyl group at the 1-position of the pyrazole ring and various aromatic substitutions on the side chains contribute significantly to the overall binding affinity.[2]
-
Linker Moiety : The nature of the linker connecting the pyrazolo[3,4-d]pyrimidine core to the solvent-exposed region influences the compound's properties. Different linkers, such as imino, hydrazone, and thiosemicarbazide, have been explored, with the hydrazone linker in compound 12b showing particular promise.[2]
Caption: Key pharmacophoric features of pyrazolo[3,4-d]pyrimidine EGFR inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are paramount. Below are step-by-step protocols for the key in vitro assays used to characterize these inhibitors.
EGFR Tyrosine Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits and provides a general framework for measuring the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test compounds (pyrazolo[3,4-d]pyrimidine derivatives)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation : Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup :
-
Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the microplate.
-
Add 5 µL of a solution containing the EGFR enzyme and the substrate in kinase assay buffer.
-
To initiate the kinase reaction, add 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for EGFR.
-
-
Incubation : Incubate the plate at 30°C for 45-60 minutes.
-
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection : Incubate at room temperature for 30-45 minutes and then measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro EGFR tyrosine kinase inhibition assay.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation : Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Future Directions and Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly promising framework for the development of novel EGFR-TK inhibitors. The current research highlights the potential of these compounds to inhibit not only wild-type EGFR but also clinically relevant resistant mutants like T790M. The broad-spectrum anti-proliferative activity observed for some derivatives suggests their potential for wider applications in cancer therapy.
Future research should focus on:
-
Targeting C797S and other emerging resistance mutations : The design of non-covalent inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold could be a viable strategy to overcome resistance to third-generation inhibitors.
-
Improving selectivity : Enhancing the selectivity for mutant EGFR over wild-type EGFR is crucial to minimize off-target effects and improve the therapeutic window.
-
Dual-target inhibitors : Exploring the potential of pyrazolo[3,4-d]pyrimidine derivatives to co-inhibit other key signaling pathways, such as VEGFR, could offer a synergistic anti-cancer effect and combat resistance.[3][4]
-
In vivo evaluation : Promising candidates from in vitro studies need to be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
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Abdel-Ghani, T. M., El-Sayed, W. M., El-Damasy, D. A., El-Adl, K., & El-Meligie, S. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303. Retrieved from [Link]
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Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. ResearchGate. Retrieved from [Link]
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Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Semantic Scholar. Retrieved from [Link]
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Chen, Y. J., Chen, C. Y., Chen, Y. C., Chen, C. H., & Chen, C. C. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Journal of the American Chemical Society, 137(4), 1444–1447. Retrieved from [Link]
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Abdel-Ghani, T. M., El-Sayed, W. M., El-Damasy, D. A., El-Adl, K., & El-Meligie, S. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303. Retrieved from [Link]
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Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (2000). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Retrieved from [Link]
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El-Damasy, D. A., Ke, Y., Cho, N. C., & Pae, A. N. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(15), 4473. Retrieved from [Link]
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El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2469–2486. Retrieved from [Link]
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Abdel-Ghani, T. M., El-Sayed, W. M., El-Damasy, D. A., El-Adl, K., & El-Meligie, S. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Retrieved from [Link]
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A Comparative Evaluation of Novel Spiro Pyrrolo[3,4-d]pyrimidine Derivatives Against the Benchmark COX-2 Inhibitor, Celecoxib
Introduction: The Rationale for Pursuing Novel COX-2 Inhibitors
The therapeutic management of pain and inflammation is a cornerstone of clinical practice. Nonsteroidal anti-inflammatory drugs (NSAIDs) represent a major class of agents for these conditions, exerting their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The discovery of two distinct COX isoforms, COX-1 and COX-2, was a watershed moment in pharmacology. COX-1 is constitutively expressed and plays a crucial role in physiological homeostasis, such as maintaining the integrity of the gastrointestinal (GI) mucosa and mediating platelet aggregation.[2][3] In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, and is the primary mediator of the production of prostaglandins that cause pain and swelling.[4][5]
This dichotomy led to the "COX-2 hypothesis," which posited that selective inhibition of COX-2 could provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while mitigating the significant GI toxicity associated with COX-1 inhibition.[1] Celecoxib (Celebrex®) was the first highly selective COX-2 inhibitor to gain widespread clinical use, validating this therapeutic strategy.[4][6] It demonstrated comparable efficacy to traditional NSAIDs with a significantly improved GI safety profile.[1][7] However, the long-term use of some selective COX-2 inhibitors has been associated with potential cardiovascular risks, underscoring the ongoing need for new chemical entities with improved efficacy, selectivity, and overall safety profiles.[5][8]
This guide presents a comparative analysis of a promising new class of compounds—spiro pyrrolo[3,4-d]pyrimidine derivatives—against the established benchmark, celecoxib. We will delve into the mechanistic underpinnings, present key comparative experimental data, and provide detailed protocols for the essential assays required for such an evaluation.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary mechanism for both celecoxib and the novel spiro pyrrolo[3,4-d]pyrimidine derivatives is the selective inhibition of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[9] The selectivity for COX-2 over COX-1 is the critical determinant of an improved gastrointestinal safety profile.[3]
Head-to-Head Comparison: Preclinical Performance
The evaluation of a novel anti-inflammatory agent hinges on several key performance metrics: its potency and selectivity for the target enzyme, its efficacy in a relevant in vivo model of inflammation, and its safety profile, particularly concerning GI toxicity.
In Vitro COX-1 and COX-2 Inhibition
The foundational assay for any new COX inhibitor is to determine its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2. The ratio of these values (IC50 COX-1 / IC50 COX-2) yields the Selectivity Index (SI), a quantitative measure of the drug's preference for COX-2. A higher SI is predictive of a better GI safety profile.
Recent studies on novel spiro pyrrolo[3,4-d]pyrimidine derivatives have shown remarkable potency and selectivity.[10][11]
Table 1: Comparative In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib (Reference) | 15.13 | 0.48 | 31.52[11] |
| Derivative 6 | 12.15 | 0.094 | 129.21[11] |
| Derivative 11 | 14.00 | 0.08 | 175.00[11] |
| Derivative 14 | Not specified | Not specified | Not specified |
Note: The data presented for the novel derivatives is based on published research and serves as a compelling example of the potential of this chemical class.[10][11][12]
Expert Interpretation: The data clearly indicates that derivatives 6 and 11 possess significantly higher selectivity for COX-2 than celecoxib.[11] Derivative 11 , with an SI of 175, is over five times more selective than the reference drug.[11] This enhanced selectivity is a strong predictor of reduced COX-1-mediated side effects, such as gastric irritation. Furthermore, the nanomolar IC50 values against COX-2 suggest potent anti-inflammatory activity.
In Vivo Anti-Inflammatory Efficacy
To translate in vitro findings into a physiological context, the carrageenan-induced paw edema model in rats is the industry-standard assay for acute anti-inflammatory activity.[13][14] Carrageenan injection induces a localized, biphasic inflammatory response, allowing for the quantification of a compound's ability to reduce edema (swelling) over time.[15]
Table 2: Comparative In Vivo Anti-Inflammatory Activity
| Compound | Dose | % Inhibition of Paw Edema (at 3h) |
| Celecoxib (Reference) | 10 mg/kg | ~50-60% (Typical historical data)[1] |
| Derivative 14 | Not specified | Reported IC50 of 6.00 vs Celecoxib's 14.50 in an anti-inflammatory assay, suggesting higher potency.[10][11][12] |
Expert Interpretation: While direct percentage inhibition data for the novel derivatives in the paw edema model is not detailed in the initial findings, the reported anti-inflammatory IC50 for derivative 14 is less than half that of celecoxib, indicating substantially greater potency.[10][11] This suggests that a lower dose of derivative 14 may be required to achieve the same therapeutic effect as celecoxib, which could further enhance its safety profile.
Gastrointestinal Safety: Ulcerogenic Potential
A primary driver for developing selective COX-2 inhibitors is to minimize NSAID-induced gastropathy.[8][16] The ulcerogenic potential of a compound is assessed in preclinical models by administering repeated high doses of the drug and subsequently scoring the gastric mucosa for lesions, ulcers, and bleeding.
Table 3: Comparative Ulcerogenic Potential
| Compound | Ulcer Index (UI) | % Gastroprotection |
| Celecoxib (Reference) | Significantly lower than non-selective NSAIDs like Naproxen.[7] | High |
| Novel Spiro Derivatives | Predicted to be very low due to high COX-2 Selectivity Index. | Predicted to be very high |
Expert Interpretation: Given the exceptionally high COX-2 selectivity indices of derivatives 6 and 11 , it is highly probable that these compounds would exhibit a superior gastrointestinal safety profile compared to celecoxib. The reduced inhibition of protective COX-1 in the gastric mucosa should theoretically lead to a lower incidence of ulcers and related complications.[3] This is a critical advantage and a key area for further investigation.
Experimental Protocols: A Guide to Core Assays
Reproducibility and methodological rigor are paramount in drug development. The following sections provide detailed, step-by-step protocols for the key comparative assays.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the IC50 values for test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), and working solutions of heme and other required cofactors.[17][18] Dissolve test compounds and celecoxib in DMSO to create stock solutions, then perform serial dilutions to achieve a range of final assay concentrations.
-
Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme solution to the appropriate wells.[18][19] Include wells for "100% activity" (enzyme + vehicle) and "background" (no enzyme).
-
Inhibitor Incubation: Add the serially diluted test compounds or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.[19]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[19]
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a validated method, such as a competitive Enzyme Immunoassay (EIA) kit.[17]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This in vivo model assesses the acute anti-inflammatory activity of the test compounds.
Methodology:
-
Animal Grouping: Acclimatize male Wistar or Sprague-Dawley rats for at least one week. Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control (Celecoxib), and Test Compound groups.[13]
-
Baseline Measurement: Using a digital plethysmometer, measure and record the initial volume (V₀) of the right hind paw of each rat.[13]
-
Compound Administration: Administer the respective compounds (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) via oral gavage one hour prior to carrageenan injection.[14]
-
Induction of Edema: Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[20][21]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13][15]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the mean edema for each group.
-
Calculate the Percentage Inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] * 100.
-
Protocol 3: Evaluation of Ulcerogenic Activity
This assay evaluates the potential of the compounds to cause gastric damage after repeated dosing.
Methodology:
-
Animal Grouping and Dosing: Assign rats to groups as in the previous protocol. Administer the test compounds, celecoxib, a positive control (e.g., Indomethacin), and vehicle orally once daily for a set period (e.g., 7-14 days).[22]
-
Final Dose and Fasting: After the final dose on the last day, fast the animals for 24 hours but allow free access to water.
-
Tissue Collection: Euthanize the animals via an approved method and immediately dissect the stomach.
-
Stomach Examination: Open the stomach along the greater curvature and rinse gently with normal saline.[22] Examine the gastric mucosa for any signs of damage using a magnifying lens.
-
Ulcer Index (UI) Scoring: Score the ulcers based on their number and severity according to a standardized scale (e.g., 0 = no ulcer, 1 = red coloration, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = deep ulcers, 5 = perforation).[23] The sum of the scores for each animal represents its Ulcer Index.
-
Data Analysis: Compare the mean Ulcer Index of the treated groups to the vehicle control group. A statistically significant lower UI indicates a safer compound.
Pharmacokinetic Considerations
While efficacy and safety are paramount, a drug's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—dictates its dosing regimen and overall clinical utility.[24]
-
Celecoxib PK Profile: Celecoxib is rapidly absorbed, reaching peak plasma concentrations in about 3 hours.[5][25] It is highly protein-bound (97%) and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[25][26] Its elimination half-life is approximately 11 hours.[5]
-
Evaluating Novel Derivatives: A full PK workup for the spiro pyrrolo[3,4-d]pyrimidine derivatives would be a critical next step. This involves administering the compound to preclinical species (e.g., rats, dogs) via both intravenous (IV) and oral (PO) routes.[27] Blood samples are collected at various time points, and the concentration of the drug is measured using a validated analytical method like LC-MS/MS.[17][27] This analysis yields key parameters such as clearance, volume of distribution, Cmax, Tmax, elimination half-life, and oral bioavailability. Understanding these parameters is essential for predicting human dosage and for identifying potential drug-drug interactions.[28]
Conclusion and Future Directions
The available preclinical data strongly suggests that novel spiro pyrrolo[3,4-d]pyrimidine derivatives represent a highly promising class of next-generation anti-inflammatory agents.[10][11][29] Specifically, compounds such as derivatives 6 and 11 have demonstrated superior in vitro COX-2 selectivity compared to celecoxib, while derivative 14 has shown greater anti-inflammatory potency.[11][12]
This enhanced selectivity is the most compelling feature, as it predicts a significantly improved gastrointestinal safety profile, addressing one of the key limitations of traditional NSAID therapy. While further comprehensive studies are required—including full pharmacokinetic profiling, chronic toxicology, and cardiovascular safety assessments—the initial findings are exceptionally encouraging. These compounds have the potential to become best-in-class therapies for inflammatory conditions, offering potent relief with an enhanced margin of safety. For researchers and drug development professionals, the spiro pyrrolo[3,4-d]pyrimidine scaffold is a fertile ground for optimization and the development of superior clinical candidates.
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PubMed Central. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
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A Comparative Guide to N4-Aryl-6-Substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as RTK Inhibitors
This guide provides an in-depth technical comparison of a promising class of Receptor Tyrosine Kinase (RTK) inhibitors: N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines. We will dissect the structure-activity relationships (SAR) of these compounds, offering experimental data to guide researchers and drug development professionals in optimizing this scaffold for enhanced potency and selectivity.
Introduction: The Rationale for Targeting RTKs with the Pyrrolo[2,3-d]pyrimidine Scaffold
Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating critical cellular processes, including growth, differentiation, and metabolism.[1][2] Dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] Key oncogenic RTKs include Vascular Endothelial Growth Factor Receptors (VEGFRs), which drive tumor angiogenesis, and Epidermal Growth Factor Receptors (EGFRs), which promote cell proliferation.[3]
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a "privileged scaffold" in kinase inhibitor design.[3] As a deaza-isostere of adenine, it effectively mimics the purine core of ATP, enabling it to bind competitively to the ATP-binding site within the kinase domain.[3] The specific N4-aryl and C6-phenylmethyl substitutions explored in this guide are crucial for modulating potency and directing selectivity against different RTKs.[4][5] This guide will demonstrate that an optimal combination of substitutions in both the 4-anilino ring and the 6-benzyl moiety is essential for potent and specific RTK inhibition.[4][5]
General Synthesis Strategy
The synthesis of the target compounds is generally achieved through a convergent strategy. The key intermediate, a 4-chloro-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine, is first synthesized in several steps from a corresponding phenylacetic acid.[4] This intermediate is then subjected to a nucleophilic aromatic substitution reaction with an appropriately substituted aniline in isopropanol with a catalytic amount of acid, refluxing for several hours to yield the final N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine product.[4]
}
Caption: Generalized synthetic workflow for target compounds.Comparative Analysis: Structure-Activity Relationships (SAR)
The potency and selectivity of these inhibitors are highly dependent on the electronic and steric properties of the substituents at the N4 and C6 positions. Variation in these groups can modulate the inhibitory profile from a broad-spectrum multi-RTK inhibitor to a highly specific kinase inhibitor.[4][6]
Influence of the 6-Substitutedphenylmethyl Group
Early investigations focused on modifying the 6-benzyl moiety while keeping the N4-(3-bromophenyl) group constant. These studies demonstrated that varying the phenyl substituents on the 6-benzyl group could determine both the potency and specificity against different RTKs.[4] For instance, the introduction of a 2',5'-dimethoxy benzyl substitution resulted in a compound with potent VEGFR-2 and PDGFRβ inhibition.[7]
Influence of the N4-Aryl Substituent
To further explore the SAR, a subsequent series of compounds was synthesized to determine if variation in the 4-anilino moiety could similarly influence potency and specificity.[4] By fixing the 6-substituent and varying the N4-aryl group, significant changes in the inhibitory profile were observed.
The following table summarizes key data from a study by Gangjee et al., comparing compounds with different N4-anilino rings against a panel of RTKs and a cancer cell line.[4]
| Compound ID | 6-Substituent | N4-Substituent | VEGFR-2 IC₅₀ (μM) | EGFR IC₅₀ (μM) | A431 GI₅₀ (μM) |
| 7 (Lead) | 2,5-di(OMe)-benzyl | 3-Br-phenyl | 0.28 | >100 | 2.5 |
| 8 | 2-Me-benzyl | 2-F, 4-Cl-phenyl | 0.05 | 0.02 | 0.008 |
| 9 | 2-Me-benzyl | 3-F, 4-CF₃-phenyl | 0.12 | 0.02 | 0.009 |
| 10 | 2-Me-benzyl | 3-F-phenyl | 0.007 | 1.8 | 0.25 |
| 12 | 2,5-di(OMe)-benzyl | 2-F, 4-Cl-phenyl | 0.0015 | >100 | 0.25 |
| 13 | 2,5-di(OMe)-benzyl | 3-F, 4-CF₃-phenyl | 0.12 | 0.02 | 0.009 |
| Semaxinib | (Standard) | (Standard) | 0.18 | - | - |
| Sunitinib | (Standard) | (Standard) | 0.28 | - | - |
Data synthesized from Gangjee, A., et al. (2012). Bioorganic & Medicinal Chemistry.[4][6][8]
Key Insights from the Data:
-
Potency Enhancement: Several novel analogs showed a marked improvement in potency over the initial lead compound 7 and the standards, Semaxinib and Sunitinib.[4]
-
Specific vs. Multiple Inhibition: Compound 10 , with a 3-fluoro-phenyl group at N4, demonstrated high specificity for VEGFR-2, with an IC₅₀ of 7 nM.[4] In contrast, compounds 8 , 9 , and 13 acted as potent, multiple RTK inhibitors, effectively targeting both VEGFR-2 and EGFR.[4][6]
-
Optimal Combination: Compound 12 emerged as the most potent and a highly viable candidate. By combining the 2,5-dimethoxybenzyl group at C6 with a 2-fluoro, 4-chloro-phenyl group at N4, its potency against VEGFR-2 (IC₅₀ = 1.5 nM) increased dramatically, being 120-fold more potent than Semaxinib and 189-fold more potent than Sunitinib.[4] This highlights the synergistic effect of optimizing both substituents.
Mechanism of Action: Blocking the RTK Signaling Cascade
RTK inhibitors from this class function by competitively binding to the ATP pocket of the kinase domain. This action prevents the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling pathways. By blocking this event, the inhibitors effectively shut down cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.
}
Caption: Inhibition of the RTK signaling pathway.Experimental Protocols for Evaluation
To ensure scientific integrity, the evaluation of these inhibitors requires robust and validated experimental protocols. The transition from a promising hit in a biochemical assay to a functional inhibitor in a cellular context is a critical step.[9]
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
-
Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., VEGFR-2), biotinylated substrate peptide, ATP solution, and detection reagents (Europium-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin).
-
Compound Plating: Serially dilute the test compounds (N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidines) in DMSO and dispense into a 384-well low-volume microplate. Include positive controls (e.g., Sunitinib) and negative controls (DMSO vehicle).
-
Kinase Reaction: Add the kinase and substrate peptide solution to the wells. Allow a brief pre-incubation with the compounds.
-
Initiation: Initiate the phosphorylation reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents. Incubate to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the ratio of the two emission signals and convert it to percent inhibition relative to controls. Plot the data using a four-parameter logistic model to determine the IC₅₀ value.
Cell-Based Proliferation Assay
This assay assesses the compound's ability to inhibit the growth of cancer cells that are dependent on specific RTK signaling pathways.[10]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed human cancer cells (e.g., A431 for EGFR, HUVEC for VEGFR) into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).[11][12]
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
}
Caption: A self-validating workflow for inhibitor evaluation.Conclusion and Future Directions
The N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold is a highly tunable platform for the development of potent RTK inhibitors. Experimental data clearly show that modulating the substituents on the N4-anilino and C6-benzyl rings allows for the fine-tuning of activity and selectivity.[4] Compound 12 , with its 2-fluoro, 4-chloro anilino and 2,5-dimethoxybenzyl substitutions, stands out as a particularly potent and specific VEGFR-2 inhibitor, demonstrating remarkable improvement over established standards.[4]
Future work should focus on in vivo evaluation of the most promising candidates like compound 12 in preclinical tumor models to assess their efficacy, pharmacokinetics, and toxicity profiles.[7] Further optimization could also explore non-classical substitutions to overcome potential resistance mechanisms, such as mutations in the kinase gatekeeper residue.[13]
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Gangjee, A., et al. (2011). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. Journal of Medicinal Chemistry, 54(8), 2789-2800. [Link]
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Liu, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Ammar, Y., et al. (2022). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Journal of Medicinal Chemistry, 65(11), 7740-7756. [Link]
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Wang, C., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 860. [Link]
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- 5. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N⁴-Aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document: N⁴-Aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (CHEMBL1926631) - ChEMBL [ebi.ac.uk]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
For the Researcher, Scientist, and Drug Development Professional: Ensuring Safety and Compliance from Benchtop to Final Disposition
In the fast-paced environment of discovery, the life cycle of a chemical intermediate extends beyond its synthesis and application. The proper disposal of novel compounds like 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this and structurally similar pyrrolopyrimidine derivatives, grounding every recommendation in established safety protocols and regulatory standards.
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of analogous structures is essential. Structurally related pyrrolo[2,3-d]pyrimidine and pyrrolo[3,4-d]pyrimidine derivatives are often classified as irritants, potentially harmful if swallowed, and may cause respiratory irritation.[1][2][3][4][5][6] Therefore, it is prudent to handle this compound as a hazardous substance.
Key Actions:
-
Consult your institution's Chemical Hygiene Plan (CHP): This document, mandated by the Occupational Safety and Health Administration (OSHA), outlines specific procedures for handling and disposing of hazardous chemicals in your laboratory.[7][8][9][10]
-
Treat as Hazardous Waste: In the absence of definitive data, all waste containing this compound, including neat compound, solutions, and contaminated materials, should be treated as hazardous waste.[11][12][13]
-
Waste Profile: Characterize the waste stream. Is it a solid, a liquid solution (and if so, what is the solvent?), or contaminated personal protective equipment (PPE)? This information is crucial for proper segregation and labeling.
Waste Segregation and Container Management: Preventing Unwanted Reactions
Proper segregation of chemical waste is paramount to prevent accidental and potentially dangerous reactions.
Table 1: Waste Segregation Guidelines
| Waste Type | Container Type | Segregation Notes |
| Solid Waste (neat compound, contaminated weigh paper, etc.) | Labeled, sealable, chemically compatible container (e.g., HDPE pail) | Do not mix with other chemical waste streams. |
| Liquid Waste (solutions of the compound) | Labeled, sealable, chemically compatible container (e.g., HDPE or glass bottle) with secondary containment | Segregate based on the solvent (e.g., halogenated vs. non-halogenated). Never mix incompatible waste streams. |
| Contaminated PPE (gloves, lab coats) | Labeled, sealable plastic bag or container | Dispose of as solid hazardous waste. |
Container Labeling:
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the hazards (e.g., "Irritant," "Toxic").[14]
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the disposal of this compound.
Experimental Protocol: Waste Accumulation and Disposal
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Waste Collection:
-
Solids: Carefully transfer solid waste into a designated, labeled hazardous waste container.
-
Liquids: Pour liquid waste into a designated, labeled hazardous waste container using a funnel. Ensure the container is in secondary containment to catch any spills.
-
Contaminated Items: Place gloves, weigh boats, and other contaminated disposable items in a designated solid hazardous waste container.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Requesting Pickup:
-
Once a waste container is full, or if it has been in the SAA for the maximum allowable time per your institution's policy (often six to twelve months for academic labs), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed waste broker.[15][16]
-
Emergency Procedures: Preparedness is Key
In the event of a spill, follow your institution's established emergency procedures.
-
Small Spills: For small spills of solid material, carefully sweep it up and place it in the solid hazardous waste container. For small liquid spills, absorb the material with a compatible absorbent (e.g., vermiculite) and place it in the solid hazardous waste container.
-
Large Spills: Evacuate the area and notify your EHS department immediately.
The "Why" Behind the Protocol: A Commitment to Safety and Compliance
This disposal framework is built on the foundational principles of laboratory safety and environmental regulation as mandated by agencies like the EPA and OSHA.[7][9][11][12] By treating novel compounds with an abundance of caution, we not only protect ourselves and our colleagues but also ensure the integrity of our research environment and the broader ecosystem. The segregation of waste prevents uncontrolled reactions, while proper labeling and containment facilitate safe transport and final disposal by trained professionals, often through high-temperature incineration at a licensed facility.[17]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Echemi. (n.d.). 6-Benzyl-4-chloro-4,5,6,7-tetrahydro-3H-pyrrolo[3,4-d]pyrimidine hydrochloride Safety Data Sheets.
- BuyersGuideChem. (n.d.). 3H,4H,7H-Pyrrolo[2,3-d]pyrimidin-4-one.
- Fisher Scientific. (2025, December 22). Safety Data Sheet - 6-Chloro-7-deazapurine.
- ChemicalBook. (2025, March 29). Pyrrolo[2,3-d]pyrimidin-4-ol - Safety Data Sheet.
- Fisher Scientific. (2025, December 26). Safety Data Sheet - 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
- Echemi. (n.d.). 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Safety Data Sheets.
- Angene Chemical. (2024, November 1). Safety Data Sheet - 6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.
- Labsolu. (n.d.). 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
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Personal protective equipment for handling 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
A Researcher's Guide to Safely Handling 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
The foundational principle when working with a compound of unknown toxicological properties is to treat it as hazardous. Similar compounds exhibit a range of health effects including skin and eye irritation, respiratory tract irritation, and potential harm if swallowed. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated, leaving a clean glove underneath. Gloves must be inspected for tears or holes before use. |
| Eyes | Chemical splash goggles | Protects against accidental splashes of the compound, which could cause serious eye irritation. Safety glasses are insufficient. |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as during solution preparation or transfers of larger quantities. |
| Body | Flame-resistant laboratory coat | Protects the skin and personal clothing from contamination. Should be fully buttoned with sleeves rolled down. |
| Respiratory | NIOSH-approved respirator | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow diagram illustrates the key steps and decision points for safe handling.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
1. Preparation:
-
Don PPE: Before entering the laboratory, put on a flame-resistant lab coat, closed-toe shoes, and chemical splash goggles.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, including the compound, solvents, glassware, and waste containers, inside the fume hood to minimize movement in and out of the containment area.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, do so within the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolving: Add solvent to the solid in a controlled manner to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.
-
Transfers: When transferring solutions, use a pipette or syringe to minimize the risk of spills.
3. Accidental Exposure Protocol:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
Proper disposal of chemical waste is paramount to laboratory safety and environmental protection.
-
Solid Waste: All solid waste, including contaminated gloves, weighing boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: All waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[4]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]
-
Capot Chemical. (2014). MSDS of 4-(2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo(2,3-d)pyrimidin-5-yl)ethyl)benzoic acid. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 3H,4H,7H-Pyrrolo[2,3-d]pyrimidin-4-one. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolopyrimidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
